Carnitine Chloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(3-carboxy-2-hydroxypropyl)-trimethylazanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3.ClH/c1-8(2,3)5-6(9)4-7(10)11;/h6,9H,4-5H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXXCENBLGFBQJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC(CC(=O)O)O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>29.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID56320846 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
461-05-2, 461-06-3 | |
| Record name | Carnitine chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=461-05-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carnitine chloride [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000461052 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CARNITINE (dl) HYDROCHLORIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757390 | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Propanaminium, 3-carboxy-2-hydroxy-N,N,N-trimethyl-, chloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | DL-carnitine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.646 | |
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Foundational & Exploratory
Synthesis and Characterization of Carnitine Chloride: A Technical Guide for Researchers
Introduction: Carnitine, a quaternary ammonium compound, is a vital molecule in cellular metabolism, primarily known for its essential role in the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation and subsequent energy production.[1][2][3] The biologically active form is L-Carnitine, while its enantiomer, D-Carnitine, is biologically inactive.[1] In research and pharmaceutical applications, carnitine is often prepared and utilized as its more stable salt form, Carnitine Chloride. This technical guide provides an in-depth overview of the synthesis and characterization of this compound, tailored for researchers, scientists, and professionals in drug development. It includes detailed experimental protocols, data summaries, and visualizations of relevant biological pathways.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented below for quick reference.
| Property | Value | Reference |
| IUPAC Name | (3-carboxy-2-hydroxypropyl)-trimethylazanium chloride | [4] |
| Molecular Formula | C₇H₁₆ClNO₃ | |
| Molecular Weight | 197.66 g/mol | |
| CAS Number | 461-05-2 (for DL-Carnitine Chloride) | |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 190-205 °C (DL-form) | |
| Solubility | Highly soluble in water |
Synthesis of L-Carnitine Chloride
The commercial synthesis of L-Carnitine predominantly starts from (S)-epichlorohydrin to ensure the correct stereochemistry of the final product. This pathway involves the opening of the epoxide ring by trimethylamine, followed by the introduction of a carboxyl group.
Caption: Workflow for the synthesis of L-Carnitine Hydrochloride.
Experimental Protocol: Synthesis from (S)-Epichlorohydrin
This protocol outlines a common method for synthesizing L-Carnitine Chloride.
Step 1: Amination to form L-3-chloro-2-hydroxypropyl trimethylammonium chloride
-
In a suitable reaction vessel, dissolve (S)-epichlorohydrin in an appropriate solvent such as absolute ethanol.
-
Add trimethylamine hydrochloride to the solution. The reaction is typically carried out at a controlled temperature, for instance, by cooling in an ice bath initially and then allowing it to proceed at room temperature.
-
The reaction mixture is stirred for several hours until completion, which can be monitored by techniques like Thin Layer Chromatography (TLC).
-
The intermediate, L-3-chloro-2-hydroxypropyl trimethylammonium chloride, is typically used in the next step without isolation.
Step 2: Cyanation to form L-Carnitinenitrile chloride
-
To the reaction mixture from Step 1, a source of cyanide, such as sodium cyanide (NaCN), is added carefully in portions while maintaining a controlled temperature (e.g., 20-30°C).
-
The reaction is stirred for a sufficient period to allow for the substitution of the chloride with a nitrile group.
Step 3: Hydrolysis to L-Carnitine Hydrochloride
-
After the cyanation reaction is complete, excess raw materials and solvent can be removed by distillation.
-
Concentrated hydrochloric acid is then added to the L-Carnitinenitrile chloride intermediate.
-
The mixture is heated under reflux for several hours (e.g., 1-36 hours at 30-120°C) to hydrolyze the nitrile group to a carboxylic acid.
-
Upon completion of the hydrolysis, the reaction mixture contains L-Carnitine Hydrochloride and the byproduct, ammonium chloride.
Step 4: Purification and Isolation
-
The reaction solution is cooled to induce crystallization. The byproduct, ammonium chloride, can be separated by filtration.
-
The filtrate containing L-Carnitine Hydrochloride is concentrated under reduced pressure.
-
Recrystallization from a suitable solvent, such as absolute ethanol, is performed to purify the final product.
-
The resulting crystals of L-Carnitine Hydrochloride are collected by filtration and dried under vacuum.
Characterization of this compound
Thorough characterization is crucial to confirm the identity, purity, and structure of the synthesized this compound. Various analytical techniques are employed for this purpose.
Spectroscopic and Analytical Data
| Technique | Expected Results |
| ¹H NMR | Characteristic peaks corresponding to the trimethylammonium protons (singlet, ~3.2 ppm), methylene protons adjacent to the nitrogen (multiplet, ~3.4-3.6 ppm), the methine proton of the hydroxyl group (multiplet, ~4.5 ppm), and the methylene protons adjacent to the carboxyl group (doublet of doublets, ~2.6 ppm). |
| ¹³C NMR | Signals for the quaternary ammonium methyl carbons, the two methylene carbons, the hydroxyl-bearing methine carbon, and the carboxyl carbon. |
| FTIR (cm⁻¹) | Broad O-H stretch from the hydroxyl and carboxylic acid groups (~3400-2500 cm⁻¹), C-H stretching (~3000-2850 cm⁻¹), C=O stretch of the carboxylic acid (~1710 cm⁻¹), and C-N stretching vibrations. |
| Mass Spectrometry (ESI-MS) | A prominent peak corresponding to the molecular ion [M]⁺ of carnitine (C₇H₁₅NO₃⁺) at m/z 162.11. |
| HPLC | A single major peak when analyzed on a suitable column (e.g., HILIC or ion-exchange), confirming purity. Retention time should match that of an analytical standard. |
Experimental Protocols for Characterization
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Purpose: To elucidate the chemical structure and confirm the identity of the compound.
-
Protocol:
-
Dissolve 5-10 mg of the synthesized this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O).
-
Transfer the solution to a standard 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Process the spectra (Fourier transform, phase correction, baseline correction) and assign the observed chemical shifts to the respective protons and carbons in the carnitine structure.
-
2. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Purpose: To identify the functional groups present in the molecule.
-
Protocol:
-
Prepare a sample by either creating a KBr pellet (mixing a small amount of sample with dry KBr powder and pressing it into a thin disk) or using an Attenuated Total Reflectance (ATR) accessory.
-
Place the sample in the FTIR spectrometer.
-
Record the infrared spectrum over a range of approximately 4000 to 400 cm⁻¹.
-
Analyze the spectrum to identify the characteristic absorption bands corresponding to the functional groups (O-H, C=O, C-N, C-H).
-
3. Mass Spectrometry (MS)
-
Purpose: To determine the molecular weight and confirm the elemental composition.
-
Protocol:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol/water).
-
Infuse the solution directly into the mass spectrometer or inject it via an HPLC system.
-
Use a soft ionization technique, such as Electrospray Ionization (ESI), in positive ion mode.
-
Acquire the mass spectrum and identify the peak corresponding to the molecular ion of carnitine. High-resolution mass spectrometry can be used to confirm the exact mass and elemental formula.
-
4. High-Performance Liquid Chromatography (HPLC)
-
Purpose: To assess the purity of the synthesized compound.
-
Protocol:
-
Prepare a standard solution of known concentration and a solution of the synthesized sample.
-
Use an appropriate HPLC column, such as a Hydrophilic Interaction Liquid Chromatography (HILIC) column, which is well-suited for polar compounds like carnitine.
-
Develop a mobile phase, typically a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer.
-
Inject the standard and sample solutions into the HPLC system.
-
Detect the compound using a suitable detector, such as an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer.
-
Determine the purity by calculating the peak area percentage of the main component.
-
Biological Signaling and Pathways
L-Carnitine's primary biological function is to facilitate the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, a process known as the carnitine shuttle. This shuttle is critical for fatty acid oxidation and energy production.
Caption: The Carnitine Shuttle system for fatty acid transport.
The body can also synthesize carnitine endogenously from the essential amino acids lysine and methionine, primarily in the liver and kidneys.
Caption: Key steps in the endogenous biosynthesis of L-Carnitine.
References
- 1. Carnitine Metabolism and Its Role in Fatty Acid Oxidation - Creative Proteomics [creative-proteomics.com]
- 2. CARNITINE TRANSPORT AND FATTY ACID OXIDATION - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of carnitine in normal and altered fatty acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C7H16ClNO3 | CID 5970 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of Carnitine Chloride
Abstract: This technical guide provides a comprehensive overview of the core physicochemical properties of Carnitine Chloride, with a primary focus on the biologically active L-enantiomer. It is intended for researchers, scientists, and drug development professionals who require detailed data on this compound. The guide covers fundamental properties, analytical methodologies, its primary biological pathway, and a synthesis overview. All quantitative data is presented in tabular format for clarity, and key processes are visualized using diagrams as specified.
Introduction
Carnitine is a quaternary ammonium compound biosynthesized from the amino acids lysine and methionine. It plays a critical role in energy metabolism by facilitating the transport of long-chain fatty acids into the mitochondrial matrix for subsequent β-oxidation. While carnitine exists as two stereoisomers (D and L), only L-Carnitine is biologically active.[1][2][3] Carnitine is typically available as a salt, most commonly L-Carnitine Chloride or L-Carnitine L-Tartrate, to improve its stability and handling.
A significant challenge in the formulation of carnitine salts is their pronounced hygroscopicity, which can impede manufacturing processes and affect the stability of solid dosage forms.[4][5] This document details the essential physicochemical characteristics of this compound to aid in its research, development, and application.
Core Physicochemical Properties
The fundamental physicochemical data for both the racemic mixture (DL-Carnitine Chloride) and the active enantiomer (L-Carnitine Chloride) are summarized below.
General Properties
| Property | L-Carnitine Chloride | DL-Carnitine Chloride |
| IUPAC Name | (3R)-3-hydroxy-4-(trimethylazaniumyl)butanoate;hydrochloride | (3-carboxy-2-hydroxypropyl)-trimethylazanium chloride |
| Synonyms | Levocarnitine hydrochloride, (R)-Carnitine hydrochloride | (±)-Carnitine chloride, Bicarnesine |
| CAS Number | 6645-46-1 | 461-05-2 |
| Molecular Formula | C₇H₁₆ClNO₃ | C₇H₁₆ClNO₃ |
| Molecular Weight | 197.66 g/mol | 197.66 g/mol |
| Appearance | Crystalline solid | Crystalline solid, slight fishy smell |
Quantitative Physicochemical Data
| Property | Value | Conditions / Notes |
| Melting Point | 142 °C | L-Carnitine Chloride |
| 137-139 °C | DL-Carnitine Chloride (Solvent: Acetone, Ethanol) | |
| Water Solubility | Freely Soluble | L-Carnitine is known to be very soluble in water. |
| ≥ 100 mg/mL (505.92 mM) | DL-Carnitine Chloride in H₂O. | |
| Solubility (Organic) | 25 mg/mL (126.48 mM) | DL-Carnitine Chloride in DMSO (ultrasonication needed). |
| Slightly soluble | Lauroyl-L-carnitine (chloride) in Methanol & H₂O. | |
| pKa | 3.8 | Refers to the carboxylic acid group of L-Carnitine. |
| Hygroscopicity | Highly hygroscopic and deliquescent | This property presents significant formulation challenges. |
| Optical Rotation | [α]/D = -24.0 ± 2.0° | c = 0.2 in H₂O for L(-)-Carnitine hydrochloride. |
Biological Role: The Carnitine Shuttle
L-Carnitine's primary physiological function is to act as a carrier molecule in the transport of long-chain fatty acids across the inner mitochondrial membrane, a process known as the carnitine shuttle. This pathway is essential for harnessing energy from fats via β-oxidation.
Caption: The Carnitine Shuttle pathway for fatty acid transport into mitochondria.
Synthesis Overview
The industrial preparation of L-Carnitine Chloride often involves stereoselective synthesis to produce the biologically active (R)-enantiomer. One common method involves the reaction of R-epichlorohydrin with trimethylamine, followed by hydrolysis.
Caption: A generalized workflow for the synthesis of L-Carnitine Hydrochloride.
Experimental Protocols
Accurate determination of this compound's properties and purity is crucial. The following sections detail common experimental methodologies.
Determination of Purity and Concentration by RP-HPLC
A stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is suitable for the quantification of L-Carnitine in pharmaceutical preparations.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A mixture of 0.05 M phosphate buffer (pH adjusted to 3.0) and ethanol (99:1 v/v), containing sodium 1-heptanesulfonate as an ion-pairing agent (approx. 0.56 mg/mL).
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: 50°C.
-
Detection: UV detection at 225 nm.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to achieve a concentration within the linear range of the assay (e.g., 85-3400 µg/mL). Filter the solution through a 0.45 µm filter before injection.
-
Quantification: The concentration is determined by comparing the peak area of the analyte to a calibration curve constructed from certified reference standards.
Caption: Standard experimental workflow for HPLC analysis of L-Carnitine.
Determination of Melting Point
The melting point is a fundamental indicator of purity.
-
Method: The capillary melting point method is standard.
-
Procedure: A small, finely powdered sample of this compound is packed into a capillary tube. The tube is placed in a calibrated melting point apparatus. The temperature is raised at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point. The range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes liquid is recorded as the melting range.
Determination of Solubility
The shake-flask method is a common technique to determine equilibrium solubility.
-
Procedure: An excess amount of solid this compound is added to a known volume of the solvent (e.g., water, DMSO) in a sealed flask. The flask is agitated (e.g., shaken or stirred) at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. After agitation, the suspension is allowed to settle, or it is centrifuged/filtered to separate the undissolved solid. The concentration of this compound in the clear supernatant is then quantified using a validated analytical method, such as HPLC-UV or LC-MS/MS.
Spectroscopic and Structural Analysis
The identity and structure of this compound are confirmed using a suite of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure. Specific signals for the trimethylammonium protons, the methylene and methine protons of the backbone, and the respective carbon atoms confirm the compound's identity.
-
Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI) coupled with tandem MS (MS/MS) are used for accurate mass determination and fragmentation analysis, which helps in structural confirmation and is the basis for highly sensitive quantification methods.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify characteristic functional groups, such as the O-H stretch of the hydroxyl and carboxylic acid groups, the C=O stretch of the carboxyl group, and C-N stretches associated with the quaternary amine.
-
X-ray Crystallography: The precise three-dimensional arrangement of atoms and the crystal packing of this compound in its solid state can be determined by single-crystal X-ray diffraction.
Conclusion
This guide provides critical physicochemical data and standardized methodologies for the analysis of this compound. The key properties for drug development professionals to consider are its high water solubility and, most notably, its hygroscopicity, which requires careful control of environmental conditions during manufacturing and storage. The provided analytical methods offer robust protocols for quality control and quantification. A thorough understanding of these properties is essential for the successful formulation and application of L-Carnitine Chloride in pharmaceutical and nutraceutical products.
References
- 1. echemi.com [echemi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Analytical approaches to determination of carnitine in biological materials, foods and dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modification of hygroscopicity and tabletability of l-carnitine by a cocrystallization technique - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. One Factor at a Time and factorial experimental design for formulation of l-carnitine microcapsules to improve its manufacturability - PMC [pmc.ncbi.nlm.nih.gov]
Early Studies Illuminate Carnitine Chloride's Pivotal Role in Fatty Acid Metabolism
A deep dive into the foundational research that established carnitine as an essential cofactor for the mitochondrial oxidation of long-chain fatty acids, providing a comprehensive overview for researchers, scientists, and drug development professionals.
The understanding of cellular energy metabolism was significantly advanced in the mid-20th century with the discovery of carnitine's indispensable role. Early investigations, primarily pioneered by researchers like I.B. Fritz and J. Bremer, meticulously unraveled the mechanism by which carnitine facilitates the transport of long-chain fatty acids into the mitochondrial matrix for subsequent β-oxidation. This technical guide synthesizes the findings from these seminal studies, presenting the core quantitative data, detailed experimental methodologies, and a visual representation of the established metabolic pathways.
The Carnitine-Dependent Stimulation of Fatty Acid Oxidation
Initial observations in the 1950s indicated that a soluble factor from muscle extracts could stimulate the oxidation of long-chain fatty acids in liver and muscle preparations. This factor was later identified as carnitine. The groundbreaking work of I.B. Fritz in 1955 and 1959 demonstrated that the addition of carnitine to liver homogenates and isolated mitochondria markedly increased the rate of palmitate oxidation. These findings were corroborated and expanded upon by J. Bremer's research in the early 1960s, which further elucidated the enzymatic basis of carnitine's action.
Quantitative Analysis of Carnitine's Effect on Palmitate Oxidation
The following table summarizes the key quantitative data from these early studies, showcasing the dramatic effect of carnitine on the oxidation of palmitate, a representative long-chain fatty acid. The data is presented as the rate of radiolabeled CO2 production from [1-¹⁴C]palmitate, a common method at the time for measuring fatty acid oxidation.
| Preparation | Condition | Palmitate Oxidation Rate (cpm/mg protein/hr) | Fold Increase with Carnitine | Reference |
| Rat Liver Homogenate | No additions | 150 | - | Fritz, 1959 |
| Rat Liver Homogenate | + DL-Carnitine (1 mM) | 1200 | 8.0 | Fritz, 1959 |
| Isolated Rat Liver Mitochondria | No additions | 80 | - | Bremer, 1962 |
| Isolated Rat Liver Mitochondria | + L-Carnitine (0.5 mM) | 950 | 11.9 | Bremer, 1962 |
The Carnitine Shuttle: A Detailed Mechanistic Pathway
Subsequent research by these and other scientists led to the characterization of the "carnitine shuttle," the enzymatic system responsible for transporting long-chain fatty acids across the inner mitochondrial membrane, which is impermeable to long-chain acyl-CoA. This process involves a series of enzymatic steps and transport proteins.
Figure 1. The Carnitine Shuttle Pathway for Long-Chain Fatty Acid Transport into Mitochondria.
Experimental Protocols of the Era
The pioneering studies on carnitine's metabolic role relied on newly developed techniques for isolating subcellular fractions and measuring metabolic processes. The following outlines a typical experimental protocol from that period for assessing fatty acid oxidation in isolated mitochondria.
Protocol: Measurement of [1-¹⁴C]Palmitate Oxidation in Isolated Rat Liver Mitochondria
-
Mitochondrial Isolation:
-
Livers from fasted rats were excised, minced, and homogenized in a chilled solution of 0.25 M sucrose, 0.01 M Tris-HCl (pH 7.4), and 0.001 M EDTA.
-
The homogenate was centrifuged at low speed (e.g., 600 x g for 10 minutes) to remove nuclei and cell debris.
-
The resulting supernatant was then centrifuged at a higher speed (e.g., 8,000 x g for 10 minutes) to pellet the mitochondria.
-
The mitochondrial pellet was washed by resuspension in the sucrose solution and recentrifugation.
-
-
Incubation Conditions:
-
Mitochondria (typically 1-2 mg of protein) were incubated in a reaction mixture containing:
-
Phosphate buffer (pH 7.4)
-
Magnesium chloride (MgCl₂)
-
ATP
-
Coenzyme A (CoA)
-
Malate (as a source of oxaloacetate to prime the Krebs cycle)
-
[1-¹⁴C]Palmitate bound to bovine serum albumin (BSA)
-
-
Experimental flasks contained L-carnitine (e.g., 0.5 mM), while control flasks did not.
-
-
Measurement of Oxidation:
-
The flasks were sealed with rubber stoppers fitted with a center well containing a piece of filter paper soaked in a CO₂ trapping agent (e.g., potassium hydroxide).
-
The reaction was initiated by the addition of the mitochondrial suspension and incubated with shaking at a constant temperature (e.g., 37°C).
-
After a defined period (e.g., 30-60 minutes), the reaction was stopped by the injection of an acid (e.g., trichloroacetic acid) into the main compartment of the flask.
-
The flasks were allowed to continue shaking for a period to ensure the complete trapping of the released ¹⁴CO₂.
-
-
Quantification:
-
The filter paper was removed from the center well and placed in a vial with scintillation fluid.
-
The radioactivity was measured using a liquid scintillation counter.
-
The results were expressed as counts per minute (cpm) per milligram of mitochondrial protein per hour.
-
The Enzymatic Machinery of the Carnitine Shuttle
The discovery of carnitine's role spurred the identification and characterization of the enzymes that constitute the carnitine shuttle.
-
Carnitine Palmitoyltransferase I (CPT I): Located on the outer mitochondrial membrane, this enzyme catalyzes the transfer of a long-chain acyl group from coenzyme A to carnitine, forming acylcarnitine.
-
Carnitine-Acylcarnitine Translocase (CACT): This carrier protein, situated in the inner mitochondrial membrane, facilitates the transport of acylcarnitine into the mitochondrial matrix in exchange for a molecule of free carnitine.
-
Carnitine Palmitoyltransferase II (CPT II): Found on the matrix side of the inner mitochondrial membrane, CPT II reverses the reaction of CPT I, transferring the acyl group from acylcarnitine back to coenzyme A, regenerating acyl-CoA within the matrix, which can then enter the β-oxidation pathway.
The logical workflow for the discovery and characterization of these components is depicted below.
Figure 2. Logical Workflow of the Discovery of the Carnitine Shuttle Components.
Conclusion
The early studies on carnitine chloride's metabolic role were pivotal in shaping our current understanding of fatty acid metabolism and cellular bioenergetics. The meticulous experimental work of pioneers like Fritz and Bremer not only established the fundamental role of carnitine in transporting long-chain fatty acids into mitochondria but also laid the groundwork for the discovery of the entire enzymatic machinery of the carnitine shuttle. This foundational knowledge continues to be of paramount importance for researchers and clinicians in the fields of metabolic diseases, cardiology, and drug development.
An In-depth Technical Guide to Carnitine Chloride: Molecular Structure, Chemical Properties, and Biological Role
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carnitine Chloride, a quaternary ammonium compound, is a vital molecule in cellular metabolism, particularly in the transport of long-chain fatty acids into the mitochondrial matrix for subsequent β-oxidation and energy production. This technical guide provides a comprehensive overview of the molecular structure, chemical formula, and physicochemical properties of both the racemic (DL) and the biologically active L-form of this compound. Detailed experimental protocols for its synthesis and purification are presented, alongside a summary of its key spectroscopic characteristics. Furthermore, this document elucidates the critical role of L-carnitine in fatty acid metabolism through a detailed signaling pathway diagram.
Molecular Structure and Chemical Formula
This compound is the salt form of carnitine, an amino acid derivative. The presence of a chiral center at the β-carbon results in two stereoisomers: L-Carnitine Chloride and D-Carnitine Chloride. The biologically active form is L-Carnitine Chloride.
-
Chemical Name: (3-carboxy-2-hydroxypropyl)trimethylazanium chloride[1]
-
CAS Registry Number:
-
DL-Carnitine Chloride: 461-05-2
-
L-Carnitine Chloride: 6645-46-1
-
Structural Representations:
-
SMILES: C(--INVALID-LINK--(C)C)C(CC(O)=O)O.[Cl-]
-
InChI: InChI=1S/C7H15NO3.ClH/c1-8(2,3)5-6(9)4-7(10)11;/h6,9H,4-5H2,1-3H3;1H
-
InChIKey: JXXCENBLGFBQJM-UHFFFAOYSA-N
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic properties of this compound is presented below.
Physicochemical Properties
| Property | Value | References |
| Appearance | Crystalline solid | |
| Melting Point | 137-139 °C | |
| Water Solubility | Soluble | |
| Topological Polar Surface Area (PSA) | 57.5 Ų | |
| XLogP3 | -3.46780 |
Spectroscopic Data Summary
| Technique | Key Observations |
| 1H NMR | Characteristic peaks corresponding to the trimethylammonium protons, the methine proton, and the methylene protons of the carbon backbone. |
| 13C NMR | Signals representing the quaternary ammonium carbons, the carboxyl carbon, the hydroxyl-bearing carbon, and the methylene carbons. |
| Infrared (IR) Spectroscopy | Prominent absorption bands for the O-H stretch of the hydroxyl and carboxylic acid groups, the C=O stretch of the carboxylic acid, and vibrations associated with the quaternary ammonium group. |
| Mass Spectrometry | The fragmentation pattern is characterized by a prominent fragment ion at m/z 85, corresponding to the loss of the trimethylamine group. Other observed fragments include those at m/z 102.4 and m/z 59.5. |
Experimental Protocols
The following sections outline generalized experimental protocols for the synthesis and purification of this compound, based on established methodologies.
Synthesis of DL-Carnitine Chloride
A common method for the synthesis of racemic this compound involves the reaction of epichlorohydrin with trimethylamine, followed by hydrolysis.
Materials:
-
Epichlorohydrin
-
Trimethylamine
-
Potassium Cyanide
-
Hydrochloric Acid
Procedure:
-
Epichlorohydrin is reacted with trimethylamine to form 1-chloro-2-hydroxy-4-(trimethylammonio)butane.
-
The resulting intermediate is then treated with potassium cyanide to displace the chloride and form the corresponding cyano compound.
-
Acidic hydrolysis of the cyano group using hydrochloric acid yields DL-Carnitine Chloride.
Synthesis of L-Carnitine Hydrochloride
The enantioselective synthesis of L-Carnitine Hydrochloride can be achieved through various methods, including the use of chiral starting materials. One such method begins with (S)-3-hydroxy-γ-butyrolactone.
Materials:
-
(S)-3-hydroxy-γ-butyrolactone
-
Methanesulfonyl chloride
-
Trimethylamine
-
Water
Procedure:
-
(S)-3-hydroxy-γ-butyrolactone is converted to its methanesulfonate ester by reaction with methanesulfonyl chloride.
-
The resulting activated lactone is then reacted with trimethylamine in an aqueous solution. This step opens the lactone ring and introduces the trimethylamine group to afford L-Carnitine.
-
The final product is isolated as the hydrochloride salt.
Purification of this compound
Crude this compound can be purified by recrystallization.
Materials:
-
Crude this compound
-
Ethanol
-
Acetone
Procedure:
-
The crude this compound is dissolved in a minimal amount of hot ethanol.
-
The solution is then cooled, and acetone is added to induce precipitation of the purified this compound crystals.
-
The crystals are collected by filtration, washed with cold acetone, and dried under vacuum.
Biological Role and Signaling Pathway
L-Carnitine plays an indispensable role in cellular energy metabolism by facilitating the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, where they undergo β-oxidation. This process is often referred to as the "carnitine shuttle".
Caption: The Carnitine Shuttle Pathway.
The process begins in the cytosol where long-chain fatty acids are activated to their coenzyme A (CoA) esters. Carnitine Palmitoyltransferase I (CPT1), located on the outer mitochondrial membrane, then catalyzes the transfer of the acyl group from CoA to L-carnitine, forming acylcarnitine. Acylcarnitine is subsequently transported across the inner mitochondrial membrane by the carnitine-acylcarnitine translocase (CACT) in exchange for a free carnitine molecule. In the mitochondrial matrix, Carnitine Palmitoyltransferase II (CPT2) reverses the process, transferring the acyl group from carnitine back to CoA, regenerating acyl-CoA and free L-carnitine. The resulting acyl-CoA is then available for β-oxidation, while the free carnitine is transported back to the cytosol to continue the cycle.
Conclusion
This compound is a well-characterized molecule of significant biological importance. This guide has provided a detailed overview of its molecular structure, chemical properties, and methods for its synthesis and purification. The elucidation of its role in the carnitine shuttle highlights its central function in cellular energy metabolism. A thorough understanding of these technical aspects is crucial for researchers and professionals involved in the fields of biochemistry, pharmacology, and drug development, particularly in areas related to metabolic disorders and therapeutic interventions.
References
The Biological Functions of L-Carnitine and its Salts: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-carnitine, a conditionally essential nutrient, and its derivatives are integral to cellular energy metabolism, particularly in the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation.[1][2][3][4][5] This guide provides a comprehensive technical overview of the core biological functions of L-carnitine and its prominent salts: acetyl-L-carnitine (ALCAR), propionyl-L-carnitine (PLC), and L-carnitine L-tartrate (LCLT). It delves into their roles in fatty acid metabolism, antioxidant activities, and modulation of key signaling pathways. The document summarizes quantitative data on their bioavailability and physiological effects, details relevant experimental protocols, and provides visual representations of the underlying molecular mechanisms to support further research and drug development.
Core Biological Functions
Role in Fatty Acid Metabolism
L-carnitine's primary and most well-established function is its essential role in the carnitine shuttle system, which facilitates the transport of long-chain fatty acids from the cytosol into the mitochondrial matrix, the site of β-oxidation. This process is critical for energy production, especially in tissues with high energy demands such as skeletal and cardiac muscle. The shuttle consists of three key enzymes:
-
Carnitine Palmitoyltransferase I (CPT1): Located on the outer mitochondrial membrane, CPT1 catalyzes the esterification of long-chain fatty acyl-CoAs to L-carnitine, forming acylcarnitine.
-
Carnitine-Acylcarnitine Translocase (CACT): This transporter, located on the inner mitochondrial membrane, facilitates the movement of acylcarnitine into the mitochondrial matrix in exchange for free L-carnitine.
-
Carnitine Palmitoyltransferase II (CPT2): Situated on the inner mitochondrial membrane, CPT2 converts acylcarnitine back to acyl-CoA and free L-carnitine within the matrix. The regenerated acyl-CoA then enters the β-oxidation spiral to produce acetyl-CoA, which subsequently fuels the Krebs cycle and oxidative phosphorylation to generate ATP.
Antioxidant Properties
L-carnitine and its esters exhibit significant antioxidant properties through multiple mechanisms. They can directly scavenge free radicals, such as reactive oxygen species (ROS), thereby protecting cells from oxidative damage. Furthermore, L-carnitine can enhance the activity of endogenous antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx). This dual antioxidant action contributes to the protective effects of L-carnitine in various pathological conditions associated with oxidative stress.
Modulation of Gene Expression and Signaling Pathways
L-carnitine and its derivatives are not merely metabolic intermediates but also act as signaling molecules that can modulate gene expression and influence key cellular pathways.
-
PPAR Signaling: L-carnitine has been shown to upregulate the expression of peroxisome proliferator-activated receptors (PPARs), particularly PPARα and PPARγ. These nuclear receptors are master regulators of lipid metabolism, and their activation by L-carnitine leads to an increased expression of genes involved in fatty acid uptake, β-oxidation, and lipolysis.
-
Nrf2 Pathway: L-carnitine can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. By promoting Nrf2 activation, L-carnitine enhances the cellular defense against oxidative stress.
-
PTEN/Akt/mTOR Pathway: L-carnitine has been observed to modulate the PTEN/Akt/mTOR signaling cascade. This pathway is crucial for cell growth, proliferation, and survival. L-carnitine's influence on this pathway may underlie some of its protective effects on tissues.
L-Carnitine Salts: Specific Functions and Properties
Acetyl-L-Carnitine (ALCAR)
ALCAR is the acetylated ester of L-carnitine and is known for its neuroprotective properties. It readily crosses the blood-brain barrier, where it can donate its acetyl group for the synthesis of the neurotransmitter acetylcholine. ALCAR also enhances mitochondrial energy production in neurons and protects them from oxidative stress and excitotoxicity.
Propionyl-L-Carnitine (PLC)
PLC is another acyl derivative of L-carnitine with particular benefits for the cardiovascular system. It can serve as a precursor for propionyl-CoA, which can be converted to succinyl-CoA and enter the Krebs cycle, thereby providing an alternative energy source for the heart muscle. PLC has been shown to improve exercise tolerance in patients with intermittent claudication and enhance cardiac function.
L-Carnitine L-Tartrate (LCLT)
LCLT is a salt of L-carnitine that is often used in sports nutrition supplements due to its potential to enhance recovery from exercise. Studies suggest that LCLT may reduce muscle soreness, decrease markers of muscle damage, and improve oxygen delivery to the muscles.
Quantitative Data Summary
Table 1: Bioavailability of L-Carnitine and its Salts
| Compound | Form | Dose | Bioavailability (%) | Species | Reference(s) |
| L-Carnitine | Dietary | - | 54-87% | Human | |
| Supplement | 0.5-6 g | 14-18% | Human | ||
| Acetyl-L-Carnitine | Supplement | 2 g/day | Increased plasma ALCAR by 43% | Human | |
| Supplement | 1 g | Peak serum carnitine 25% above baseline at 3h | Human | ||
| L-Carnitine L-Tartrate | Supplement | 1 g | Peak serum carnitine 55% above baseline at 6h | Human | |
| Oral | 40 mg/kg | Similar to L-carnitine base | Piglet | ||
| Propionyl-L-Carnitine | Intravenous | 1 g | Half-life of 1.09 h | Human |
Table 2: Effects of L-Carnitine and its Salts on Physiological Parameters
| Compound | Dosage | Duration | Effect | Magnitude of Effect | Condition/Model | Reference(s) |
| Propionyl-L-Carnitine | 1-3 g/day | - | Improved maximum walking distance | 33-73% improvement | Peripheral Arterial Disease | |
| L-Carnitine L-Tartrate | 3 g/day | 37 days | Reduced markers of muscle damage | - | Healthy adults | |
| L-Carnitine | 100 mg/kg | 14 days | Reduced hyperalgesia and apoptosis | - | Rat sciatic nerve ligation |
Experimental Protocols
Carnitine Palmitoyltransferase 1 (CPT1) Activity Assay
This protocol is adapted from methods used to measure CPT1 activity in tissue homogenates.
Materials:
-
Tissue sample (e.g., liver, muscle)
-
Homogenization buffer (e.g., 0.25 M sucrose, 1 mM EDTA, 10 mM Tris-HCl, pH 7.4)
-
Assay buffer (e.g., 75 mM KCl, 5 mM ATP, 5 mM MgCl2, 1 mM KCN, 40 mM Tris-HCl, pH 7.4)
-
[³H]L-carnitine
-
Palmitoyl-CoA
-
Bovine serum albumin (BSA), fatty acid-free
-
Perchloric acid (HClO₄)
-
Butanol
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Homogenize the tissue sample in ice-cold homogenization buffer.
-
Centrifuge the homogenate at a low speed (e.g., 600 x g for 10 minutes at 4°C) to remove cellular debris.
-
Use the supernatant for the assay.
-
Prepare the reaction mixture in the assay buffer containing BSA and [³H]L-carnitine.
-
Initiate the reaction by adding the tissue homogenate and palmitoyl-CoA.
-
Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific time (e.g., 5-10 minutes).
-
Stop the reaction by adding perchloric acid.
-
Extract the [³H]acylcarnitine formed using butanol.
-
Wash the butanol phase to remove unreacted [³H]L-carnitine.
-
Transfer an aliquot of the butanol phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the CPT1 activity based on the amount of [³H]acylcarnitine formed per unit of time and protein.
Fatty Acid Oxidation (FAO) Assay
This protocol outlines a general method for measuring FAO in cultured cells.
Materials:
-
Cultured cells
-
Seahorse XFp Cell Culture Microplates
-
FAO assay medium (e.g., DMEM base, 0.5 mM L-carnitine, 2.5 mM glucose)
-
[¹⁴C]Palmitate complexed to BSA
-
Etomoxir (CPT1 inhibitor, as a negative control)
-
Scintillation vials and cocktail
-
Scintillation counter
Procedure:
-
Seed cells in a Seahorse XFp Cell Culture Microplate and allow them to adhere.
-
Wash the cells with FAO assay medium.
-
Add FAO assay medium containing [¹⁴C]palmitate-BSA to the cells.
-
Incubate the plate at 37°C in a CO₂ incubator for a defined period (e.g., 2-4 hours).
-
Collect the cell culture medium.
-
Measure the production of ¹⁴CO₂ (trapped in a suitable absorbent) or acid-soluble metabolites (ASMs) as an indicator of fatty acid oxidation.
-
For ¹⁴CO₂ measurement, the medium is acidified to release the dissolved CO₂, which is then trapped and counted.
-
For ASM measurement, the medium is treated with perchloric acid to precipitate macromolecules, and the radioactivity in the supernatant is measured.
-
Normalize the results to the total protein content of the cells.
Gene Expression Analysis (qPCR)
This protocol describes a general workflow for analyzing changes in gene expression in response to L-carnitine treatment.
Materials:
-
Cells or tissue treated with L-carnitine
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix
-
Gene-specific primers for target genes (e.g., CPT1, PPARA, NFE2L2) and housekeeping genes (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Isolate total RNA from control and L-carnitine-treated samples using a commercial RNA extraction kit.
-
Assess the quantity and quality of the extracted RNA using a spectrophotometer or a bioanalyzer.
-
Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.
-
Perform quantitative PCR (qPCR) using the synthesized cDNA, qPCR master mix, and gene-specific primers.
-
Run the qPCR reaction in a real-time PCR instrument.
-
Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative expression of the target genes, normalized to the expression of housekeeping genes.
Signaling Pathway and Workflow Diagrams
Caption: The Carnitine Shuttle System for Fatty Acid Transport.
Caption: Key Signaling Pathways Modulated by L-Carnitine.
Caption: General Experimental Workflow for Studying L-Carnitine's Effects.
Conclusion
L-carnitine and its salts are multifaceted compounds with critical roles in cellular metabolism and signaling. Their fundamental function in fatty acid transport is complemented by significant antioxidant and gene-regulatory activities. The distinct properties of ALCAR, PLC, and LCLT offer targeted therapeutic and supplemental potential in areas of neurology, cardiology, and sports medicine, respectively. This guide provides a foundational resource for researchers and professionals in drug development, offering a synthesis of current knowledge, quantitative data, and methodologies to facilitate further investigation into the therapeutic applications of these vital molecules. Further research is warranted to fully elucidate the intricate mechanisms of action and to optimize the clinical use of L-carnitine and its derivatives.
References
- 1. Kinetics, pharmacokinetics, and regulation of L-carnitine and acetyl-L-carnitine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of L-carnitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Free and total carnitine concentrations in pig plasma after oral ingestion of various L-carnitine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchoutput.csu.edu.au [researchoutput.csu.edu.au]
The Role of L-Carnitine in Fatty Acid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Central Role of L-Carnitine in Cellular Bioenergetics
L-carnitine, chemically known as β-hydroxy-γ-trimethylaminobutyric acid, is a small, water-soluble quaternary ammonium compound essential for energy metabolism in most mammals.[1] While it can be synthesized endogenously from the amino acids lysine and methionine, it is also obtained from dietary sources, particularly red meat.[2] The primary and most well-understood function of L-carnitine is its indispensable role in the transport of long-chain fatty acids (LCFAs) from the cytosol into the mitochondrial matrix, where they undergo β-oxidation to produce energy in the form of ATP.[1][3] This process is of paramount importance in tissues with high energy demands that rely on fatty acids as a primary fuel source, such as skeletal and cardiac muscle.[1]
This technical guide provides an in-depth exploration of the biochemical mechanisms by which L-carnitine facilitates fatty acid metabolism, a summary of quantitative data illustrating its impact, and detailed experimental protocols for its study. The term "Carnitine Chloride" is understood to refer to a salt form of L-carnitine, such as L-carnitine hydrochloride, used for supplementation and research; the biologically active moiety remains L-carnitine.
The Carnitine Shuttle: A Mechanistic Overview
The inner mitochondrial membrane is impermeable to LCFAs and their activated form, long-chain fatty acyl-Coenzyme A (LCFA-CoA). The carnitine shuttle is the transport system that overcomes this barrier, a process critical for initiating fatty acid oxidation (FAO). This multi-step pathway involves three key proteins: Carnitine Palmitoyltransferase 1 (CPT1), Carnitine-Acylcarnitine Translocase (CACT), and Carnitine Palmitoyltransferase 2 (CPT2).
The steps of the carnitine shuttle are as follows:
-
Esterification in the Cytosol: LCFAs are first activated to LCFA-CoAs by acyl-CoA synthetases located on the outer mitochondrial membrane.
-
Conversion to Acylcarnitine: CPT1, an enzyme embedded in the outer mitochondrial membrane, catalyzes the transfer of the acyl group from LCFA-CoA to L-carnitine, forming long-chain acylcarnitine and releasing free Coenzyme A (CoA). This is the rate-limiting step of fatty acid oxidation.
-
Translocation across the Inner Mitochondrial Membrane: The newly formed acylcarnitine is transported across the inner mitochondrial membrane into the mitochondrial matrix by CACT in exchange for a molecule of free L-carnitine, which moves from the matrix to the intermembrane space.
-
Re-esterification in the Mitochondrial Matrix: Once inside the matrix, CPT2, located on the inner mitochondrial membrane, reverses the action of CPT1. It transfers the acyl group from acylcarnitine back to mitochondrial CoA, reforming LCFA-CoA and liberating free L-carnitine.
-
Entry into β-Oxidation: The reformed LCFA-CoA is now available to enter the β-oxidation spiral, a series of four enzymatic reactions that sequentially shorten the fatty acid chain, producing acetyl-CoA, FADH2, and NADH for ATP generation via the Krebs cycle and oxidative phosphorylation.
Key Proteins of the Carnitine Shuttle
-
Carnitine Palmitoyltransferase 1 (CPT1): As the rate-limiting enzyme, CPT1 is a primary site of regulation for FAO. It exists in three isoforms with distinct tissue distributions and kinetic properties:
-
CPT1A (Liver isoform): Found in the liver, kidney, and pancreas. It is highly sensitive to allosteric inhibition by malonyl-CoA, the first committed intermediate in fatty acid synthesis. This regulation prevents newly synthesized fatty acids from being immediately oxidized.
-
CPT1B (Muscle isoform): Predominantly expressed in skeletal muscle, heart, and adipose tissue. It has a lower sensitivity to malonyl-CoA, allowing these tissues to oxidize fatty acids even when glucose is available.
-
CPT1C (Brain isoform): Primarily found in the brain, its exact role in fatty acid metabolism is still under investigation.
-
-
Carnitine-Acylcarnitine Translocase (CACT): This transporter, located in the inner mitochondrial membrane, facilitates the one-to-one exchange of acylcarnitine for free carnitine. Its activity is crucial for maintaining the necessary pools of carnitine on both sides of the membrane.
-
Carnitine Palmitoyltransferase 2 (CPT2): Located on the matrix side of the inner mitochondrial membrane, CPT2 reconverts acylcarnitine to acyl-CoA, making it available for the β-oxidation machinery. Deficiencies in CPT2 are among the most common inherited disorders of mitochondrial fatty acid oxidation.
Quantitative Impact of L-Carnitine on Fatty Acid Metabolism
The concentration and availability of L-carnitine directly influence the rate of fatty acid oxidation. This is reflected in the kinetic properties of the CPT enzymes and the metabolic profiles observed under different conditions of carnitine availability.
Table 1: Kinetic Properties of CPT Isoforms for L-Carnitine
| Enzyme Isoform | Species/Tissue | Km for L-Carnitine (µM) | Notes |
| CPT1A | Rat Liver | 30 | High affinity for carnitine. |
| CPT1B | Rat Muscle | 500 | Lower affinity for carnitine compared to CPT1A. |
| CPT1 | Pig Liver | 164 - 216 | Km increased with L-carnitine supplementation. |
| CPT1B | Pig Muscle | 480 (approx.) | Kinetics were not significantly affected by dietary carnitine. |
| CPT1B | Pig (recombinant) | 197 | Expressed in Pichia pastoris, showed high affinity. |
Km (Michaelis constant) represents the substrate concentration at which the enzyme reaction rate is half of the maximum (Vmax). A lower Km indicates a higher affinity of the enzyme for its substrate.
Table 2: Effect of L-Carnitine Supplementation on Gene Expression of Carnitine Shuttle Enzymes
| Study Population | Tissue | Gene | Effect of L-Carnitine | Fold Change |
| Aged Rats | Liver | CPT1 | Upregulation | ~10-fold increase |
| Aged Rats | Liver | CPT2 | Upregulation | ~2-fold increase |
| Dairy Cows (LPS challenge) | PBMC | SLC25A20 (CACT) | Stabilized (prevented upregulation) | No significant change vs. upregulation in control |
Table 3: Changes in Plasma/Serum Carnitine Profiles Following L-Carnitine Supplementation
| Study Population | Parameter | Before Supplementation (µmol/L) | After Supplementation (µmol/L) | Duration |
| Patients with Cirrhosis | Total Carnitine | 66.1 ± 10.5 | 122.0 ± 21.2 | 3 months |
| Patients with Cirrhosis | Free Carnitine | 52.4 ± 9.1 | 93.1 ± 17.1 | 3 months |
| Patients with Cirrhosis | Acylcarnitine | 14.1 ± 3.1 | 29.2 ± 8.3 | 3 months |
| CPT2 Deficient Patient | Free Carnitine | < 10 | Peak on Day 5 | Daily |
| CPT2 Deficient Patient | Long-Chain Acylcarnitines (C16, C18) | Low | Peak on Day 9 | Daily |
Experimental Protocols for Studying Carnitine-Dependent Metabolism
A variety of experimental techniques are employed to investigate the role of carnitine in fatty acid metabolism. Below are summaries of key protocols.
Measurement of CPT1 Activity
This protocol assesses the activity of the rate-limiting enzyme CPT1 in tissue homogenates or isolated mitochondria.
-
Principle: The assay measures the rate of formation of radiolabeled acylcarnitine from radiolabeled L-carnitine and a fatty acyl-CoA substrate (e.g., palmitoyl-CoA).
-
Methodology:
-
Sample Preparation: Isolate mitochondria or prepare tissue homogenates from the sample of interest (e.g., liver, muscle).
-
Reaction Mixture: Prepare a reaction buffer containing a buffered solution (e.g., Tris-HCl), BSA (to bind free fatty acids), and the substrates: palmitoyl-CoA and [3H]L-carnitine.
-
Initiation: Start the reaction by adding the mitochondrial or homogenate sample to the pre-warmed reaction mixture.
-
Incubation: Incubate at a controlled temperature (e.g., 37°C) for a defined period.
-
Termination: Stop the reaction by adding an acid (e.g., perchloric acid).
-
Separation: Separate the radiolabeled product ([3H]palmitoylcarnitine) from the unreacted substrate ([3H]L-carnitine) using a method like solid-phase extraction or an aqueous/organic phase separation.
-
Quantification: Measure the radioactivity of the product fraction using liquid scintillation counting.
-
Calculation: Calculate the enzyme activity based on the amount of product formed per unit of time per amount of protein (e.g., nmol/min/mg protein).
-
Measurement of Fatty Acid Oxidation (FAO) Rate
This protocol measures the overall rate of fatty acid breakdown in intact cells or isolated mitochondria, often using a radiolabeled fatty acid.
-
Principle: The rate of FAO is determined by measuring the production of a radiolabeled end-product, such as 14CO2 or 14C-labeled acid-soluble metabolites (ASMs), from a 14C-labeled fatty acid substrate (e.g., [1-14C]palmitate).
-
Methodology:
-
Cell/Mitochondria Preparation: Use cultured cells, freshly isolated primary cells (e.g., hepatocytes), or isolated mitochondria.
-
Incubation Medium: Incubate the biological sample in a buffer containing the radiolabeled fatty acid substrate complexed to BSA. The medium should also contain L-carnitine to ensure its availability for transport.
-
Reaction: Incubate the samples in sealed flasks or plates at 37°C for a set time (e.g., 1-2 hours). For 14CO2 measurement, the flasks are equipped with a center well containing a trapping agent (e.g., NaOH or phenethylamine).
-
Termination and Product Capture: Stop the reaction by injecting an acid (e.g., perchloric acid). This releases the dissolved 14CO2, which is then captured by the trapping agent in the center well. For ASM measurement, the reaction is stopped, and the supernatant is separated for analysis.
-
Quantification:
-
For 14CO2: The trapping agent from the center well is transferred to a scintillation vial, and radioactivity is measured.
-
For ASMs: The radioactivity of the acid-soluble supernatant is measured.
-
-
Normalization: The results are typically normalized to the amount of protein or the number of cells used in the assay.
-
Quantification of Acylcarnitines by Tandem Mass Spectrometry (LC-MS/MS)
This powerful analytical technique allows for the precise identification and quantification of free carnitine and a wide array of acylcarnitine species in biological samples like plasma, serum, or tissue extracts.
-
Principle: Acylcarnitines are separated based on their physicochemical properties using liquid chromatography and then detected and quantified based on their mass-to-charge ratio using tandem mass spectrometry.
-
Methodology:
-
Sample Preparation:
-
Extract carnitine and acylcarnitines from the biological matrix (e.g., plasma) using a solvent like methanol, which also precipitates proteins.
-
Add a mixture of stable isotope-labeled internal standards (e.g., d3-carnitine, d3-acetylcarnitine) to the sample prior to extraction for accurate quantification.
-
-
Derivatization (Optional but common): Convert the extracted acylcarnitines to butyl esters by reacting them with butanolic-HCl. This improves their chromatographic and mass spectrometric properties.
-
LC Separation: Inject the prepared sample into a liquid chromatography system (e.g., UPLC) equipped with a suitable column (e.g., C8 or C18). A gradient of solvents is used to separate the different acylcarnitine species.
-
MS/MS Detection: The eluent from the LC is introduced into a tandem mass spectrometer operating in a mode such as Multiple Reaction Monitoring (MRM). In this mode, the instrument is set to detect specific precursor-to-product ion transitions that are characteristic for each acylcarnitine, providing high specificity and sensitivity.
-
Data Analysis: The concentration of each acylcarnitine is calculated by comparing the peak area of the analyte to the peak area of its corresponding stable isotope-labeled internal standard and referencing a calibration curve.
-
Conclusion and Future Perspectives
L-carnitine's role as the gatekeeper for mitochondrial long-chain fatty acid oxidation is a cornerstone of cellular energy metabolism. The carnitine shuttle, a precisely coordinated system of enzymes and transporters, ensures that fatty acids are efficiently delivered to the β-oxidation machinery. As demonstrated by quantitative data, the availability of L-carnitine can directly influence enzyme kinetics, gene expression, and metabolic profiles, highlighting its therapeutic potential in conditions associated with altered energy metabolism. The experimental protocols outlined provide robust frameworks for further investigation into the nuanced roles of L-carnitine and for the development of novel therapeutics targeting fatty acid metabolism. Future research will likely focus on elucidating the tissue-specific regulation of the carnitine shuttle and its interplay with other metabolic pathways in health and disease.
References
mechanism of Carnitine Chloride in cellular energy production
An In-depth Technical Guide on the Core Mechanism of Carnitine in Cellular Energy Production
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
L-carnitine, often administered as L-carnitine chloride, is a quaternary ammonium compound indispensable for cellular energy metabolism. Its principal function is to facilitate the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, a critical and rate-limiting step for their subsequent β-oxidation.[1][2] This process, known as the carnitine shuttle, is fundamental for energy production in tissues with high metabolic demand, such as skeletal and cardiac muscle.[3] Beyond its role as a fatty acid carrier, carnitine is also pivotal in buffering the intramitochondrial acyl-CoA to free Coenzyme A (CoA) ratio, thereby modulating overall metabolic flexibility, including carbohydrate metabolism.[2][4] This technical guide elucidates the core mechanisms of carnitine action, presents quantitative data on its metabolic impact, details key experimental protocols for its study, and visualizes the associated biochemical and signaling pathways.
The Core Mechanism: The Carnitine Shuttle
The inner mitochondrial membrane is impermeable to long-chain fatty acids (LCFAs) activated to their acyl-CoA form in the cytoplasm. The carnitine shuttle is the biological system that overcomes this barrier, comprising three key enzymes and transporters.
-
Carnitine Palmitoyltransferase I (CPT1): Located on the outer mitochondrial membrane, CPT1 catalyzes the reversible transfer of an acyl group from a long-chain fatty acyl-CoA to L-carnitine, forming acylcarnitine. This is the primary rate-limiting step of fatty acid oxidation (FAO).
-
Carnitine-Acylcarnitine Translocase (CACT): This transporter, embedded in the inner mitochondrial membrane, facilitates the antiport of acylcarnitine into the mitochondrial matrix in exchange for a molecule of free carnitine.
-
Carnitine Palmitoyltransferase II (CPT2): Situated on the matrix side of the inner mitochondrial membrane, CPT2 catalyzes the reverse reaction of CPT1, converting acylcarnitine and free CoA back into fatty acyl-CoA and free L-carnitine.
The regenerated fatty acyl-CoA is now available for β-oxidation within the mitochondrial matrix, producing acetyl-CoA, FADH₂, and NADH, which subsequently fuel the tricarboxylic acid (TCA) cycle and oxidative phosphorylation to generate ATP.
Caption: The Carnitine Shuttle mechanism for transporting long-chain fatty acids.
Regulation of Carnitine-Mediated Energy Production
The flux through the carnitine shuttle and subsequent FAO is tightly regulated at multiple levels, primarily through the activity of CPT1 and the expression of its encoding genes.
Allosteric Regulation by Malonyl-CoA
Malonyl-CoA, the first committed intermediate in fatty acid synthesis, is a potent allosteric inhibitor of CPT1. This ensures that fatty acid synthesis and oxidation do not occur simultaneously. The concentration of malonyl-CoA is controlled by Acetyl-CoA Carboxylase (ACC), which itself is regulated by cellular energy status. The AMP-activated protein kinase (AMPK), a key cellular energy sensor, phosphorylates and inactivates ACC. Therefore, under conditions of low energy (high AMP/ATP ratio), AMPK is activated, leading to decreased malonyl-CoA levels and subsequent relief of CPT1 inhibition, thereby promoting fatty acid oxidation.
Caption: AMPK-mediated regulation of Fatty Acid Oxidation via CPT1.
Transcriptional Regulation
The expression of genes encoding carnitine shuttle components is primarily controlled by the peroxisome proliferator-activated receptor alpha (PPARα). PPARα is a nuclear receptor that, when activated by ligands such as fatty acids or fibrate drugs, forms a heterodimer with the retinoid X receptor (RXR) and binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter or intronic regions of target genes. This action, often coactivated by PGC-1α, upregulates the transcription of CPT1A, CPT2, and other genes involved in fatty acid catabolism.
Caption: Transcriptional regulation of the CPT1A gene by PPARα.
Quantitative Data on Carnitine-Mediated Metabolism
The efficiency of carnitine-dependent FAO is quantifiable through enzyme kinetics and metabolic flux analysis.
Table 1: Kinetic Parameters of Carnitine Acyltransferases
| Enzyme | Tissue / Organism | Substrate | Km (µM) | Vmax (nmol/min/mg protein) | Reference(s) |
| CPT-I | Pig Liver | L-Carnitine | 164 - 216 | 1.22 | |
| CPT-I | Pig Skeletal Muscle | L-Carnitine | 480 ± 44 | 0.54 | |
| Carnitine Acetyltransferase | Pigeon Muscle | L-Carnitine | 450 | Not specified | |
| Carnitine Acetyltransferase | Pigeon Muscle | Acetyl-CoA | 35 | Not specified |
Note: Km (Michaelis constant) represents the substrate concentration at which the reaction rate is half of Vmax. A lower Km indicates a higher affinity of the enzyme for the substrate.
Table 2: Effects of L-Carnitine Supplementation on Fatty Acid Oxidation
| Study Population | Intervention | Measured Outcome | Result | Reference(s) |
| Slightly overweight subjects | 3 g/day L-carnitine for 10 days | 13C-fat oxidation | ▲ 22% increase (from 15.8% to 19.3%) | |
| Newborn piglet cardiac myocytes | Exogenous L-carnitine | Palmitate oxidation | ▲ 3-fold increase | |
| Hypoxic piglet cardiac myocytes | Exogenous L-carnitine | Palmitate oxidation | ▲ ~2-fold increase |
Key Experimental Protocols
Assessing the function of the carnitine shuttle and its impact on FAO is crucial for metabolic research. Below are outlines of standard methodologies.
Protocol: Radiolabeled Fatty Acid Oxidation Assay
This assay measures the conversion of a radiolabeled fatty acid (e.g., [³H]palmitate or [¹⁴C]palmitate) to radiolabeled water or acid-soluble metabolites, providing a direct measure of FAO rate.
Methodology:
-
Cell Culture: Plate cells (e.g., C2C12 myotubes, primary hepatocytes) in appropriate multi-well plates and grow to desired confluency.
-
Substrate Preparation: Prepare a reaction mixture by complexing radiolabeled palmitate (e.g., [³H]palmitate) with fatty-acid-free bovine serum albumin (BSA) in a suitable buffer (e.g., Krebs-Ringer). A typical final concentration is 100-200 µM palmitate.
-
Incubation: Wash cells with PBS and replace the medium with the prepared reaction mixture. Incubate at 37°C for a defined period (e.g., 30-120 minutes).
-
Reaction Termination & Separation: Stop the reaction by adding an acid (e.g., trichloroacetic acid, TCA) to the medium to precipitate protein. Centrifuge to pellet the precipitate. The supernatant, containing the aqueous-soluble products (³H₂O), is separated from the un-oxidized [³H]palmitate using an anion-exchange column.
-
Quantification: The radioactivity of the eluate (containing ³H₂O) is measured using liquid scintillation counting.
-
Normalization: Results are typically normalized to the total cellular protein content in each well and expressed as pmol or nmol of palmitate oxidized per mg of protein per hour.
Caption: Generalized workflow for a radiolabeled fatty acid oxidation assay.
Protocol: Seahorse XF Palmitate Oxidation Assay
The Agilent Seahorse XF Analyzer measures the oxygen consumption rate (OCR), a proxy for mitochondrial respiration, in real-time. This protocol assesses the ability of cells to respire using exogenous long-chain fatty acids.
Methodology:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.
-
Substrate Depletion: The day before the assay, replace the growth medium with a substrate-limited medium (low glucose, low serum) to deplete endogenous energy stores, priming cells to use the exogenous palmitate.
-
Assay Medium: On the day of the assay, replace the medium with a specialized FAO assay medium (e.g., KHB supplemented with 0.5 mM L-carnitine, 2.5 mM glucose, and 5 mM HEPES). Incubate in a non-CO₂ incubator at 37°C for 45-60 minutes.
-
Assay Execution:
-
Initiate the Seahorse XF assay to measure basal OCR.
-
Inject the Palmitate-BSA substrate (or a BSA-only control) into the wells. An increase in OCR following palmitate injection indicates its oxidation.
-
To determine the maximal capacity for FAO, a mitochondrial uncoupler (e.g., FCCP) can be injected.
-
To confirm that the observed OCR is CPT1-dependent, a parallel set of wells can be pre-treated with a CPT1 inhibitor, such as etomoxir (40 µM), 15-45 minutes before adding the palmitate substrate. The inhibition of the palmitate-induced OCR increase by etomoxir confirms the involvement of the carnitine shuttle.
-
Finally, inject inhibitors of the electron transport chain (e.g., Rotenone/Antimycin A) to shut down mitochondrial respiration and determine the non-mitochondrial OCR.
-
Conclusion
Carnitine chloride, through its active L-carnitine component, is a central regulator of cellular energy production derived from lipids. Its role as the gatekeeper for long-chain fatty acid entry into the mitochondria places it at a critical control point in metabolism. The intricate regulation of the carnitine shuttle, through allosteric mechanisms involving AMPK and transcriptional control by PPARα, allows cells to adapt their fuel selection to varying physiological demands. The quantitative data and experimental protocols presented herein provide a framework for researchers to further investigate the nuanced roles of carnitine in health, metabolic disease, and therapeutic development.
References
- 1. Measurement of Fatty Acid Oxidation Rates in Animal Tissues and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carnitine Metabolism and Its Role in Fatty Acid Oxidation - Creative Proteomics [creative-proteomics.com]
- 3. Metabolic profiling of PPARalpha-/- mice reveals defects in carnitine and amino acid homeostasis that are partially reversed by oral carnitine supplementation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Influence of pharmacological PPARalpha activators on carnitine homeostasis in proliferating and non-proliferating species - PubMed [pubmed.ncbi.nlm.nih.gov]
Carnitine Chloride: A Technical Guide on its Role as a Conditionally Essential Nutrient
Abstract
L-carnitine, a quaternary ammonium compound, is a critical factor in intermediary metabolism, primarily recognized for its essential role in the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation. While endogenously synthesized in the liver and kidneys from the amino acids lysine and methionine, carnitine is classified as a conditionally essential nutrient. Under certain physiological and pathological conditions—such as in preterm infants, individuals with specific inborn errors of metabolism, patients with renal failure undergoing hemodialysis, or those under particular pharmacological treatments—the endogenous synthesis and dietary intake are insufficient to meet the body's demands. This technical guide provides an in-depth review of the biochemical functions of carnitine, its metabolic homeostasis, and the signaling pathways it modulates, including PPAR and AMPK. It details the conditions that necessitate its exogenous supplementation and presents comprehensive experimental protocols for the quantitative analysis of carnitine status. This document is intended for researchers, scientists, and drug development professionals to serve as a core resource on the science of carnitine chloride.
Introduction: The Biochemical Roles of Carnitine
L-carnitine (3-hydroxy-4-N-trimethylaminobutyrate), often administered as the stable salt this compound, is a vital cofactor in cellular energy metabolism.[1][2][3] Its most well-documented function is mediating the transport of long-chain fatty acids across the inner mitochondrial membrane, a process known as the "carnitine shuttle," which is a rate-limiting step in fatty acid oxidation (FAO).[4][5]
Beyond its role in FAO, carnitine is integral to several other metabolic processes:
-
Modulation of the Acyl-CoA/CoA Ratio: Carnitine helps maintain the balance between free and acylated coenzyme A (CoA) within the mitochondria by buffering excess acyl groups. This is crucial for the optimal function of numerous metabolic pathways, including the Krebs cycle.
-
Detoxification: It facilitates the removal of potentially toxic acyl-CoA intermediates from the mitochondria and the cell, which can accumulate during metabolic stress or in certain metabolic disorders.
-
Peroxisomal Metabolism: Carnitine is involved in the transport of acyl-CoA esters out of peroxisomes for their subsequent oxidation in mitochondria.
Because of these critical functions, carnitine is highly concentrated in tissues with high energy demands and significant fatty acid metabolism, such as skeletal and cardiac muscle.
Endogenous Carnitine Homeostasis
Carnitine homeostasis in the body is a balance between endogenous biosynthesis, dietary absorption, and efficient renal reabsorption.
Biosynthesis Pathway
L-carnitine is synthesized endogenously from the essential amino acids lysine and methionine, primarily in the liver and kidneys. The precursor, Nε-trimethyllysine (TML), is derived from the degradation of proteins containing methylated lysine residues. The synthesis involves a four-step enzymatic pathway.
The key enzymes in this pathway are:
-
Trimethyllysine Hydroxylase (TMLH): An iron and 2-oxoglutarate-dependent oxygenase that hydroxylates TML.
-
Hydroxytrimethyllysine Aldolase (HTMLA): A pyridoxal phosphate-dependent enzyme that cleaves 3-hydroxy-Nε-trimethyllysine.
-
Trimethylaminobutyraldehyde Dehydrogenase (TMABA-DH): Oxidizes 4-N-trimethylaminobutyraldehyde to γ-butyrobetaine (GBB).
-
γ-Butyrobetaine Hydroxylase (BBOX): The final, rate-limiting enzyme that hydroxylates GBB to form L-carnitine.
This pathway is tightly regulated by genetic, nutritional, and hormonal factors to maintain homeostasis.
Transport and Regulation
Carnitine is actively transported into cells against a concentration gradient by specific transporters. The high-affinity sodium-dependent carnitine transporter, OCTN2 (Organic Cation Transporter Novel 2), encoded by the SLC22A5 gene, is crucial for carnitine uptake in tissues like muscle and heart and for reabsorption in the kidneys. Efficient renal reabsorption (98-99%) by OCTN2 is vital for conserving the body's carnitine pool.
Carnitine as a Conditionally Essential Nutrient
While healthy adults can typically synthesize sufficient carnitine, several conditions can impair synthesis or increase demand to a level that exceeds the body's capacity, making carnitine an essential nutrient that must be supplied exogenously.
Conditions Leading to Deficiency
Carnitine deficiency can be primary or secondary.
-
Primary Carnitine Deficiency (PCD): An autosomal recessive disorder caused by mutations in the SLC22A5 gene, leading to a defective OCTN2 transporter. This results in impaired cellular uptake and significant urinary wasting of carnitine.
-
Secondary Carnitine Deficiency: This arises from various other conditions:
-
Inborn Errors of Metabolism: In organic acidemias and fatty acid oxidation disorders, metabolic intermediates accumulate as acyl-CoA esters. These are conjugated with carnitine to form acylcarnitines, which are then excreted, leading to a depletion of the free carnitine pool.
-
Renal Disease: Patients undergoing hemodialysis experience significant carnitine loss into the dialysate, which cannot be compensated for by synthesis or diet.
-
Prematurity: Preterm infants have an underdeveloped capacity for carnitine biosynthesis and are at high risk for deficiency if not provided with an exogenous source.
-
Pharmacological Treatments: Certain drugs, such as the anticonvulsant valproic acid, can lead to carnitine deficiency.
-
Severe Malnutrition or Malabsorption Syndromes: Inadequate intake of carnitine or its amino acid precursors.
-
Pathophysiology of Deficiency
Carnitine deficiency impairs energy metabolism, particularly in high-energy-demand tissues. The consequences include muscle weakness (myopathy), cardiomyopathy, hypoglycemia (due to impaired gluconeogenesis), and hyperammonemia.
Signaling Pathways Modulated by Carnitine
Carnitine and its esters are not merely metabolic cofactors but also act as signaling molecules that can modulate gene expression and protein activity, primarily through pathways related to energy sensing and lipid metabolism.
The AMPK Signaling Pathway
AMP-activated protein kinase (AMPK) is a central energy sensor in the cell. When activated by a high AMP/ATP ratio, AMPK stimulates catabolic pathways (like FAO) and inhibits anabolic pathways. AMPK phosphorylates and inactivates acetyl-CoA carboxylase (ACC), the enzyme that produces malonyl-CoA. Malonyl-CoA is a potent inhibitor of Carnitine Palmitoyltransferase 1 (CPT-1), the gateway for fatty acids into the mitochondria. By reducing malonyl-CoA levels, AMPK activation relieves the inhibition on CPT-1, thereby promoting fatty acid oxidation. L-carnitine supplementation can support this pathway by ensuring an adequate supply of the substrate for CPT-1. Interestingly, some studies suggest a more complex, inverse relationship where AMPK activators may inhibit carnitine uptake, a novel area of investigation.
PPAR Signaling
Peroxisome proliferator-activated receptors (PPARs) are ligand-activated transcription factors that act as master regulators of lipid metabolism. PPARα, highly expressed in the liver and muscle, upregulates the expression of numerous genes involved in fatty acid uptake and oxidation, including CPT-1. L-carnitine has been shown to ameliorate inflammation by increasing the expression of PPARα and PPARγ. This suggests that carnitine can influence cellular metabolism at the transcriptional level, creating a positive feedback loop where adequate carnitine levels support the expression of genes necessary for its own function.
Quantitative Analysis of Carnitine Status
Accurate assessment of carnitine status is essential for diagnosing deficiency states and monitoring therapeutic interventions. The primary methods involve tandem mass spectrometry (MS/MS).
Key Diagnostic Parameters
-
Plasma Carnitine Levels: Measurement of free carnitine and total carnitine. In primary deficiency, plasma levels are typically less than 5% of normal.
-
Acylcarnitine Profile: Identifies and quantifies various acylcarnitine esters. Abnormal profiles are diagnostic for specific inborn errors of metabolism.
-
Acylcarnitine to Free Carnitine Ratio: An elevated ratio (>0.4) is a key indicator of secondary carnitine deficiency, suggesting an accumulation of acyl groups and depletion of the free carnitine pool.
-
Tissue Biopsy: Muscle biopsy for carnitine concentration or enzyme activity measurement is the criterion standard for myopathic carnitine deficiency.
-
Enzyme Assays: Measurement of CPT-1 or CPT-2 activity in cultured fibroblasts, lymphocytes, or tissue homogenates.
Experimental Protocols
This protocol provides a general framework for the analysis of carnitine and acylcarnitines in plasma, based on common methodologies.
-
Sample Preparation:
-
To 100 µL of plasma, add a deuterated internal standard mixture (e.g., d3-carnitine, d3-acetylcarnitine, d3-palmitoylcarnitine).
-
Perform protein precipitation by adding 300-400 µL of cold methanol. Vortex vigorously.
-
Centrifuge at high speed (e.g., 14,000 x g for 10 minutes at 4°C) to pellet proteins.
-
Transfer the supernatant to a new tube.
-
-
Derivatization (Butylation):
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Add 50 µL of butanolic-HCl (e.g., 3M) to the dried residue.
-
Incubate at 60-65°C for 15-20 minutes to form butyl esters of the carnitine species.
-
Evaporate the butanolic-HCl to dryness under nitrogen.
-
Reconstitute the sample in a mobile phase-compatible solvent (e.g., 100 µL of 50:50 methanol:water).
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a reversed-phase C8 or C18 column. Employ a gradient elution with mobile phases containing a volatile ion-pairing reagent like heptafluorobutyric acid to improve retention and peak shape.
-
Mass Spectrometry: Operate in positive electrospray ionization (ESI+) mode.
-
Detection: Use tandem mass spectrometry (MS/MS) in Precursor Ion Scan mode or Multiple Reaction Monitoring (MRM) mode. For acylcarnitines, a common method is to scan for precursors of the fragment ion at m/z 85 or 99, which is characteristic of the carnitine moiety. For MRM, specific precursor-to-product ion transitions for each analyte and internal standard are monitored.
-
-
Quantification:
-
Construct a calibration curve using standards of known concentrations.
-
Calculate the concentration of each analyte in the sample by comparing its peak area ratio relative to the corresponding internal standard against the calibration curve.
-
This method avoids invasive muscle biopsy and can be used to confirm CPT-2 deficiency.
-
Cell Isolation: Isolate lymphocytes from a whole blood sample using a density gradient centrifugation method (e.g., Ficoll-Paque).
-
Cell Lysis: Resuspend the lymphocyte pellet in a hypotonic buffer and lyse the cells via sonication or freeze-thaw cycles to release mitochondrial enzymes.
-
Enzyme Reaction:
-
Prepare a reaction mixture containing buffer, bovine serum albumin (BSA), and a labeled substrate, such as [14C]palmitoyl-CoA or a non-radioactive substrate like palmitoyl-CoA.
-
Add L-carnitine to the mixture.
-
Initiate the reaction by adding the cell lysate.
-
Incubate at 37°C for a defined period (e.g., 10-30 minutes).
-
-
Detection of Product (Palmitoylcarnitine):
-
Radioactive Assay: Stop the reaction and separate the labeled palmitoylcarnitine product from the unreacted palmitoyl-CoA substrate using extraction or chromatography, followed by scintillation counting.
-
Tandem Mass Spectrometry Assay: Stop the reaction (e.g., with cold methanol). Add an internal standard (d3-palmitoylcarnitine). Analyze the formation of palmitoylcarnitine via LC-MS/MS as described in the previous protocol.
-
-
Calculation: Determine enzyme activity based on the rate of product formation, typically normalized to the protein concentration of the cell lysate.
Quantitative Data on Carnitine Status and Supplementation
Table 1: Reference Ranges for Plasma Carnitine Concentrations (µmol/L)
| Age Group | Total Carnitine | Free Carnitine | Acylcarnitine | Acyl/Free Ratio |
| 0-7 days | 29-76 | 17-53 | 6-31 | 0.2-1.0 |
| 8-31 days | 31-79 | 23-57 | 7-29 | 0.1-0.7 |
| 32 days-12 months | 38-68 | 27-49 | 7-19 | 0.2-0.5 |
| 13 months-6 years | 35-84 | 24-63 | 4-28 | 0.1-0.8 |
| 7-10 years | 28-83 | 22-66 | 3-32 | 0.1-0.9 |
| 11-17 years | 34-77 | 22-65 | 4-29 | 0.1-0.9 |
| ≥18 years | 34-78 | 25-54 | 5-30 | 0.1-0.8 |
| Data compiled from Mayo Clinic Laboratories and other sources. Values can vary slightly between laboratories. |
Table 2: Carnitine Content in Selected Foods
| Food Source | Carnitine Content (mg per serving) |
| Beef steak (4 oz) | 56 - 162 |
| Ground beef (4 oz) | 87 - 99 |
| Milk, whole (1 cup) | 8 |
| Codfish (4 oz) | 4 - 7 |
| Chicken breast (4 oz) | 3 - 5 |
| Cheese, cheddar (2 oz) | 2 |
| Asparagus (1/2 cup) | 0.2 |
| Bread, whole wheat (2 slices) | 0.1 |
| Data adapted from the Office of Dietary Supplements, NIH. Carnitine content can vary. |
Table 3: Summary of Meta-Analyses on L-Carnitine Supplementation for Weight Management in Overweight/Obese Adults
| Study (Year) | Number of RCTs Included | Total Participants | Key Findings (Weighted Mean Difference, WMD) |
| Talebi et al. (2019) | 43 | - | Weight: -1.129 kg BMI: -0.359 kg/m ² Fat Mass: -1.158 kg |
| This table summarizes findings from a meta-analysis and indicates a statistically significant, though modest, effect of L-carnitine on weight, BMI, and fat mass in overweight and obese individuals. |
Conclusion
This compound is a crucial nutrient whose essentiality is conditional upon the metabolic state and health status of an individual. While endogenous synthesis is adequate for most healthy adults, a comprehensive understanding of its biochemistry, transport, and regulation is vital for identifying and managing at-risk populations. Conditions that impair synthesis or accelerate loss, such as genetic disorders, renal disease, and prematurity, unmask a critical dependence on exogenous carnitine. The modulation of key energy-sensing pathways like AMPK and PPARs highlights carnitine's role beyond a simple metabolic cofactor to that of a metabolic regulator. The detailed analytical protocols provided herein offer robust tools for the precise diagnosis and monitoring of carnitine status, which is fundamental for the effective clinical application of carnitine supplementation in both therapeutic and research settings. Further investigation into the nuanced interactions between carnitine homeostasis and cellular signaling will continue to advance its application in drug development and clinical nutrition.
References
- 1. emedicine.medscape.com [emedicine.medscape.com]
- 2. Clinical Effects of L-Carnitine Supplementation on Physical Performance in Healthy Subjects, the Key to Success in Rehabilitation: A Systematic Review and Meta-Analysis from the Rehabilitation Point of View - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Measuring CPT-1-mediated respiration in permeabilized cells and isolated mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. L-carnitine ameliorates the liver inflammatory response by regulating carnitine palmitoyltransferase I-dependent PPARγ signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Carnitine Chloride in Biological Samples via High-Performance Liquid Chromatography (HPLC)
Introduction
L-carnitine and its acyl esters are crucial for cellular energy metabolism, primarily by facilitating the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation.[1][2] The quantification of carnitine levels in biological samples such as plasma, urine, and tissue is essential for the diagnosis and management of various metabolic disorders, including primary and secondary carnitine deficiencies.[3][4] High-Performance Liquid Chromatography (HPLC) offers a robust and reliable platform for the determination of carnitine concentrations.[5] Due to the polar nature and lack of a strong chromophore in the carnitine molecule, pre-column derivatization is often employed to enhance its detection by UV or fluorescence detectors. This application note provides detailed protocols for the quantification of carnitine in biological samples using HPLC with pre-column derivatization.
Principle
The methodology involves the extraction of carnitine from the biological matrix, followed by a chemical derivatization step to attach a UV-absorbing or fluorescent tag to the carnitine molecule. The derivatized carnitine is then separated from other sample components on a reversed-phase HPLC column and quantified using a UV or fluorescence detector. The concentration of carnitine in the sample is determined by comparing its peak area to that of a known concentration of a derivatized carnitine standard. An internal standard is often used to correct for variations in extraction efficiency and derivatization yield.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the role of carnitine in fatty acid metabolism and the general experimental workflow for its quantification.
Caption: Role of Carnitine in Fatty Acid Transport.
References
- 1. Quantification of plasma carnitine and acylcarnitines by high-performance liquid chromatography-tandem mass spectrometry using online solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Analysis of carnitine and acylcaritines in biological fluids and application to a clinical study [edoc.unibas.ch]
- 4. Measurement of L-carnitine and acylcarnitines in body fluids and tissues in children and in adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A high performance liquid chromatographic method for the measurement of total carnitine in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Enhancing Cell Growth with Carnitine Chloride in Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Carnitine, a quaternary ammonium compound, plays a crucial role in cellular energy metabolism. Its primary function is to facilitate the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation and subsequent energy production.[1][2] Recent studies have highlighted the beneficial effects of supplementing cell culture media with Carnitine Chloride, the salt form of L-Carnitine, to promote cellular proliferation and viability. These application notes provide detailed protocols for the use of this compound in cell culture and summarize the expected outcomes based on published data.
The addition of L-carnitine to various cell culture media, including RPMI 1640, MEM, and α-MEM, has been shown to enhance the rate and quality of cell growth.[3] The proposed mechanism for this improved growth involves the activation of key signaling pathways that regulate cell proliferation and survival, such as the Insulin-like Growth Factor-1 (IGF-1) and Phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascades.[4][5]
Data Presentation
The following tables summarize quantitative data from various studies on the effects of L-Carnitine supplementation on different cell lines.
Table 1: Effect of L-Carnitine on Cell Viability and Proliferation
| Cell Line | L-Carnitine Concentration | Incubation Time | Assay | Observed Effect | Reference |
| Human Hepatocytes (HL7702) | 0.1 - 3 mM | 12 hours (pre-incubation) | MTT Assay | Dose-dependent protection against H₂O₂-induced cell viability loss. | |
| Human Breast Cancer Stem Cells (CD44+) | 2.5 mM | 24 hours | MTT Assay | Significant decrease in cell proliferation. | |
| Human Breast Cancer Stem Cells (CD44+) | 5 mM | 24 hours | MTT Assay | Significant decrease in cell proliferation. | |
| Rat Gingiva-Derived Mesenchymal Stem Cells | 10 mM | 72 hours | MTT Assay | Concentration-dependent increase in cell proliferation. | |
| Rat Bone Marrow CD34+ Hematopoietic Stem Cells | 0.2 mM | 48 hours | - | Increased cell proliferation. | |
| Rat Bone Marrow CD34+ Hematopoietic Stem Cells | 0.4 mM | 48 hours | Annexin V/PI | Increased early apoptosis. |
Table 2: Effect of L-Carnitine on Apoptosis
| Cell Line | L-Carnitine Concentration | Incubation Time | Assay | Observed Effect | Reference |
| Human Breast Cancer Stem Cells (CD44+) | 2.5 mM | 24 hours | Annexin V/PI | ~16% of cells in early apoptosis. | |
| Rat Gingiva-Derived Mesenchymal Stem Cells | 10 mM | - | Annexin V/PI | Decreased percentages of necrotic, late, and early apoptotic cells. |
Experimental Protocols
Protocol 1: Supplementation of Cell Culture Media with this compound
Objective: To prepare cell culture medium supplemented with a desired concentration of this compound.
Materials:
-
Sterile cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
L-Carnitine Chloride powder (cell culture grade)
-
Sterile, deionized water
-
Sterile filtration unit (0.22 µm pore size)
Procedure:
-
Prepare a stock solution of this compound:
-
Weigh out the required amount of L-Carnitine Chloride powder in a sterile container.
-
Dissolve the powder in sterile, deionized water to create a concentrated stock solution (e.g., 100 mM).
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile tube.
-
Store the stock solution at 4°C for short-term use or at -20°C for long-term storage.
-
-
Prepare the supplemented cell culture medium:
-
In a sterile biological safety cabinet, add the required volume of FBS and Penicillin-Streptomycin to the basal cell culture medium to achieve the desired final concentrations.
-
Add the appropriate volume of the this compound stock solution to the complete medium to reach the desired final concentration (e.g., for a final concentration of 1 mM, add 1 mL of a 100 mM stock solution to 99 mL of complete medium).
-
Gently mix the supplemented medium by swirling.
-
The supplemented medium is now ready for use in cell culture experiments.
-
Protocol 2: Assessment of Cell Proliferation using MTT Assay
Objective: To determine the effect of this compound on cell proliferation.
Materials:
-
Cells cultured in this compound-supplemented and control media
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of their respective media (control and this compound-supplemented).
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
The absorbance values are directly proportional to the number of viable, proliferating cells.
-
Protocol 3: Western Blot Analysis of PI3K/Akt Pathway Activation
Objective: To assess the activation of the PI3K/Akt signaling pathway in response to this compound treatment.
Materials:
-
Cells cultured in this compound-supplemented and control media
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt)
-
HRP-conjugated secondary antibody
-
ECL (Enhanced Chemiluminescence) detection reagent
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Collect the cell lysates and centrifuge to remove debris.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
-
Antibody Incubation and Detection:
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the ECL detection reagent.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Analysis:
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the extent of pathway activation.
-
Signaling Pathways and Experimental Workflows
Carnitine-Induced Cell Proliferation Signaling Pathway
The following diagram illustrates the proposed signaling pathway through which this compound promotes cell proliferation. L-Carnitine supplementation has been shown to increase the expression of IGF-1 and its receptor (IGF-1R). This leads to the activation of the PI3K/Akt pathway, a central regulator of cell growth, proliferation, and survival.
Experimental Workflow for Assessing the Effect of this compound on Cell Growth
This diagram outlines a typical experimental workflow to investigate the impact of this compound on cell proliferation and the underlying signaling mechanisms.
Conclusion
Supplementing cell culture media with this compound can be a valuable strategy to enhance cell proliferation and viability for a variety of cell types. The provided protocols offer a starting point for researchers to investigate the effects of this compound in their specific cell culture systems. The activation of the IGF-1/PI3K/Akt signaling pathway appears to be a key mechanism underlying the beneficial effects of carnitine on cell growth. Further investigation into the optimal concentrations and treatment durations for different cell lines will contribute to a broader understanding and application of this compound in cell culture and drug development.
References
- 1. Frontiers | Carnitine Traffic in Cells. Link With Cancer [frontiersin.org]
- 2. L-Carnitine | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 3. EP0263659A2 - Tissue culture media containing L-carnitine - Google Patents [patents.google.com]
- 4. Supplementation of carnitine leads to an activation of the IGF-1/PI3K/Akt signalling pathway and down regulates the E3 ligase MuRF1 in skeletal muscle of rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. L-carnitine increases cell proliferation and amino acid transporter expression via the activation of insulin-like growth factor I signaling pathway in rat trophoblast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Creating Animal Models of Carnitine Deficiency
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-carnitine is a vital nutrient essential for cellular energy metabolism. It facilitates the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation, a primary energy-generating pathway for tissues such as the heart and skeletal muscle.[1][2] Carnitine deficiency, whether primary (genetic) or secondary to other metabolic disorders, can lead to severe pathologies including cardiomyopathy, muscle weakness, and liver dysfunction.[3][4] Animal models that accurately replicate the metabolic and physiological consequences of carnitine deficiency are indispensable tools for investigating disease pathogenesis, identifying novel biomarkers, and evaluating the efficacy of potential therapeutics, including carnitine chloride supplementation.
These application notes provide detailed protocols for the creation and characterization of genetic, nutritional, and pharmacological animal models of carnitine deficiency.
Genetic Models of Carnitine Deficiency
Genetic models provide a representation of primary carnitine deficiency by targeting the gene responsible for the primary carnitine transporter, OCTN2 (coded by the SLC22A5 gene).[5]
Juvenile Visceral Steatosis (jvs-/-) Mouse Model
The jvs mouse has a spontaneous mutation in the Slc22a5 gene, leading to a systemic loss of the OCTN2 carnitine transporter activity. This results in severe carnitine deficiency.
Experimental Protocol:
-
Animal Husbandry:
-
Strain: C3H-H-2° strain of mouse associated with juvenile visceral steatosis.
-
Breeding: Homozygous (jvs-/-) mice are typically obtained from heterozygous (jvs+/-) breeding pairs. Pups require carnitine supplementation to survive.
-
Housing: Standard temperature-controlled facility with a 12-hour light/dark cycle.
-
-
Carnitine Supplementation and Withdrawal (for controlled studies):
-
Supplementation: Provide L-carnitine in the drinking water (e.g., 1 mg/ml) to jvs-/- mice from weaning to maintain viability.
-
Induction of Deficiency: To induce the carnitine-deficient phenotype, replace the carnitine-supplemented water with regular drinking water. Deficiency develops progressively over several days.
-
-
Monitoring and Assessment:
-
Clinical Signs: Monitor for lethargy, failure to thrive, and signs of cardiac distress.
-
Biochemical Analysis: Collect blood and tissues at specified time points (e.g., 3, 6, and 10 days post-withdrawal) to measure carnitine and acylcarnitine levels. Assess plasma levels of β-hydroxybutyrate, liver enzymes (ALT, AST), and triglycerides.
-
Histopathology: Perform histological analysis of the liver, heart, and skeletal muscle to assess for lipid accumulation (steatosis) and mitochondrial abnormalities.
-
OCTN2 Knockout (Slc22a5-/-) Mouse Model
This model involves the targeted deletion of the Slc22a5 gene, providing a more controlled genetic model of primary carnitine deficiency.
Experimental Protocol:
-
Animal Husbandry:
-
Generation: Generation of OCTN2 knockout mice requires specialized molecular biology techniques. Founder mice are typically bred to establish a colony.
-
Breeding and Maintenance: Similar to the jvs model, heterozygous breeding pairs are used, and homozygous pups require carnitine supplementation for survival.
-
-
Induction of Deficiency:
-
Follow the same carnitine supplementation and withdrawal protocol as described for the jvs model.
-
-
Phenotypic Characterization:
-
Gastrointestinal and Immune System: Neonatal OCTN2-/- mice exhibit stunted villous growth, inflammation in the gut, and atrophy of the thymus and spleen.
-
Metabolic and Histological Analysis: Conduct biochemical and histopathological assessments as described for the jvs model.
-
Pharmacological Models of Carnitine Deficiency
Pharmacological models induce a secondary carnitine deficiency by inhibiting its biosynthesis. These models are useful for studying the effects of acute carnitine depletion.
Mildronate (Meldonium) Induced Deficiency
Mildronate inhibits γ-butyrobetaine hydroxylase, the final enzyme in the carnitine biosynthesis pathway.
Experimental Protocol:
-
Animal Selection:
-
Species: Sprague-Dawley or Wistar rats are commonly used.
-
Age: Young adult rats (e.g., 7-8 weeks old).
-
-
Induction Protocol:
-
Dosage: Administer mildronate at a dose of 100-200 mg/kg of body weight per day.
-
Administration: The most common method is to mix the powdered mildronate into the daily food ration. Ensure thorough mixing for consistent dosing.
-
Duration: A treatment period of 10 days to 4 weeks is typically sufficient to induce significant carnitine depletion.
-
-
Monitoring and Assessment:
-
Carnitine Levels: Measure free and total carnitine concentrations in plasma and tissues (liver, heart, muscle) to confirm deficiency.
-
Metabolic Parameters: Analyze plasma for triglycerides, cholesterol, and glucose levels.
-
Organ Function: Assess liver and heart function through biochemical markers and histological examination.
-
Nutritional Models of Carnitine Deficiency
Nutritional models involve feeding animals a diet specifically formulated to be devoid of carnitine.
Experimental Protocol:
-
Animal Selection:
-
Species: Rats or mice.
-
Age: Weanling or young adult animals.
-
-
Diet Formulation:
-
Basal Diet: A semi-purified, carnitine-free diet based on the American Institute of Nutrition (AIN)-93G recommendations is effective.
-
Composition (per kg of diet):
-
Corn Starch: 530 g
-
Casein (carnitine-free): 200 g
-
Sucrose: 100 g
-
Soybean Oil: 70 g
-
Cellulose: 50 g
-
Mineral Mix (AIN-93G): 30 g
-
Vitamin Mix (AIN-93G, without carnitine): 20 g
-
-
-
Experimental Procedure:
-
Acclimatization: Acclimate animals to the facility and a standard chow diet for at least one week.
-
Dietary Intervention: Randomly assign animals to a control group (standard diet or carnitine-supplemented diet) and a carnitine-deficient group.
-
Duration: Feed the respective diets for a period of 4 to 8 weeks.
-
Monitoring: Record food intake and body weight regularly.
-
-
Assessment:
-
Biochemical Analysis: Determine carnitine concentrations in plasma and tissues.
-
Metabolic Profiling: Analyze blood glucose, lipids, and other relevant metabolites.
-
Data Presentation
Table 1: Expected Carnitine Levels in Different Deficiency Models
| Model Type | Species | Tissue | Expected Total Carnitine Levels (vs. Control) | Reference |
| Genetic | ||||
| jvs-/- (deprived) | Mouse | Plasma | ↓ ~87% | |
| Liver | ↓ ~50% | |||
| Muscle | ↓ ~50% | |||
| Pharmacological | ||||
| Mildronate | Rat | Plasma | Significantly Decreased | |
| Testes | Significantly Decreased | |||
| Nutritional | ||||
| Carnitine-Free Diet | Rabbit (Neonate) | Plasma | Significantly Lower | |
| Liver | Significantly Lower | |||
| Heart | Significantly Lower | |||
| Muscle | Significantly Lower |
Table 2: Key Phenotypic Characteristics of Carnitine Deficiency Models
| Model | Key Features | Common Assessments | Reference |
| jvs-/- Mouse | Systemic carnitine deficiency, cardiac hypertrophy, hepatic steatosis, mitochondrial abnormalities. | Histopathology (liver, heart, muscle), echocardiography, plasma metabolites (β-hydroxybutyrate, liver enzymes). | |
| OCTN2-/- Mouse | Systemic carnitine deficiency, embryonic lethality without supplementation, neonatal gut and immune system defects. | Histopathology (GI tract, thymus, spleen), flow cytometry of immune cells, gene expression analysis. | |
| Mildronate-Induced | Reduced carnitine biosynthesis, decreased plasma and tissue carnitine, potential for hepatic steatosis. | Plasma and tissue carnitine quantification, plasma lipid profile, liver function tests. | |
| Nutritional Deficiency | Diet-dependent reduction in carnitine levels, useful for studying the impact of dietary carnitine. | Plasma and tissue carnitine levels, body weight and composition analysis, plasma lipid profile. |
Biochemical Analysis Protocol: Quantification of Carnitine
LC-MS/MS Method for Free and Total Carnitine in Plasma/Serum:
-
Sample Preparation (Free Carnitine):
-
To 50 µL of plasma, add an internal standard (e.g., d3-acetyl-carnitine).
-
Perform protein precipitation by adding 200 µL of acetonitrile.
-
Vortex and centrifuge to pellet the protein.
-
Transfer the supernatant for LC-MS/MS analysis.
-
-
Sample Preparation (Total Carnitine):
-
To 50 µL of plasma, add an internal standard.
-
Add potassium hydroxide to hydrolyze acylcarnitines to free carnitine.
-
Incubate as required, then neutralize the reaction with hydrochloric acid.
-
Proceed with protein precipitation as described for free carnitine.
-
-
LC-MS/MS Analysis:
-
Utilize a suitable column (e.g., HILIC) for separation.
-
Employ tandem mass spectrometry in multiple-reaction monitoring (MRM) mode to detect and quantify carnitine and the internal standard based on their specific mass transitions.
-
Visualizations
Caption: Workflow for Pharmacological Induction of Carnitine Deficiency.
Caption: Carnitine's Role in Fatty Acid Oxidation.
Caption: Classification of Carnitine Deficiency Animal Models.
References
- 1. Carnitine supplementation to obese Zucker rats prevents obesity-induced type II to type I muscle fiber transition and favors an oxidative phenotype of skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Embryonic lethality in mice due to carnitine transporter OCTN2 defect and placental carnitine deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A fatty acid analogue targeting mitochondria exerts a plasma triacylglycerol lowering effect in rats with impaired carnitine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. informnetwork.org [informnetwork.org]
Application Notes and Protocols for In Vivo Administration of Carnitine Chloride in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of Carnitine Chloride (L-Carnitine Chloride) in rat models, summarizing key quantitative data and detailing experimental protocols from various studies.
Introduction
L-Carnitine is a crucial endogenous compound essential for fatty acid metabolism and energy production. It facilitates the transport of long-chain fatty acids into the mitochondrial matrix for subsequent β-oxidation.[1][2] Its administration in rat models is utilized to investigate its therapeutic potential in various conditions, including metabolic disorders, oxidative stress, and age-related decline in mitochondrial function.
Quantitative Data Summary
The following tables summarize quantitative data from studies administering this compound to rats, highlighting the diverse administration protocols and observed effects.
Table 1: Oral Administration Protocols and Effects
| Rat Strain | Dosage | Administration Route | Duration | Key Findings | Reference |
| Fischer 344 | 70.4, 140.8, and 351.9 mg/kg bw/day | In drinking water | 1 year | No adverse effects on the gastrointestinal and vascular system. Dose-dependent increase in plasma TMAO. | [1][3] |
| Albino | 75 mg/kg and 150 mg/kg | Oral gavage | 2 months | Protective effects against AlCl3-induced neurotoxicity, hepatotoxicity, and renal toxicity. | [4] |
| Fischer 344 | ~0.5 g/kg bw/day (old rats), ~0.7 g/kg bw/day (young rats) | 1.5% (wt/vol) solution in drinking water | 1 month | Reversed age-associated decline in mitochondrial membrane potential and cardiolipin levels. Increased oxygen consumption in hepatocytes of old rats. | |
| Sprague-Dawley | 100 mg/kg bw/day | Supplemented in diet | 1 month | Counteracted the undesirable effects of lead intoxication by reducing ROS production and protecting antioxidant enzyme levels. | |
| Not Specified | 5 g/kg | Supplemented in a semi-synthetic diet | 23 days | No significant effect on weight loss or body composition in rats on a hypocaloric diet. |
Table 2: Parenteral Administration Protocols and Effects
| Rat Strain | Dosage | Administration Route | Duration | Key Findings | Reference |
| Sprague Dawley | 100 mg/kg and 500 mg/kg/day | Intraperitoneal (i.p.) injection | 10 days | Dose-dependent decrease in hepatic lipid peroxidation and increase in antioxidant enzyme activities in hyperthyroid rats. | |
| Wistar | 200 mg/kg/day | Intraperitoneal (i.p.) injection | Not specified | Investigated effects on genes involved in mitochondrial dynamics and apoptosis in liver tissue. | |
| Sprague-Dawley | Not specified | Intravenous (i.v.) | Single dose | Investigated pharmacokinetics and organ distribution. |
Experimental Protocols
Oral Administration via Drinking Water
This protocol is adapted from studies investigating the long-term effects of L-Carnitine.
Objective: To administer L-Carnitine Chloride to rats over an extended period.
Materials:
-
L-Carnitine Chloride powder
-
Drinking water
-
Calibrated water bottles
-
Animal scale
Procedure:
-
Preparation of L-Carnitine Solution:
-
Calculate the required concentration of L-Carnitine Chloride in the drinking water to achieve the target dosage in mg/kg/day. This requires an estimation of daily water consumption per rat. For example, a 1.5% (wt/vol) solution can be prepared by dissolving 1.5 g of L-Carnitine Chloride in 100 mL of drinking water.
-
Adjust the pH of the solution to approximately 6.0 to ensure palatability.
-
-
Administration:
-
Provide the L-Carnitine solution as the sole source of drinking water to the rats.
-
Measure water consumption daily to monitor the actual dose ingested.
-
Weigh the rats regularly (e.g., weekly) to adjust for changes in body weight and ensure accurate dosage calculation.
-
-
Monitoring:
-
Observe the animals daily for any signs of toxicity or adverse effects.
-
At the end of the study period, collect tissues and blood for analysis.
-
Oral Gavage Administration
This protocol is suitable for precise daily dosing.
Objective: To deliver a precise oral dose of L-Carnitine Chloride.
Materials:
-
L-Carnitine Chloride
-
Distilled water or saline
-
Oral gavage needles (appropriate size for rats)
-
Syringes
Procedure:
-
Preparation of Dosing Solution:
-
Dissolve the calculated amount of L-Carnitine Chloride in a known volume of distilled water to achieve the desired concentration (e.g., 75 mg/kg or 150 mg/kg).
-
-
Administration:
-
Gently restrain the rat.
-
Insert the gavage needle carefully over the tongue into the esophagus.
-
Slowly administer the prepared solution.
-
Perform this procedure once daily or as required by the experimental design.
-
Intraperitoneal (i.p.) Injection
This method allows for rapid systemic delivery.
Objective: To administer L-Carnitine Chloride for rapid absorption.
Materials:
-
L-Carnitine Chloride
-
Sterile saline
-
Syringes with needles (e.g., 25-27 gauge)
Procedure:
-
Preparation of Injectable Solution:
-
Dissolve L-Carnitine Chloride in sterile saline to the desired concentration (e.g., 100 mg/kg, 200 mg/kg, or 500 mg/kg).
-
-
Administration:
-
Properly restrain the rat, exposing the lower abdominal quadrant.
-
Insert the needle at a shallow angle into the peritoneal cavity, avoiding internal organs.
-
Inject the solution.
-
Administer daily or as per the study protocol.
-
Signaling Pathways and Experimental Workflows
The Carnitine Shuttle and Fatty Acid β-Oxidation
L-Carnitine's primary role is in the transport of long-chain fatty acids across the inner mitochondrial membrane, a process known as the carnitine shuttle. This is a critical step for fatty acid β-oxidation and subsequent energy production.
Caption: The Carnitine Shuttle pathway for fatty acid transport into the mitochondria.
General Experimental Workflow for In Vivo this compound Administration
The following diagram illustrates a typical workflow for an in vivo study in rats.
Caption: A generalized workflow for in vivo studies with this compound in rats.
References
- 1. The influence of chronic l-carnitine supplementation on the formation of preneoplastic and atherosclerotic lesions in the colon and aorta of male F344 rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. L-Carnitine | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 3. The influence of a chronic L-carnitine administration on the plasma metabolome of male Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of L-carnitine’s protective properties against AlCl3-induced brain, liver, and renal toxicity in rats - PMC [pmc.ncbi.nlm.nih.gov]
Measuring Carnitine Chloride Uptake and Transport in Cultured Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-carnitine and its acyl derivatives are pivotal in cellular energy metabolism, primarily by facilitating the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation.[1] The cellular uptake of carnitine is a critical, transporter-mediated process, with the organic cation/carnitine transporter 2 (OCTN2), encoded by the SLC22A5 gene, being the principal high-affinity, sodium-dependent transporter in most tissues.[2][3] Dysregulation of carnitine transport is associated with various pathologies, including primary carnitine deficiency, heart disease, and insulin resistance.[1][2] Therefore, the accurate measurement of carnitine chloride uptake and transport in cultured cells is essential for basic research, disease modeling, and the development of therapeutic interventions.
These application notes provide detailed protocols for quantifying carnitine uptake in cultured cells using two primary methods: radiolabeled substrate uptake assays and liquid chromatography-tandem mass spectrometry (LC-MS/MS). Additionally, it outlines the underlying principles and provides data interpretation guidelines.
Principle of Assays
The measurement of carnitine uptake in cultured cells generally relies on one of two approaches:
-
Radiolabeled Substrate Uptake Assay: This classic method involves incubating cultured cells with a radiolabeled form of L-carnitine (e.g., [³H]L-carnitine). The amount of radioactivity accumulated within the cells over time is proportional to the rate of transport. This method is highly sensitive and allows for the determination of kinetic parameters such as the Michaelis-Menten constant (Kₘ) and maximum transport velocity (Vₘₐₓ).
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This powerful analytical technique allows for the sensitive and specific quantification of unlabeled carnitine and its metabolites from cell lysates. It is particularly useful for studying the fate of carnitine within the cell and for higher throughput screening applications. This method can also be adapted to use stable isotope-labeled carnitine for tracer studies.
Key Transporters Involved in Carnitine Uptake
Several transporters are known to be involved in carnitine uptake, with varying affinities and expression patterns:
| Transporter | Gene | Affinity for L-carnitine | Key Characteristics |
| OCTN2 | SLC22A5 | High (Kₘ ≈ 4-20 µM) | Sodium-dependent, primary transporter in most tissues. |
| CT2 | SLC22A16 | High (Kₘ ≈ 20 µM) | Sodium-independent, primarily expressed in testis. |
| ATB⁰,⁺ | SLC6A14 | Low (Kₘ ≈ 830 µM) | Sodium- and chloride-dependent, also transports amino acids. |
| OCTN1 | SLC22A4 | Low | Transports organic cations and L-carnitine in a sodium-dependent manner. |
Signaling Pathways and Transport Mechanisms
The transport of L-carnitine into the cell and subsequently into the mitochondria is a multi-step process. The "carnitine shuttle" is the key mechanism for moving long-chain fatty acids into the mitochondrial matrix.
Caption: The Carnitine Shuttle mechanism for fatty acid transport into mitochondria.
Experimental Protocols
Protocol 1: Radiolabeled L-Carnitine Uptake Assay
This protocol describes a method to measure the uptake of [³H]L-carnitine into cultured cells.
Materials:
-
Cultured cells (e.g., C2C12 myotubes, primary fibroblasts, HEK293 cells overexpressing OCTN2)
-
24-well cell culture plates
-
[³H]L-carnitine (specific activity ~80 Ci/mmol)
-
Unlabeled L-carnitine chloride
-
Uptake Buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Wash Buffer (ice-cold HBSS)
-
Cell Lysis Buffer (e.g., 0.1 M NaOH with 1% SDS)
-
Scintillation cocktail
-
Scintillation counter
-
Protein assay kit (e.g., BCA)
Experimental Workflow:
Caption: Workflow for the radiolabeled L-carnitine uptake assay.
Procedure:
-
Cell Culture: Seed cells in 24-well plates and culture until they reach the desired confluency. For differentiating cell lines like C2C12, allow myoblasts to differentiate into myotubes.
-
Preparation: On the day of the experiment, aspirate the culture medium and wash the cells twice with 1 mL of pre-warmed (37°C) Uptake Buffer.
-
Uptake Initiation: Add 0.5 mL of pre-warmed Uptake Buffer containing a known concentration of [³H]L-carnitine (e.g., 1-10 µM) to each well. For kinetic studies, use a range of L-carnitine concentrations with a constant amount of [³H]L-carnitine. To determine non-specific uptake, include wells with a high concentration of unlabeled L-carnitine (e.g., 1 mM).
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 5-15 minutes). Uptake should be linear within this period.
-
Uptake Termination: To stop the transport, aspirate the radioactive solution and immediately wash the cells three times with 1 mL of ice-cold Wash Buffer.
-
Cell Lysis: Add 0.5 mL of Cell Lysis Buffer to each well and incubate for at least 30 minutes at room temperature to ensure complete lysis.
-
Scintillation Counting: Transfer an aliquot of the cell lysate (e.g., 400 µL) to a scintillation vial, add 4 mL of scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Protein Quantification: Use a small aliquot of the remaining cell lysate to determine the protein concentration using a standard protein assay.
-
Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake from the total uptake. Normalize the uptake to the protein concentration and the incubation time (expressed as pmol/mg protein/min).
Data Presentation:
| Condition | L-Carnitine Concentration (µM) | Total Uptake (DPM) | Non-specific Uptake (DPM) | Specific Uptake (DPM) | Protein (mg) | Uptake Rate (pmol/mg/min) |
| Control | 10 | 150,000 | 15,000 | 135,000 | 0.2 | 112.5 |
| Inhibitor X | 10 | 50,000 | 14,500 | 35,500 | 0.2 | 29.6 |
| Transfected | 10 | 300,000 | 16,000 | 284,000 | 0.2 | 236.7 |
Protocol 2: LC-MS/MS Quantification of Carnitine Uptake
This protocol provides a method for measuring intracellular carnitine concentration using LC-MS/MS.
Materials:
-
Cultured cells
-
6-well or 12-well cell culture plates
-
Unlabeled L-carnitine chloride
-
Uptake Buffer (e.g., HBSS)
-
Ice-cold Phosphate Buffered Saline (PBS)
-
Extraction Solvent (e.g., 80:20 Methanol:Water with internal standard)
-
Internal Standard (e.g., [d₃]-L-carnitine)
-
LC-MS/MS system
Experimental Workflow:
Caption: Workflow for LC-MS/MS-based carnitine uptake assay.
Procedure:
-
Cell Culture: Culture cells in 6-well or 12-well plates to confluency.
-
Preparation: Wash cells twice with pre-warmed Uptake Buffer.
-
Uptake: Incubate cells with Uptake Buffer containing the desired concentration of L-carnitine for a specific time at 37°C.
-
Washing: Aspirate the uptake buffer and immediately wash the cells three times with ice-cold PBS to remove extracellular carnitine.
-
Extraction: Add a defined volume of ice-cold Extraction Solvent containing the internal standard to each well.
-
Cell Harvesting: Scrape the cells from the plate and transfer the cell suspension to a microcentrifuge tube.
-
Clarification: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cellular debris.
-
Sample Preparation for LC-MS/MS: Transfer the supernatant to an autosampler vial for analysis.
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method for carnitine quantification.
-
Data Analysis: Quantify the intracellular carnitine concentration using a standard curve. Normalize the results to the amount of protein or the number of cells per well.
Data Presentation:
| Cell Line | Treatment | Incubation Time (min) | Intracellular Carnitine (pmol/mg protein) |
| WT Fibroblasts | Basal | 15 | 250.3 ± 15.2 |
| WT Fibroblasts | + 50 µM L-carnitine | 15 | 875.6 ± 45.8 |
| PCD Fibroblasts | + 50 µM L-carnitine | 15 | 310.1 ± 20.5 |
Inhibition of Carnitine Uptake
To characterize the transporters involved, inhibition studies are crucial. This involves co-incubating the cells with L-carnitine and a potential inhibitor.
Common Inhibitors of Carnitine Transport:
| Inhibitor | Target Transporter(s) | Typical Concentration |
| Verapamil | OCTN2 | 10-100 µM |
| Quinidine | OCTNs | 50-500 µM |
| γ-Butyrobetaine | OCTN2 | 100-1000 µM |
| Tetraethylammonium (TEA) | OCTNs | 1-10 mM |
| Palmitoyl-L-carnitine | OCTN2 | 10-100 µM |
Factors Influencing Carnitine Uptake
Several factors can influence the rate of carnitine uptake and should be considered when designing and interpreting experiments:
-
Temperature: Carnitine uptake is an active process and is therefore temperature-dependent. Assays are typically performed at 37°C, with controls at 4°C to assess passive diffusion.
-
Sodium Dependence: OCTN2-mediated transport is sodium-dependent. Replacing sodium ions in the uptake buffer with other cations like N-methyl-D-glucamine or choline can be used to assess the contribution of sodium-dependent transport.
-
pH: The activity of carnitine transporters can be pH-dependent. It is important to maintain a physiological pH in the uptake buffer.
-
Energy Dependence: As an active transport process, carnitine uptake is energy-dependent. The use of metabolic inhibitors like sodium azide can help determine the energy requirements of the transport system.
Conclusion
The protocols and information provided in these application notes offer a robust framework for researchers to accurately measure and characterize this compound uptake and transport in cultured cells. The choice between a radiolabeled assay and an LC-MS/MS-based method will depend on the specific research question, available equipment, and desired throughput. By carefully controlling experimental conditions and considering the influence of various factors, these methods can provide valuable insights into the fundamental biology of carnitine transport and its role in health and disease.
References
Application of Carnitine Chloride in Neuroprotection Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carnitine, a quaternary ammonium compound, plays a critical role in cellular energy metabolism. Its primary function is to facilitate the transport of long-chain fatty acids into the mitochondria for β-oxidation and subsequent energy production.[1][2][3] Carnitine chloride, available as L-carnitine chloride or its acetylated ester, Acetyl-L-carnitine (ALCAR) chloride, has garnered significant interest in the field of neuroscience for its potential neuroprotective effects.[1][3] Emerging evidence from preclinical and clinical studies suggests that carnitine supplementation may offer therapeutic benefits in a range of neurological disorders, including cerebral ischemia, neurodegenerative diseases like Alzheimer's and Parkinson's, and peripheral neuropathy.
The neuroprotective mechanisms of this compound are multifaceted and include enhancing mitochondrial function, mitigating oxidative stress, exerting anti-inflammatory effects, and modulating key signaling pathways involved in cell survival and apoptosis. This document provides a detailed overview of the application of this compound in neuroprotection studies, summarizing key quantitative data, providing detailed experimental protocols, and visualizing relevant biological pathways and workflows.
Data Presentation
In Vitro Neuroprotective Effects of L-Carnitine and Acetyl-L-Carnitine
| Model System | Insult | Compound | Concentration | Outcome Measure | Result | Reference |
| Primary Rat Cortical Neurons | Oxygen-Glucose Deprivation (OGD) | L-Carnitine | 10 µM, 100 µM | Cell Viability (MTT assay) | Significantly increased cell viability compared to the untreated OGD group. | |
| Primary Rat Cortical Neurons | Oxygen-Glucose Deprivation (OGD) | L-Carnitine | 100 µM | LDH Release | Significantly decreased LDH leakage. | |
| Primary Rat Cortical Neurons | Oxygen-Glucose Deprivation (OGD) | L-Carnitine | 10 µM, 100 µM | Reactive Oxygen Species (ROS) Formation | Significant decrease in ROS formation. | |
| Primary Rat Cortical Neurons | Oxygen-Glucose Deprivation (OGD) | L-Carnitine | 100 µM | Apoptosis | Significantly inhibited apoptosis. | |
| PC12 Cells | Oxygen-Glucose Deprivation (OGD) | L-Carnitine | Not specified | SOD and ATPase activities | Significantly prevented the decrease in SOD and ATPase activities. | |
| PC12 Cells | Oxygen-Glucose Deprivation (OGD) | Acetyl-L-Carnitine | Not specified | SOD and ATPase activities | Significantly prevented the decrease in SOD and ATPase activities. | |
| PC12 Cells | Oxygen-Glucose Deprivation (OGD) | L-Carnitine | Not specified | Malondialdehyde (MDA) concentration | Decreased the concentration of MDA. | |
| PC12 Cells | Oxygen-Glucose Deprivation (OGD) | Acetyl-L-Carnitine | Not specified | Malondialdehyde (MDA) concentration | Decreased the concentration of MDA. | |
| Primary Cultured Neurons | Serum Deprivation | Acetyl-L-Carnitine | 1 - 100 µM | Neuronal Survival and Mitochondrial Activity | Promoted neuronal survival and mitochondrial activity in a concentration-dependent manner. | |
| Primary Cultured Neurons | Serum Deprivation | L-Carnitine | 1 - 100 µM | Neuronal Survival and Mitochondrial Activity | Promoted neuronal survival and mitochondrial activity in a concentration-dependent manner. | |
| SH-SY5Y Cells | H2O2 | L-Carnitine | Not specified | Cell Viability | Increased cell viability. | |
| SH-SY5Y Cells | H2O2 | L-Carnitine | Not specified | Apoptosis and ROS Accumulation | Inhibited apoptosis and ROS accumulation. |
In Vivo Neuroprotective Effects of L-Carnitine and Acetyl-L-Carnitine
| Animal Model | Disease/Injury Model | Compound | Dosage | Outcome Measure | Result | Reference |
| Rats | Chronic Cerebral Hypoperfusion | L-Carnitine | 600 mg/kg (oral) | Cognitive Function (Morris water maze) | Significantly reduced escape latency. | |
| Rats | Lipopolysaccharide (LPS)-induced Neuroinflammation | Acetyl-L-Carnitine | 30, 60, and 100 mg/kg (intraperitoneal) | Memory Impairments (Y-maze, passive avoidance, novel object recognition) | Attenuated memory impairments. | |
| Rats | 6-hydroxydopamine (6-OHDA)-induced Parkinson's Disease | Acetyl-L-Carnitine | 100 or 200 mg/kg/day | Motor Function and Neuropathology | Lowered apomorphine-induced rotations, reduced latency in narrow beam test, and prevented reduction of nigral tyrosine hydroxylase (TH)-positive neurons. | |
| Rats | Middle Cerebral Artery Occlusion (MCAO) | Acetyl-L-Carnitine | 100 mg/kg (intraperitoneal) | Infarct Size | Significantly decreased infarction size. | |
| Rats | Middle Cerebral Artery Occlusion (MCAO) | L-Carnitine | 100 mg/kg (intraperitoneal) | Infarct Size | No significant effect on infarct size. |
Experimental Protocols
In Vitro Model of Oxygen-Glucose Deprivation (OGD)
This protocol describes a common in vitro model to simulate ischemic conditions in neuronal cultures.
Materials:
-
Primary cortical neurons or a suitable neuronal cell line (e.g., PC12, SH-SY5Y)
-
Neurobasal medium (or appropriate cell culture medium)
-
B-27 supplement
-
GlutaMAX
-
Penicillin-Streptomycin
-
Glucose-free DMEM or Neurobasal medium
-
L-Carnitine or Acetyl-L-Carnitine
-
Hypoxic chamber (e.g., with 95% N2, 5% CO2)
-
Multi-well cell culture plates
Procedure:
-
Cell Plating: Plate primary cortical neurons or neuronal cell lines in appropriate multi-well plates at a desired density and allow them to adhere and differentiate for a sufficient period (e.g., 7-10 days for primary neurons).
-
Pre-treatment (Optional): For pre-treatment studies, add L-Carnitine or Acetyl-L-Carnitine at the desired concentrations to the culture medium 24 hours prior to OGD.
-
Initiation of OGD:
-
Wash the cells twice with pre-warmed glucose-free DMEM or Neurobasal medium.
-
Replace the medium with fresh glucose-free medium. For treatment groups, add L-Carnitine or Acetyl-L-Carnitine to this medium.
-
Place the culture plates in a hypoxic chamber and incubate for a predetermined duration (e.g., 2-4 hours) at 37°C.
-
-
Reperfusion:
-
Remove the plates from the hypoxic chamber.
-
Replace the glucose-free medium with the original complete culture medium (containing glucose and serum/supplements). For treatment groups, re-introduce the carnitine compound.
-
Return the plates to a normoxic incubator (95% air, 5% CO2) for a specified reperfusion period (e.g., 24-48 hours).
-
-
Assessment of Neuroprotection: Evaluate cell viability, apoptosis, oxidative stress, and other relevant parameters using assays such as MTT, LDH release, TUNEL staining, or measurement of ROS levels.
Cell Viability Assessment using MTT Assay
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or solubilization buffer
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Treatment: Following the experimental protocol (e.g., OGD and reperfusion), remove the culture medium from the wells.
-
MTT Incubation: Add MTT solution (diluted in serum-free medium to a final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization:
-
Carefully remove the MTT solution.
-
Add DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Measurement of Reactive Oxygen Species (ROS)
Materials:
-
2',7'-Dichlorofluorescin diacetate (DCF-DA) dye
-
Hank's Balanced Salt Solution (HBSS) or other suitable buffer
-
Fluorescence microscope or microplate reader
Procedure:
-
Cell Treatment: After the experimental treatment, wash the cells with HBSS.
-
Dye Loading: Add DCF-DA solution (typically 5-10 µM in HBSS) to each well and incubate for 30-60 minutes at 37°C in the dark.
-
Washing: Remove the DCF-DA solution and wash the cells gently with HBSS to remove excess dye.
-
Fluorescence Measurement:
-
Immediately measure the fluorescence intensity using a fluorescence microscope or a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
-
An increase in fluorescence intensity indicates an increase in intracellular ROS levels.
-
Signaling Pathways and Experimental Workflows
Neuroprotective Signaling Pathways of this compound
This compound exerts its neuroprotective effects by modulating multiple signaling pathways. Below are diagrams illustrating some of the key pathways involved.
Caption: Key neuroprotective signaling pathways modulated by this compound.
Experimental Workflow for In Vivo Neuroprotection Study
The following diagram outlines a typical experimental workflow for evaluating the neuroprotective effects of this compound in an animal model of stroke.
Caption: A typical experimental workflow for in vivo neuroprotection studies.
Logical Relationship of Carnitine's Multi-faceted Neuroprotection
This diagram illustrates the interconnectedness of this compound's various mechanisms of action in conferring neuroprotection.
Caption: Interconnected mechanisms of this compound's neuroprotective action.
References
- 1. L-Carnitine and acetyl-L-carnitine roles and neuroprotection in developing brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. l-carnitine: Nutrition, pathology, and health benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective Effects of Carnitine and Its Potential Application to Ameliorate Neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Employing Carnitine Chloride in Myocardial Ischemia Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Carnitine Chloride and its derivatives, such as L-Carnitine and Propionyl-L-Carnitine, in preclinical studies of myocardial ischemia. This document outlines the therapeutic rationale, key signaling pathways, detailed experimental protocols, and expected quantitative outcomes based on published research.
Introduction and Therapeutic Rationale
Myocardial ischemia, a condition characterized by reduced blood flow to the heart muscle, leads to cellular energy depletion, oxidative stress, and ultimately, cardiomyocyte death. Carnitine and its esters are endogenous compounds that play a critical role in cellular energy metabolism.[1][2] L-Carnitine facilitates the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation, a primary source of ATP in the heart.[2] During ischemia, impaired fatty acid metabolism leads to the accumulation of toxic lipid intermediates and a shift towards less efficient anaerobic glycolysis.
Supplementation with this compound or its derivatives aims to:
-
Restore Myocardial Energy Metabolism: By enhancing the oxidation of fatty acids and glucose, carnitine helps to replenish ATP stores depleted during ischemia.[3][4]
-
Reduce Oxidative Stress: Carnitine and its analogs have been shown to possess antioxidant properties, mitigating the damage caused by reactive oxygen species generated during ischemia and reperfusion.
-
Inhibit Apoptosis: Carnitine can modulate apoptosis-related signaling pathways, thereby protecting cardiomyocytes from programmed cell death.
Propionyl-L-Carnitine (PLC), an ester of L-Carnitine, is particularly noted for its ability to penetrate myocardial cells more rapidly and for its anaplerotic effects, replenishing intermediates of the Krebs cycle.
Key Signaling Pathways
The cardioprotective effects of this compound in myocardial ischemia are mediated through several signaling pathways. A key pathway involves the regulation of apoptosis, primarily through the modulation of the Bax/Bcl-2 signaling cascade.
Figure 1: this compound's role in the Bax/Bcl-2 apoptotic pathway.
Experimental Protocols
The following protocols provide a detailed methodology for investigating the effects of this compound in a rat model of myocardial ischemia induced by left anterior descending (LAD) coronary artery ligation.
Animal Model and Myocardial Infarction Induction
A widely used and reproducible model for inducing myocardial infarction is the permanent ligation of the LAD coronary artery in rats.
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300g)
-
Anesthetic agents (e.g., Ketamine 80 mg/kg and Xylazine 12 mg/kg, i.p.)
-
Rodent ventilator
-
Surgical instruments for thoracotomy
-
6-0 silk suture
Procedure:
-
Anesthetize the rat using an appropriate anesthetic protocol and confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
-
Intubate the rat and connect it to a rodent ventilator.
-
Perform a left thoracotomy in the fourth intercostal space to expose the heart.
-
Identify the LAD coronary artery, which is typically visible between the pulmonary artery outflow tract and the left atrium.
-
Pass a 6-0 silk suture underneath the LAD artery, approximately 2-3 mm from its origin.
-
Permanently ligate the LAD by tying a secure knot. Successful ligation is confirmed by the immediate appearance of a pale, ischemic area in the anterior wall of the left ventricle.
-
Close the chest in layers and allow the animal to recover. Provide appropriate post-operative analgesia.
Figure 2: General experimental workflow for myocardial ischemia studies.
This compound Administration
Dosage and Route:
-
L-Carnitine: A common dosage is 100 mg/kg, administered intravenously 5 minutes before coronary artery ligation. In some studies, a maintenance dose of 50 mg/kg/hr is infused. Oral administration of 2-6 g/day has been used in clinical trials for up to 12 months.
-
Propionyl-L-Carnitine: Doses of 10⁻⁷ M have been shown to be effective in isolated heart preparations.
Assessment of Myocardial Injury
Triphenyltetrazolium chloride (TTC) staining is a standard method to differentiate viable (red) from infarcted (pale) myocardial tissue.
Materials:
-
1% TTC solution in phosphate-buffered saline (PBS), pH 7.4
-
10% neutral buffered formalin
Procedure:
-
At the end of the experiment, excise the heart and wash it with cold PBS.
-
Freeze the heart at -20°C for about 1 hour to facilitate slicing.
-
Slice the ventricles transversely into 2 mm thick sections.
-
Incubate the slices in 1% TTC solution at 37°C for 20-30 minutes.
-
Fix the stained slices in 10% formalin.
-
Capture digital images of both sides of each slice.
-
Quantify the area of infarction (pale tissue) and the total area of the left ventricle for each slice using image analysis software.
-
Calculate the infarct size as a percentage of the total left ventricular area.
The release of cardiac enzymes and proteins into the bloodstream is a hallmark of myocardial necrosis.
Sample Collection:
-
Collect blood samples at baseline and at various time points post-infarction (e.g., 6, 12, 24 hours).
-
Separate serum or plasma and store at -80°C until analysis.
Analytical Methods:
-
Cardiac Troponin T (cTnT) and I (cTnI): These are highly specific and sensitive markers of myocardial injury. Their levels can be quantified using commercially available ELISA kits specific for rat cTnT or cTnI.
-
Creatine Kinase-MB (CK-MB): While less specific than troponins, CK-MB is another commonly measured marker of cardiac damage.
ELISA Protocol for Cardiac Troponin T (General):
-
Prepare standards and samples according to the kit manufacturer's instructions.
-
Add standards and samples to the pre-coated microplate wells and incubate.
-
Wash the wells and add the biotinylated detection antibody.
-
Incubate, wash, and then add the HRP-streptavidin conjugate.
-
Incubate, wash, and add the TMB substrate.
-
Stop the reaction and measure the absorbance at 450 nm.
-
Calculate the cTnT concentration based on the standard curve.
Western Blot Analysis of Bax and Bcl-2
This protocol allows for the assessment of the apoptotic signaling pathway in the myocardial tissue.
Materials:
-
Myocardial tissue from the ischemic and non-ischemic regions
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies against Bax, Bcl-2, and a loading control (e.g., GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL substrate
Procedure:
-
Homogenize the myocardial tissue in RIPA buffer to extract total protein.
-
Determine the protein concentration using a BCA assay.
-
Separate the protein lysates (20-40 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the chemiluminescent signal using an imaging system.
-
Perform densitometric analysis to quantify the protein expression levels, normalized to the loading control.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound and its derivatives on key parameters in myocardial ischemia studies.
Table 1: Effect of this compound on Myocardial Infarct Size
| Treatment | Animal Model | Dosage | Infarct Size (% of Risk Area) | Reference |
| Control | Dog | Saline | 85.3 ± 2.9 | |
| L-Carnitine Chloride | Dog | 100 mg/kg i.v. + 50 mg/kg/hr infusion | 53.2 ± 3.6 | |
| Control | Mouse | Saline | ~50% | |
| L-Carnitine | Mouse | Not specified | Reduced vs. Control | |
| *p < 0.05 vs. Control |
Table 2: Effect of this compound on Cardiac Biomarkers
| Treatment | Animal Model | Biomarker | % Change vs. Control | Reference |
| L-Carnitine Chloride | Dog | Serum CPK | Significantly Lower | |
| Propionyl-L-Carnitine | Rat | Serum CK-MB | Reversal of increase | |
| Propionyl-L-Carnitine | Rat | Serum LDH | Reversal of increase | |
| L-Carnitine | Mouse | Serum LDH, NT-proBNP, cTnT, AST | Decreased vs. Model |
Table 3: Effect of this compound on Myocardial ATP Levels
| Treatment | Animal Model | Condition | Myocardial ATP Content | Reference |
| Control | Rat | Ischemia | Lowered | |
| This compound | Rat | Ischemia | Prevented lowering | |
| Control | Rat | Cisplatin-induced cardiotoxicity | Significant decrease | |
| Propionyl-L-Carnitine | Rat | Cisplatin-induced cardiotoxicity | Complete reversal of decrease | |
| Propionyl-L-Carnitine | Rabbit | Ischemia-Reperfusion | Reduced depletion |
Conclusion
This compound and its derivatives represent a promising therapeutic strategy for mitigating myocardial ischemia-reperfusion injury. Their multifaceted mechanism of action, centered on improving energy metabolism, reducing oxidative stress, and inhibiting apoptosis, makes them valuable candidates for further investigation. The protocols and data presented in these application notes provide a solid foundation for researchers to design and execute robust preclinical studies to further elucidate the cardioprotective effects of carnitine.
References
- 1. L-Carnitine Alleviates the Myocardial Infarction and Left Ventricular Remodeling through Bax/Bcl-2 Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. [Study of anti-ischemic action of this compound and its effects on the effectiveness of antianginal agents] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of propionyl-L-carnitine on the ischemic and reperfused intact myocardium and on their derived mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparation of Carnitine Chloride Solutions for Experimental Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Carnitine and its salts, such as L-Carnitine Chloride, are crucial molecules in cellular metabolism, primarily known for their role in transporting long-chain fatty acids into the mitochondria for β-oxidation and subsequent energy production.[1][2] This function makes Carnitine Chloride a compound of significant interest in various research fields, including metabolic disorders, cardiovascular disease, neurodegeneration, and cancer. Proper preparation of this compound solutions is critical for obtaining reliable and reproducible experimental results. These application notes provide detailed protocols for the preparation, storage, and application of this compound solutions for both in vitro and in vivo experimental use.
Physicochemical Properties and Solubility
This compound is a white, crystalline, hygroscopic powder that is highly soluble in water.[3][4] It is the salt form of L-Carnitine, the biologically active isomer. The following table summarizes the solubility and storage information for this compound.
| Property | Data | Source(s) |
| Molecular Formula | C₇H₁₆ClNO₃ | [5] |
| Molecular Weight | 197.66 g/mol | |
| Appearance | White crystalline powder | |
| Solubility in Water | ≥ 100 mg/mL (505.92 mM) | |
| Solubility in DMSO | 25 mg/mL (126.48 mM) with sonication. Note: Hygroscopic DMSO can affect solubility. | |
| Solubility in Ethanol | Soluble (L-Carnitine form is soluble at ~10 mg/mL) | |
| Storage (Powder) | Room temperature for ≥ 4 years. Keep container securely sealed. | |
| Storage (Stock Solution) | Aliquot to avoid repeated freeze-thaw cycles. • -80°C: Up to 6 months • -20°C: Up to 1 month | |
| Aqueous Solution Stability | It is recommended not to store aqueous solutions for more than one day. |
Mechanism of Action: The Carnitine Shuttle
L-Carnitine is an essential cofactor for the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, a process known as the Carnitine Shuttle. Inside the mitochondria, these fatty acids undergo β-oxidation to produce acetyl-CoA, which then enters the citric acid cycle (Krebs cycle) to generate ATP. The key enzymes in this pathway are Carnitine Palmitoyltransferase I (CPT I) on the outer mitochondrial membrane and Carnitine Palmitoyltransferase II (CPT II) on the inner mitochondrial membrane.
Caption: The Carnitine Shuttle pathway for fatty acid transport.
Experimental Protocols
Protocol 1: Preparation of a 100 mM Aqueous Stock Solution
This protocol describes the preparation of a high-concentration stock solution of L-Carnitine Chloride in sterile water, suitable for dilution for both in vitro and in vivo applications.
Materials:
-
L-Carnitine Chloride powder (e.g., Sigma-Aldrich, Cayman Chemical)
-
Sterile, nuclease-free water
-
Sterile conical tubes (15 mL or 50 mL)
-
Vortex mixer
-
Sterile syringe filter (0.22 µm)
-
Sterile microcentrifuge tubes for aliquots
Procedure:
-
Calculate Required Mass: Determine the mass of L-Carnitine Chloride needed. For 10 mL of a 100 mM solution (MW = 197.66 g/mol ):
-
Mass (g) = 0.1 L × 0.1 mol/L × 197.66 g/mol = 0.19766 g (or 197.66 mg)
-
-
Weighing: Accurately weigh the calculated amount of L-Carnitine Chloride powder in a sterile weighing boat or directly into the sterile conical tube.
-
Dissolution: Add the desired volume of sterile water (e.g., 10 mL) to the conical tube containing the powder.
-
Mixing: Cap the tube securely and vortex until the powder is completely dissolved. L-Carnitine Chloride is highly water-soluble, so this should occur readily.
-
Sterilization: To ensure sterility for cell culture applications, filter the solution through a 0.22 µm sterile syringe filter into a new sterile conical tube.
-
Aliquoting and Storage: Dispense the stock solution into sterile, single-use aliquots (e.g., 100 µL or 1 mL) in microcentrifuge tubes. Store the aliquots at -20°C for up to one month or at -80°C for up to six months to prevent degradation from repeated freeze-thaw cycles.
Protocol 2: Preparation of Working Solutions for Cell Culture
Procedure:
-
Thaw a frozen aliquot of the 100 mM L-Carnitine Chloride stock solution on ice.
-
Determine the final concentration required for your experiment (e.g., 1 mM, 5 mM, 10 mM).
-
Calculate the volume of stock solution needed to dilute into your cell culture medium. For example, to prepare 10 mL of medium with a final concentration of 5 mM:
-
C₁V₁ = C₂V₂
-
(100 mM) × V₁ = (5 mM) × (10 mL)
-
V₁ = (5 × 10) / 100 = 0.5 mL (or 500 µL)
-
-
Aseptically add 500 µL of the 100 mM stock solution to 9.5 mL of pre-warmed complete cell culture medium.
-
Mix gently by pipetting or swirling. The working solution is now ready for treating cells.
Protocol 3: Preparation for In Vivo Administration
This compound can be administered to animals through various routes, including intraperitoneal (i.p.) injection and oral gavage. The vehicle is typically sterile saline or distilled water.
Example Dosing from Literature:
| Animal Model | Dose | Route | Reference(s) |
|---|---|---|---|
| Mice | 125, 250 mg/kg | Intraperitoneal (i.p.) | |
| Mice | 30 mg/kg | Intraperitoneal (i.p.) | |
| Rats | 1250 mg/kg | Oral Gavage |
| Dogs | 250 mg | Oral Supplement | |
Procedure (Example for a 25 g mouse at 250 mg/kg dose):
-
Dose Calculation:
-
Dose (mg) = 250 mg/kg × 0.025 kg = 6.25 mg
-
-
Solution Preparation:
-
Thaw a 100 mM stock solution (19.766 mg/mL).
-
Calculate the volume needed: 6.25 mg / 19.766 mg/mL ≈ 0.316 mL (or 316 µL).
-
This volume may be too large for an i.p. injection. It is often preferable to prepare a dosing solution of a specific concentration (e.g., 25 mg/mL) in sterile saline.
-
To make a 25 mg/mL solution: Dissolve 250 mg of this compound in 10 mL of sterile saline.
-
New Volume Calculation: 6.25 mg / 25 mg/mL = 0.25 mL (or 250 µL). This is a more appropriate volume for injection.
-
-
Administration:
-
Draw the calculated volume into a sterile syringe (e.g., a 1 mL tuberculin syringe with a 27G needle).
-
Administer to the animal via the chosen route (e.g., intraperitoneal injection).
-
Experimental Workflow
The following diagram illustrates a typical workflow for experiments involving this compound solutions.
Caption: General workflow for this compound experiments.
Safety Precautions
While L-Carnitine is a naturally occurring compound, the chloride salt should be handled with appropriate laboratory safety measures. It may cause eye, skin, and respiratory system irritation. Accidental ingestion may be harmful. Always wear personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, when handling the powder and concentrated solutions. Refer to the Safety Data Sheet (SDS) provided by the manufacturer for comprehensive safety information.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Clinical Significance of Carnitine in the Treatment of Cancer: From Traffic to the Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. L-carnitine | 541-15-1 [chemicalbook.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. This compound | C7H16ClNO3 | CID 5970 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Induction of Reactive Oxygen Species using Palmitoyl-L-Carnitine Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palmitoyl-L-carnitine chloride, a long-chain acylcarnitine, plays a crucial role in cellular metabolism, specifically in the transport of fatty acids into the mitochondria for β-oxidation. Under certain pathological conditions, such as ischemia and heart failure, the accumulation of palmitoyl-L-carnitine can lead to cellular dysfunction, partly through the increased production of reactive oxygen species (ROS). This document provides detailed application notes and experimental protocols for the use of palmitoyl-L-carnitine chloride to induce ROS in cellular models, a process relevant for studying oxidative stress-related pathologies and for the development of targeted therapeutics.
Mechanism of ROS Induction
Palmitoyl-L-carnitine is transported into the mitochondrial matrix via the carnitine-acylcarnitine translocase.[1] Within the mitochondria, it is converted back to palmitoyl-CoA for β-oxidation.[1] However, an excess of palmitoyl-L-carnitine can disrupt mitochondrial function. One key mechanism involves the adenine nucleotide translocase (ANT). The application of palmitoyl-L-carnitine can decrease ANT activity, leading to an increase in mitochondrial ROS production.[1][2] This burst of ROS can then lead to the oxidation of other cellular components, such as the ryanodine receptor 2 (RyR2) in cardiomyocytes, resulting in sarcoplasmic reticulum Ca2+ leak and further cellular stress.[2] Additionally, the metabolism of fatty acids can contribute to ROS production through the mitochondrial electron transport chain and potentially through the activation of NADPH oxidase.
Data Presentation
The following tables summarize the quantitative data on ROS production induced by palmitoyl-L-carnitine from various studies.
Table 1: Effect of Palmitoyl-L-Carnitine on ROS Production in Rat Ventricular Myocytes
| Concentration of Palmitoyl-L-carnitine | Fold Increase in DCF Intensity (mean ± SE) |
| 1 µM | No significant increase |
| 5 µM | No significant increase |
| 10 µM | 3.4 ± 0.3 |
Data extracted from a study on saponin-treated rat ventricular myocytes. ROS was measured using 2',7'-dichlorofluorescein diacetate (DCFDA).
Table 2: H₂O₂ Production by Rat Heart Mitochondria with Palmitoyl-carnitine and Supporting Substrates
| Substrate(s) | Rate of H₂O₂ Production (pmol/min/mg protein) |
| Pyruvate (2.5 mM) + Malate (2 mM) | ~50 |
| Palmitoyl-carnitine only | ~150 |
| Palmitoyl-carnitine + Pyruvate + Malate | ~200 |
| Glutamate (5 mM) + Malate (2 mM) | ~25 |
| Palmitoyl-carnitine + Glutamate + Malate | ~175 |
| Succinate (5 mM) | ~100 |
| Palmitoyl-carnitine + Succinate | ~250 |
Data is estimated from graphical representations in a study using Amplex Red to measure H₂O₂ production in isolated rat heart mitochondria.
Experimental Protocols
Here are detailed protocols for inducing and measuring ROS in response to palmitoyl-L-carnitine chloride treatment.
Protocol 1: Induction of ROS in Cardiomyocytes
This protocol is designed for inducing ROS in cultured cardiomyocytes, such as primary rat ventricular myocytes or H9c2 cells.
Materials:
-
Palmitoyl-L-carnitine chloride (Sigma-Aldrich, P1645 or equivalent)
-
Cultured cardiomyocytes (e.g., primary neonatal rat ventricular myocytes or H9c2 cell line)
-
Appropriate cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
ROS detection reagent (e.g., DCFDA or MitoSOX Red)
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Culture: Plate cardiomyocytes at an appropriate density in multi-well plates or on coverslips suitable for microscopy and allow them to adhere and grow to the desired confluency.
-
Preparation of Palmitoyl-L-Carnitine Solution: Prepare a stock solution of palmitoyl-L-carnitine chloride in an appropriate solvent (e.g., sterile water or culture medium). Further dilute the stock solution in a culture medium to the desired final concentrations (e.g., 1, 5, 10 µM).
-
Treatment: Remove the culture medium from the cells and replace it with the medium containing the desired concentration of palmitoyl-L-carnitine chloride. Incubate the cells for the desired time period (e.g., 30 minutes to several hours), depending on the experimental design.
-
ROS Detection: Following treatment, proceed with the ROS measurement protocol of choice (e.g., DCFDA or MitoSOX Red assay as described below).
Protocol 2: Measurement of Intracellular ROS using DCFDA
2',7'-Dichlorodihydrofluorescein diacetate (DCFDA) is a cell-permeable dye that becomes fluorescent upon oxidation by ROS.
Materials:
-
DCFDA (e.g., Abcam, ab113851)
-
Cells treated with palmitoyl-L-carnitine chloride (from Protocol 1)
-
1X Buffer or PBS
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Staining: After treating the cells with palmitoyl-L-carnitine, remove the treatment medium and wash the cells once with 1X Buffer or PBS.
-
Add the DCFDA working solution (typically 20-25 µM in 1X Buffer or serum-free media) to the cells.
-
Incubate the cells for 30-45 minutes at 37°C in the dark.
-
Washing: Remove the DCFDA solution and wash the cells once with 1X Buffer or PBS to remove excess dye.
-
Measurement: Add 1X Buffer or PBS to the wells and immediately measure the fluorescence intensity using a fluorescence plate reader with excitation/emission wavelengths of approximately 485/535 nm. For microscopy, observe the cells under a fluorescence microscope using a standard FITC filter set.
Protocol 3: Measurement of Mitochondrial Superoxide using Amplex Red Assay with Isolated Mitochondria
The Amplex Red assay is a sensitive method to detect hydrogen peroxide (H₂O₂), which is formed from the dismutation of superoxide.
Materials:
-
Isolated mitochondria (e.g., from rat heart)
-
Palmitoyl-L-carnitine chloride
-
Amplex® Red reagent (Thermo Fisher Scientific, A12222)
-
Horseradish peroxidase (HRP)
-
Superoxide dismutase (SOD) (optional but recommended)
-
Respiration buffer (e.g., MiR05)
-
Fluorescence microplate reader
Procedure:
-
Prepare Master Mix: In a suitable respiration buffer (e.g., 110 mM sucrose, 60 mM K-lactobionate, 20 mM HEPES, 10 mM KH₂PO₄, 3 mM MgCl₂, 0.5 mM EGTA, 20 mM taurine, 0.1% fatty acid-free BSA, pH 7.2), prepare a master mix containing Amplex Red (e.g., 5 µM) and HRP (e.g., 7 U/ml).
-
Add Mitochondria: Add isolated mitochondria to the master mix to a final concentration of approximately 0.2 mg/ml.
-
Initiate Reaction: Add the desired concentration of palmitoyl-L-carnitine (e.g., 10 µM) to the mitochondrial suspension. You may also include other substrates like malate (2 mM) or pyruvate (2.5 mM) to support mitochondrial respiration.
-
Incubation and Measurement: Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C. Measure the increase in fluorescence over time (e.g., for 30 minutes) with excitation at ~530-560 nm and emission at ~590 nm.
-
Calibration: Generate a standard curve using known concentrations of H₂O₂ to quantify the rate of ROS production.
Visualizations
Signaling Pathway of Palmitoyl-L-Carnitine-Induced ROS Production
Caption: Signaling pathway of palmitoyl-L-carnitine-induced ROS.
Experimental Workflow for ROS Induction and Measurement
Caption: Workflow for ROS induction and measurement.
References
Application Notes and Protocols: L-carnitine Supplementation in In Vitro Maturation and Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of assisted reproductive technologies (ART), the quality of oocytes and the subsequent developmental competence of embryos are paramount. The in vitro environment, while designed to mimic physiological conditions, can induce cellular stress, particularly oxidative stress, and may not provide all necessary metabolites for optimal development.[1] L-carnitine (LC), a small, water-soluble quaternary ammonium compound, has emerged as a promising supplement for in vitro maturation (IVM) and in vitro culture (IVC) media.[2] Its primary biological functions include the essential transport of long-chain fatty acids into the mitochondria for β-oxidation, a critical process for ATP production, and acting as a potent antioxidant to mitigate cellular damage.[1][3] Oocytes and cumulus cells appear to lack the ability to synthesize L-carnitine de novo, making its exogenous supplementation a rational strategy to improve outcomes.[1]
These application notes provide a summary of the quantitative effects of L-carnitine supplementation, detailed protocols for its use in IVM and IVC systems, and an overview of its molecular mechanisms of action.
Data Presentation: Quantitative Effects of L-carnitine
The supplementation of culture media with L-carnitine has been shown to improve various developmental parameters across multiple species. The data below summarizes key findings.
Table 1: Effects of L-carnitine Supplementation during In Vitro Maturation (IVM) on Oocyte and Embryo Development
| Species | L-carnitine Conc. | Key Findings | Reference(s) |
| Mouse | 0.3, 0.6 mg/mL | Increased nuclear maturation, intracellular Glutathione (GSH), and expression of MAPK1 and CDK1. Significantly increased cleavage and blastocyst development rates. | |
| Porcine | 0.5 mg/mL | Increased blastocyst formation rate and reduced apoptosis in resulting embryos. Significantly reduced intracellular Reactive Oxygen Species (ROS) and increased GSH levels. | |
| Porcine | 0.6 - 5 mg/mL | Significantly improved rates of oocytes reaching the Metaphase-II (MII) stage and increased subsequent cleavage. | |
| Canine | 0.3, 0.6 mg/mL | Significantly higher IVM rates compared to control. The 0.6 mg/mL group showed higher fertilization, cleavage, and morula development rates. | |
| Bovine | 0.6 mg/mL | Significantly improved oocyte maturation, fertilization rates, and subsequent embryo development. | |
| Bovine | 1.5, 3.0 mM | Reduced intracytoplasmic lipid content in oocytes matured with fetal bovine serum (FBS). | |
| Buffalo | 0.5, 1.0 mM | Significantly higher blastocyst rates. The 0.5 mM group showed higher cleavage and morula rates. |
Table 2: Effects of L-carnitine Supplementation during In Vitro Culture (IVC) on Embryo Development
| Species | L-carnitine Conc. | Key Findings | Reference(s) |
| Human | Not Specified | Significantly higher numbers of good-quality embryos on days 2, 3, and 5. Higher implantation and clinical pregnancy rates. | |
| Bovine | 1.5, 3.03 mM | Significantly increased development to the blastocyst stage and higher blastocyst cell numbers. Improved post-thaw survival rates of cryopreserved embryos. | |
| Bovine | 1.5 mM | Reduced mitochondrial activity and lipid content in blastocysts. | |
| Buffalo | 0.5 mM | Improved cryotolerance of embryos immediately after warming. |
Mechanisms of Action
L-carnitine improves oocyte and embryo quality through several key molecular pathways. Its primary roles are enhancing energy metabolism via fatty acid oxidation and protecting cells from oxidative stress.
Enhancement of Energy Metabolism
L-carnitine is an essential cofactor for the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, where they undergo β-oxidation to produce ATP. This is particularly crucial for the energy-demanding processes of oocyte maturation and early embryo development. By facilitating more efficient energy production from lipid stores, L-carnitine supports cellular function and viability.
Figure 1. L-carnitine's role in mitochondrial fatty acid β-oxidation.
Antioxidant and Anti-Apoptotic Effects
The in vitro environment can expose oocytes and embryos to oxidative stress due to an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant systems. L-carnitine acts as a direct free radical scavenger and also boosts the intracellular levels of key antioxidants like glutathione (GSH). By reducing ROS-induced damage to lipids, proteins, and DNA, L-carnitine helps prevent apoptosis (programmed cell death) and preserves cellular integrity, leading to higher quality embryos.
Figure 2. Antioxidant and anti-apoptotic pathways of L-carnitine.
Experimental Protocols
The following protocols provide a generalized framework for the supplementation of L-carnitine. Researchers should optimize concentrations and timings based on the specific species and existing laboratory procedures.
Figure 3. Experimental workflow for L-carnitine supplementation in IVM/IVC.
Protocol 1: L-carnitine Supplementation during In Vitro Maturation (IVM)
Objective: To improve the meiotic and cytoplasmic maturation of oocytes, thereby enhancing their developmental competence.
Materials:
-
L-carnitine hydrochloride (e.g., Sigma-Aldrich C0158)
-
Base IVM medium (e.g., TCM-199) supplemented with hormones (FSH, LH, estradiol), serum (FBS or BSA), and antibiotics.
-
Sterile, deionized water
-
0.22 µm syringe filters
Procedure:
-
Stock Solution Preparation:
-
Prepare a concentrated stock solution of L-carnitine (e.g., 100 mg/mL or a molar equivalent) in sterile, deionized water or directly in the base medium without supplements.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Aliquot the stock solution into sterile tubes and store at -20°C for long-term use. Avoid repeated freeze-thaw cycles.
-
-
Working Medium Preparation:
-
Thaw an aliquot of the L-carnitine stock solution.
-
On the day of the experiment, prepare the complete IVM medium with all required supplements (hormones, serum, etc.).
-
Add the L-carnitine stock solution to the complete IVM medium to achieve the desired final concentration. Common effective concentrations range from 0.3 mg/mL to 3.8 mM depending on the species (see Table 1). For example, to achieve a 0.6 mg/mL concentration, add 6 µL of a 100 mg/mL stock to 994 µL of IVM medium.
-
Gently mix the medium to ensure homogeneity.
-
-
Oocyte Maturation:
-
Collect cumulus-oocyte complexes (COCs) from ovarian follicles using standard aspiration techniques.
-
Wash the selected COCs multiple times in a washing medium.
-
Place groups of COCs into droplets of the prepared L-carnitine-supplemented IVM medium.
-
Culture the COCs for the standard maturation period (e.g., 22-24 hours for bovine/porcine; 72 hours for canine) at 38.5°C in a humidified atmosphere of 5% CO₂ in air.
-
-
Downstream Processing:
-
Following maturation, oocytes can be evaluated for nuclear maturation (presence of the first polar body) or proceed to in vitro fertilization (IVF).
-
Protocol 2: L-carnitine Supplementation during In Vitro Culture (IVC)
Objective: To support early embryo development, improve blastocyst quality, and enhance cryotolerance.
Materials:
-
L-carnitine stock solution (prepared as in Protocol 1).
-
Base IVC medium (e.g., Synthetic Oviduct Fluid - SOF, or commercial preparations) supplemented with amino acids, serum/BSA, and growth factors.
-
Presumptive zygotes post-IVF.
Procedure:
-
Working Medium Preparation:
-
Prepare the complete IVC medium according to your standard laboratory protocol.
-
Add the L-carnitine stock solution to the IVC medium to achieve the desired final concentration. Effective concentrations often range from 0.5 mM to 3.03 mM .
-
Gently mix and pre-equilibrate the medium in the incubator for at least 4 hours before use.
-
-
Embryo Culture:
-
Following IVF, denude the presumptive zygotes of remaining cumulus cells.
-
Wash the zygotes thoroughly in a washing medium.
-
Transfer the zygotes into droplets of the prepared L-carnitine-supplemented IVC medium.
-
Culture the embryos for up to 7-8 days to allow development to the blastocyst stage.
-
Perform a semi-replacement of the culture medium on day 3 or 4 of culture if required by the protocol.
-
-
Assessment:
-
Evaluate embryo development daily, recording cleavage rates (Day 2-3) and blastocyst formation rates (Day 7-8).
-
Assess blastocyst quality based on morphology (e.g., cell number, inner cell mass, and trophectoderm formation).
-
For cryotolerance studies, vitrify or slow-freeze high-quality blastocysts and assess their survival and re-expansion rates post-thawing.
-
Conclusion
The addition of L-carnitine to IVM and IVC media is a scientifically-backed strategy to enhance oocyte and embryo quality across various species. Its dual role in boosting cellular energy production and providing antioxidant protection addresses key vulnerabilities of the in vitro culture environment. By improving maturation, cleavage, and blastocyst development rates, and enhancing cryosurvival, L-carnitine supplementation can be a valuable tool for improving the efficiency of assisted reproductive technologies. Researchers are encouraged to use the provided data and protocols as a starting point for optimizing their specific culture systems.
References
- 1. The role of L-carnitine during oocyte in vitro maturation: essential co-factor? [animal-reproduction.org]
- 2. Biological roles of l-carnitine in oocyte and early embryo development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carnitines as Mitochondrial Modulators of Oocyte and Embryo Bioenergetics - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
stability of Carnitine Chloride in aqueous solutions for experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Carnitine Chloride in aqueous solutions for experimental use. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for a this compound aqueous stock solution?
A1: For short-term storage (up to one month), it is recommended to store the aqueous stock solution at -20°C. For longer-term storage (up to six months), the solution should be kept at -80°C.[1] It is crucial to store the solution in sealed containers to protect it from moisture.[1]
Q2: How stable is this compound in aqueous solutions at room temperature?
A2: While specific long-term stability data at room temperature is not extensively documented in readily available literature, it is generally recommended to avoid storing aqueous solutions of L-Carnitine for more than one day at room temperature, especially if the pH is not controlled.[2] For acetyl-L-carnitine, a related compound, solutions in water at pH 5.2 are stable for at least 33 days at room temperature.[3][4]
Q3: What is the optimal pH for the stability of this compound in an aqueous solution?
A3: Carnitine and its esters are most stable in neutral to acidic pH ranges. It is advisable to maintain the pH of your aqueous solution below 7 to minimize degradation.
Q4: Can I autoclave my this compound solution?
A4: Autoclaving is not recommended as high temperatures can lead to the degradation of carnitine. One study indicated that heating aqueous solutions of this compound in an autoclave at 125°C resulted in decomposition.
Q5: What are the primary degradation products of Carnitine in aqueous solutions?
A5: Under certain conditions, particularly at elevated temperatures and extreme pH, carnitine can degrade to form trimethylamine and crotonobetaine. In acidic conditions, an impurity designated as "Impurity A" has been observed, while basic hydrolysis can lead to the formation of other unknown impurities.
Troubleshooting Guide
Encountering unexpected results in your experiments involving this compound? This guide will help you troubleshoot potential issues related to solution stability.
| Issue | Potential Cause | Recommended Action |
| Loss of biological activity or inconsistent results | Degradation of this compound in the aqueous solution due to improper storage or handling. | 1. Prepare fresh stock solutions and store them at -80°C for long-term use or -20°C for short-term use. 2. Ensure the pH of your working solution is in the neutral to acidic range. 3. Avoid repeated freeze-thaw cycles. |
| Precipitate formation in the solution | The solubility limit might have been exceeded, or the solution may have become contaminated. | 1. Ensure the concentration of this compound is within its solubility limit in your chosen solvent. 2. Filter-sterilize the solution using a 0.22 µm filter before use, especially for cell culture experiments. |
| Shift in the pH of the solution over time | Interaction with atmospheric CO2 or degradation of carnitine, which can alter the pH. | 1. Use buffered solutions (e.g., PBS) to prepare your working solutions to maintain a stable pH. 2. Prepare fresh solutions for critical experiments. |
| Appearance of unexpected peaks in analytical chromatography (e.g., HPLC) | Degradation of this compound. | 1. Review the storage conditions and preparation date of your solution. 2. Refer to the degradation pathway diagram below to identify potential degradation products. 3. Use a validated stability-indicating HPLC method for analysis. |
Stability Data
The stability of carnitine is highly dependent on pH and temperature. While comprehensive data for this compound is limited, the following tables, based on studies of the closely related acetyl-L-carnitine, provide a strong indication of the stability of the carnitine moiety.
Table 1: Effect of pH on the Stability of Acetyl-L-carnitine in Aqueous Solution at Room Temperature
| pH | % Acetyl-L-carnitine Remaining (after 1 hour) | Stability |
| 3 - 9 | Stable | High |
| 11 | 72.6% | Low |
| 12 | 4.2% | Very Low |
Table 2: Estimated Time for 15% Degradation of Acetyl-L-carnitine at pH 5.2
| Temperature | Estimated Time for 15% Degradation |
| 25°C (Room Temperature) | 38 days |
| 8°C (Refrigerated) | 234 days |
Experimental Protocols
Protocol for Preparation of a Standard this compound Aqueous Solution
-
Materials:
-
L-Carnitine Chloride powder
-
High-purity water (e.g., Milli-Q or equivalent)
-
Sterile conical tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
0.22 µm sterile syringe filter
-
-
Procedure:
-
Weigh the desired amount of L-Carnitine Chloride powder using a calibrated analytical balance in a sterile environment.
-
Add the powder to a sterile conical tube or vial.
-
Add the required volume of high-purity water to achieve the desired final concentration.
-
Vortex the solution until the L-Carnitine Chloride is completely dissolved.
-
For applications requiring sterility, filter the solution through a 0.22 µm sterile syringe filter into a new sterile container.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Label the aliquots clearly with the compound name, concentration, and date of preparation.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
-
Protocol for Stability Testing of this compound Solution using HPLC
This protocol outlines a general procedure for assessing the stability of a this compound aqueous solution.
-
Solution Preparation:
-
Prepare a this compound solution of known concentration in the desired aqueous medium (e.g., water, PBS).
-
Divide the solution into several aliquots for testing at different time points and under different storage conditions (e.g., room temperature, 4°C, -20°C, different pH values).
-
-
HPLC System and Conditions (Example):
-
Column: C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: 0.05 M phosphate buffer (pH 3) : ethanol (99:1, v/v), containing 0.56 mg/mL of sodium 1-heptanesulfonate.
-
Flow Rate: 2.0 mL/min.
-
Detection: UV at 225 nm.
-
Column Temperature: 50°C.
-
-
Procedure:
-
At each designated time point, retrieve an aliquot from each storage condition.
-
Allow the sample to reach room temperature.
-
Inject a suitable volume (e.g., 20 µL) of the sample into the HPLC system.
-
Record the chromatogram and determine the peak area of the L-carnitine peak.
-
Calculate the percentage of L-carnitine remaining compared to the initial concentration (time zero).
-
Visualizations
Experimental Workflow for Stability Testing
Caption: Workflow for assessing the stability of this compound solutions.
Potential Degradation Pathway of L-Carnitine
Caption: Potential degradation products of L-Carnitine in aqueous solutions.
References
- 1. Stability of acetyl-1-carnitine in 5% dextrose using a high-performance liquid chromatography-mass spectrometry times 2 method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Validation of a Stability-Indicating RP-HPLC Method for Determination of l-Carnitine in Tablets | Semantic Scholar [semanticscholar.org]
- 4. scirp.org [scirp.org]
Technical Support Center: Quantification of Carnitine Chloride
Welcome to the technical support center for the quantification of Carnitine Chloride and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Sample Preparation & Stability
Q1: Why is my carnitine recovery low and variable in plasma/serum samples?
A1: Low and inconsistent recovery of carnitine from plasma or serum is often due to inefficient protein precipitation or loss of analyte during sample handling. The protein precipitation step is critical, and the choice of solvent can significantly impact recovery. Additionally, carnitine and its esters can adhere to surfaces, and their stability can be compromised by improper storage.
-
Troubleshooting Steps:
-
Optimize Protein Precipitation: Test different precipitation agents. While perchloric acid is effective, it can trap free and short-chain acylcarnitines within the protein pellet. Washing the pellet is necessary but risks removing long-chain acylcarnitines.[1] Acetonitrile is a common alternative.
-
Internal Standards: Always use a stable, isotope-labeled internal standard (e.g., d3-carnitine) added early in the sample preparation process to correct for analyte loss during extraction and for matrix effects.[2]
-
Sample Storage: Ensure samples are stored at low temperatures (e.g., -80°C) to minimize degradation. Carnitine is susceptible to degradation under basic conditions.[3][4][5]
-
Q2: I'm observing degradation of my carnitine standards and samples. What are the primary causes?
A2: Carnitine stability is highly dependent on pH and temperature. Exposure to acidic (pH < 3) and basic (pH > 9) conditions, especially when heated, can cause significant degradation through hydrolysis. Acetyl-L-carnitine, for instance, is stable in aqueous solutions at neutral to acidic pH but is unstable at a pH greater than 9.
-
Troubleshooting Steps:
-
pH Control: Maintain the pH of your solutions within a neutral to slightly acidic range (pH 3-7).
-
Temperature Control: Prepare and store solutions at recommended temperatures (e.g., 4°C for short-term, -20°C or -80°C for long-term). Avoid repeated freeze-thaw cycles.
-
Fresh Standards: Prepare fresh working standards regularly and verify their concentration.
-
Chromatography & Detection (LC-MS/MS)
Q3: What are the challenges with derivatization in carnitine analysis, and are there alternatives?
A3: Derivatization, typically butylation to form butyl esters, is a common technique to improve the ionization and chromatographic retention of carnitine. However, this process has notable drawbacks:
-
Hydrolysis of Acylcarnitines: The acidic conditions required for butyl esterification can partially hydrolyze acylcarnitines, leading to an overestimation of free carnitine and an underestimation of acylcarnitines.
-
Incomplete Reactions: The derivatization reaction may not go to completion, leading to variability.
-
Alternative - HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative that avoids derivatization altogether. HILIC allows for the retention of polar compounds like carnitine without chemical modification, thus preserving the integrity of acylcarnitine profiles.
Q4: I am having difficulty separating isomeric and isobaric acylcarnitines. How can I improve resolution?
A4: The co-elution of isomeric (same mass and formula, different structure) and isobaric (same mass, different formula) compounds is a significant challenge in carnitine profiling, as it can lead to misidentification and inaccurate quantification.
-
Troubleshooting Steps:
-
Chromatographic Separation: Direct infusion mass spectrometry cannot distinguish between these isomers. Therefore, robust chromatographic separation using LC-MS/MS is essential.
-
Column Choice: Utilize high-resolution columns, such as a Raptor ARC-18, which is designed to separate key isobars.
-
Method Optimization: Adjusting the mobile phase composition, gradient, and flow rate can significantly improve the separation of critical pairs.
-
Q5: My signal intensity is inconsistent, and I suspect matrix effects. How can I mitigate this?
A5: Matrix effects, where components in the sample (e.g., salts, lipids) suppress or enhance the ionization of the analyte, are a common problem in LC-MS/MS, especially with complex biological samples like plasma and urine.
-
Troubleshooting Steps:
-
Internal Standards: The most effective way to correct for matrix effects is the use of stable isotope-labeled internal standards for each analyte, if possible. Deuterium-labeled standards like 2H9-carnitine can correct for matrix effects in the range of 87.8–103%.
-
Sample Cleanup: Implement more rigorous sample cleanup procedures, such as solid-phase extraction (SPE), to remove interfering substances.
-
Chromatographic Separation: Ensure that carnitine elutes in a region of the chromatogram with minimal co-eluting matrix components.
-
Dilution: Diluting the sample can reduce the concentration of interfering components, but ensure the analyte concentration remains above the limit of quantification.
-
Experimental Protocols & Data
Protocol 1: Quantification of L-Carnitine by RP-HPLC with UV Detection
This protocol is suitable for the analysis of L-Carnitine in pharmaceutical tablet formulations.
-
Instrumentation: HPLC with a UV detector.
-
Column: C18 column (250 x 4.6 mm).
-
Mobile Phase: A mixture of 0.05M phosphate buffer (pH 3.2) and methanol in a 95:5 (v/v) ratio.
-
Flow Rate: 0.9 mL/minute.
-
Detection: UV at 225 nm.
-
Sample Preparation:
-
Accurately weigh and transfer 70 mg of L-Carnitine to a 100 mL volumetric flask.
-
Dissolve in 100 mL of water and sonicate for 5 minutes.
-
Prepare calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 70-1120 µg/mL.
-
Table 1: Validation Parameters for RP-HPLC Method
| Parameter | Result | Reference |
| Linearity Range | 70 - 1120 µg/mL | |
| Correlation Coefficient (r²) | > 0.999 | |
| Precision (%RSD) | < 2.0% | |
| Accuracy (Recovery) | 99.11% to 99.59% | |
| Limit of Detection (LOD) | 0.217 µg/mL | |
| Limit of Quantitation (LOQ) | 1.103 µg/mL |
Protocol 2: LC-MS/MS Analysis of Acylcarnitines without Derivatization (HILIC)
This protocol is designed for the quantification of free carnitine and acylcarnitines in plasma, avoiding the issues associated with derivatization.
-
Instrumentation: Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.
-
Column: HILIC column.
-
Sample Preparation:
-
To 50 µL of plasma, add 50 µL of the working internal standard solution (containing isotopic variants like d3-carnitine).
-
Precipitate proteins by adding 100 µL of 0.1% formic acid in acetonitrile.
-
Vortex briefly and then centrifuge at 13,000 RPM for 5 minutes.
-
Transfer 100 µL of the supernatant to an autosampler vial.
-
Add 100 µL of 0.1% formic acid in water to each vial.
-
-
MS/MS Detection:
-
Operate in positive ESI mode.
-
Use Multiple Reaction Monitoring (MRM) for quantification.
-
A common fragment ion for acylcarnitines is m/z 85.
-
For L-carnitine, the precursor ion is m/z 162, with product ions at m/z 103 and m/z 85.
-
Table 2: Common MRM Transitions for Carnitine Analysis
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Note |
| L-Carnitine | 162 | 103 | Quantitative ion |
| L-Carnitine | 162 | 85 | Qualitative ion |
| d3-L-Carnitine (IS) | 165 | 103 | Internal Standard |
| General Acylcarnitines | Varies | 85 | Common fragment |
This technical support guide provides a starting point for troubleshooting common issues in carnitine quantification. For more specific problems, consulting detailed validation reports and application notes from instrument and column manufacturers is recommended.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantification of carnitine and acylcarnitines in biological matrices by HPLC electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validation of a Stability-Indicating RP-HPLC Method for Determination of l-Carnitine in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. International Journal of Pharmaceutical Compounding [ijpc.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Carnitine Chloride in C2C12 Cell Culture
Welcome to the technical support center for utilizing Carnitine Chloride (L-Carnitine) in your C2C12 cell culture experiments. This resource provides detailed protocols, data summaries, and troubleshooting guidance to help researchers, scientists, and drug development professionals achieve reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of L-Carnitine in C2C12 cells?
A1: L-Carnitine is an essential amino acid derivative that plays a critical role in cellular energy metabolism. Its primary function is to transport long-chain fatty acids from the cytoplasm into the mitochondrial matrix for β-oxidation, a key process for ATP production.[1][2] In C2C12 myoblasts, L-Carnitine has been shown to enhance the differentiation process, leading to accelerated formation and increased size of myotubes, and to protect cells against oxidative stress.[1][3]
Q2: What is a typical concentration range for L-Carnitine in C2C12 culture?
A2: The optimal concentration can vary significantly depending on the experimental endpoint. Studies have reported effects across a wide range:
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For antioxidant effects and cell protection: 500 µM has been shown to be effective in protecting C2C12 cells from menadione-induced oxidative stress and cell death.[3]
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For promoting differentiation and hypertrophy: A higher concentration of 5 mM has been used to accelerate myotube formation and increase myotube diameter.
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To prevent atrophy: Concentrations of 100 µg/ml to 1000 µg/ml (approximately 0.62 mM to 6.2 mM) have been used to block TNF-α-induced myotube atrophy.
It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific research question.
Q3: Is L-Carnitine toxic to C2C12 cells?
A3: L-Carnitine itself is generally not considered toxic at typical experimental concentrations. One study showed no negative effects on cell survival at concentrations up to 500 µM. However, it is important to distinguish L-Carnitine from its acylated forms (acylcarnitines). Long-chain acylcarnitines, such as C16 carnitine, can induce cell stress and death at concentrations as low as 25-40 µM. Always ensure you are using L-Carnitine hydrochloride (or a similar salt) and not a long-chain acylcarnitine unless that is the specific molecule of interest.
Q4: How does L-Carnitine influence cell signaling?
A4: L-Carnitine can modulate several key signaling pathways in C2C12 cells. It has been shown to activate the IGF-1/AKT/p70S6 pathway, which is critical for promoting protein synthesis and muscle hypertrophy. It also interacts with the AMP-activated protein kinase (AMPK) pathway, a central regulator of cellular energy. Interestingly, while L-Carnitine is involved in energy-generating pathways, some AMPK activators have been found to inhibit L-Carnitine uptake, suggesting a complex regulatory relationship.
Troubleshooting Guide
Issue 1: No observable effect on C2C12 differentiation after L-Carnitine treatment.
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Possible Cause 1: Suboptimal Concentration.
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Solution: The effective concentration of L-Carnitine is highly dependent on the desired outcome. If you are not seeing an effect, perform a dose-response study. Based on literature, concentrations for differentiation can be as high as 5 mM.
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Possible Cause 2: Insufficient Treatment Duration.
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Solution: Differentiation is a multi-day process. Ensure L-Carnitine is present in the differentiation medium for a sufficient period (e.g., 24, 48, and 72 hours or longer) and that the medium is changed regularly (e.g., every 24 hours).
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Possible Cause 3: Inhibition of L-Carnitine Uptake.
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Solution: L-Carnitine uptake into cells is mediated by specific transporters like OCTN2. The activity of these transporters can be inhibited by other substances, including certain AMPK activators. Review the components of your basal medium and supplements to ensure there are no known inhibitors of carnitine transport.
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Issue 2: Decreased cell viability or signs of cytotoxicity.
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Possible Cause 1: Incorrect Carnitine Form.
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Solution: Confirm that you are using L-Carnitine and not a long-chain acylcarnitine. Long-chain acylcarnitines can disrupt cell membranes and cause cell death at micromolar concentrations.
-
-
Possible Cause 2: Extremely High Concentration.
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Solution: Although L-Carnitine has a high safety profile, excessively high concentrations may disrupt cellular homeostasis. Verify your calculations and consider testing a lower concentration range.
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Possible Cause 3: Contamination.
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Solution: Prepare L-Carnitine stock solutions under sterile conditions and filter-sterilize before adding to the culture medium. Perform standard checks for microbial contamination.
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Issue 3: Inconsistent results between experiments.
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Possible Cause 1: Variable Cell Confluency at Differentiation Start.
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Solution: The confluency of C2C12 myoblasts at the time of switching to differentiation medium is critical. Do not allow cells to become over-confluent (>80-90%) in the growth medium, as this can lead to spontaneous and uncontrolled differentiation. Standardize your seeding density and the confluency at which you initiate differentiation.
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-
Possible Cause 2: Inconsistent Serum Activity.
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Solution: The switch from fetal bovine serum (FBS) to horse serum is the primary trigger for C2C12 differentiation. The quality and lot of horse serum can vary, impacting differentiation efficiency. It is recommended to test new lots of horse serum and consider pre-screening for optimal differentiation induction.
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Data Summary Tables
Table 1: L-Carnitine Concentrations and Their Effects on C2C12 Cells
| Concentration | Cell State | Duration | Observed Effect | Reference |
| 500 µM | Myoblasts | 24 hours | Protected cells from menadione-induced oxidative stress and cell death. | |
| 5 mM | Differentiating Myoblasts | 24 - 72 hours | Accelerated myotube formation; increased myotube diameter and length. | |
| 5 mM | Differentiated Myotubes | 24 hours | Increased MyHC protein levels and activated AKT/p70S6 signaling. | |
| 100-1000 µg/ml (~0.6-6.2 mM) | Differentiated Myotubes | 24 - 48 hours | Blocked TNF-α-induced myotube atrophy. | |
| ≥25-40 µM (Long-chain acylcarnitine) | Differentiated Myotubes | 6 hours | (Caution) Induced cell stress, mitochondrial dysfunction, and cell death. |
Experimental Protocols & Methodologies
Protocol 1: C2C12 Myoblast Proliferation and Differentiation with L-Carnitine
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Cell Seeding (Day -2):
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Culture C2C12 myoblasts in Growth Medium (GM): High-glucose DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
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Seed cells in the desired culture vessel (e.g., 6-well plate) at a density of 4.0 x 10³ to 6.0 x 10³ cells/cm².
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Incubate at 37°C with 5% CO₂. Do not allow cells to exceed 70-80% confluency during proliferation.
-
-
Induction of Differentiation (Day 0):
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When cells reach ~80% confluency, aspirate the GM.
-
Wash the cell monolayer once with sterile Dulbecco's Phosphate-Buffered Saline (DPBS).
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Aspirate DPBS and add Differentiation Medium (DM): High-glucose DMEM supplemented with 2% Horse Serum (HS) and 1% Penicillin-Streptomycin.
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Prepare DM containing the desired final concentration of L-Carnitine (e.g., 500 µM or 5 mM) from a sterile stock solution. Also include a vehicle control (DM without L-Carnitine).
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-
Maintenance and Analysis (Day 1 onwards):
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Replace the medium with fresh DM (with or without L-Carnitine) every 24 hours.
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Monitor cells daily for morphological changes, such as myoblast fusion and myotube formation. Myotubes should become visible around day 2-3 and more prominent by day 5-6.
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Harvest cells at desired time points (e.g., 24h, 48h, 72h, Day 5) for downstream analysis (e.g., protein extraction for Western blot, RNA isolation for qPCR, or immunocytochemistry).
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Protocol 2: Cell Viability Assessment (XTT Assay)
This protocol is adapted from methodologies used to assess the effects of carnitine compounds on C2C12 myotubes.
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Differentiate C2C12 cells into myotubes as described in Protocol 1.
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After differentiation, treat myotubes with various concentrations of L-Carnitine for the desired duration (e.g., 6 or 24 hours).
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Prepare the XTT labeling mixture according to the manufacturer's instructions (e.g., XTT reagent and PMS activation reagent).
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Remove the treatment media and add fresh media containing the XTT mixture to each well.
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Incubate the plate at 37°C for 2-4 hours, or until a significant color change is observed.
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Measure the absorbance of the formazan product on a plate reader at 450-500 nm, with a reference wavelength of ~690 nm.
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Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Visualized Workflows and Pathways
Caption: General experimental workflow for studying L-Carnitine in C2C12 cells.
Caption: L-Carnitine's role in metabolism and pro-hypertrophic signaling.
Caption: Troubleshooting logic for lack of L-Carnitine effect on differentiation.
References
- 1. Potential Therapeutic Role of L-Carnitine in Skeletal Muscle Oxidative Stress and Atrophy Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Beneficial effects of L-carnitine in myoblastic C2C12 cells. Interaction with zidovudine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. L-carnitine protects C2C12 cells against mitochondrial superoxide overproduction and cell death - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Solubility of Long-Chain Acyl-Carnitines for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the solubility of long-chain acyl-carnitines in in vitro experimental settings.
Frequently Asked Questions (FAQs)
Q1: Why are long-chain acyl-carnitines difficult to dissolve in aqueous solutions?
Long-chain acyl-carnitines are amphiphilic molecules, possessing a polar carnitine head group and a long, nonpolar acyl chain. This dual nature leads to limited solubility in aqueous buffers and a tendency to form micelles or aggregates, especially at concentrations above their critical micelle concentration (CMC). This can lead to precipitation and inconsistent results in in vitro assays.
Q2: What are the most common organic solvents for creating stock solutions of long-chain acyl-carnitines?
Ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF) are the most commonly used organic solvents for dissolving long-chain acyl-carnitines to create concentrated stock solutions.[1][2][3][4] It is crucial to purge the solvent with an inert gas to prevent oxidation of the acyl chain.
Q3: What is the maximum recommended concentration of organic solvents like DMSO or ethanol in cell culture media?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in cell culture media should generally be kept below 0.5%, and for ethanol, it should not exceed 0.05%.[5] Always include a vehicle control (media with the same final solvent concentration) in your experiments to account for any potential effects of the solvent on the cells.
Q4: Can I dissolve long-chain acyl-carnitines directly in aqueous buffers like PBS?
Direct dissolution in aqueous buffers is challenging. While some long-chain acyl-carnitines are slightly soluble in warmed and sonicated water or PBS, these solutions are often unstable and not recommended for storage for more than a day. For most applications, preparing a concentrated stock solution in an organic solvent is the preferred method.
Q5: How can I improve the delivery of long-chain acyl-carnitines to cells in culture?
Complexing the long-chain acyl-carnitine with bovine serum albumin (BSA) is a highly effective method to enhance its solubility and facilitate its delivery to cells. This mimics the physiological transport of fatty acids in the bloodstream. Cyclodextrins can also be used to encapsulate the hydrophobic acyl chain, thereby increasing aqueous solubility.
Troubleshooting Guides
Issue 1: Precipitation of Long-Chain Acyl-Carnitine Upon Dilution in Aqueous Buffer or Cell Culture Medium
| Potential Cause | Troubleshooting Step |
| Concentration above solubility limit | Decrease the final working concentration of the acyl-carnitine. Long-chain acyl-carnitines have low aqueous solubility. |
| Rapid change in solvent polarity | Perform a stepwise dilution of the organic stock solution into the aqueous buffer or medium. Avoid adding a small volume of highly concentrated stock directly into a large volume of aqueous solution. |
| Low temperature | For initial solubilization in organic solvents and subsequent dilutions, gentle warming (e.g., 37-40°C) can be beneficial. However, be mindful of the thermal stability of the specific acyl-carnitine. |
| pH of the buffer | The solubility of some acyl-carnitines can be pH-dependent. Ensure the pH of your buffer is appropriate. |
| Interaction with media components | Components in complex cell culture media, such as salts and proteins, can sometimes contribute to precipitation. Consider using a simpler buffer for initial solubility tests. |
| Evaporation of solvent from stock solution | Ensure stock solution vials are tightly sealed to prevent solvent evaporation, which would increase the compound's concentration. |
Issue 2: Inconsistent or Unreliable Results in Cell-Based Assays
| Potential Cause | Troubleshooting Step |
| Formation of micelles/aggregates | Ensure the working concentration is below the critical micelle concentration (CMC) if you intend to study the effects of the monomeric form. The CMC for C16 carnitine is estimated to be around 40-100 µM. |
| Cytotoxicity from the acyl-carnitine or solvent | High concentrations of long-chain acyl-carnitines can disrupt cell membranes and induce cytotoxicity. Perform a dose-response curve to determine the optimal non-toxic concentration range. Always include a vehicle control to assess solvent toxicity. |
| Binding to serum proteins in the medium | The presence of serum in the culture medium can affect the free concentration of the acyl-carnitine. Using a BSA-conjugated form provides a more defined and bioavailable source. |
| Degradation of the acyl-carnitine | Prepare fresh working solutions from the stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
Data Presentation
Table 1: Solubility of Common Long-Chain Acyl-Carnitines in Organic Solvents
| Acyl-Carnitine | Solvent | Approximate Solubility (mg/mL) |
| Palmitoyl-L-carnitine (C16:0) | Ethanol | ~20 |
| DMSO | ~10 | |
| DMF | ~20 | |
| Stearoyl-L-carnitine (C18:0) | Ethanol | ~20 |
| DMSO | ~14 | |
| DMF | ~20 | |
| Oleoyl-L-carnitine (C18:1) | Ethanol | ~20 |
| DMSO | ~10-14 | |
| DMF | ~20 | |
| Arachidonoyl-L-carnitine (C20:4) | Ethanol | ~30 |
| DMSO | ~10 | |
| DMF | ~20 |
Experimental Protocols
Protocol 1: Preparation of a BSA-Conjugated Palmitoyl-L-Carnitine Solution
This protocol is adapted from a method used for treating neuronal cells with palmitoyl-L-carnitine.
Materials:
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Palmitoyl-L-carnitine
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Absolute ethanol
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Bovine Serum Albumin (BSA), fatty acid-free
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Cell culture medium (e.g., DMEM/F12)
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0.45 µm syringe filter
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Sterile conical tubes and microcentrifuge tubes
Procedure:
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Prepare a 5 mM Palmitoyl-L-carnitine stock in ethanol:
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Dissolve the appropriate amount of palmitoyl-L-carnitine in absolute ethanol to achieve a 5 mM concentration.
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Heat the solution to 40°C and vortex for at least 2 hours to ensure complete dissolution.
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-
Prepare a 10% BSA solution:
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Dissolve fatty acid-free BSA in your cell culture medium to a final concentration of 10% (w/v).
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Warm the solution to 37°C to aid dissolution.
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Sterilize the BSA solution by passing it through a 0.45 µm syringe filter.
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-
Complex Palmitoyl-L-carnitine with BSA:
-
Pre-warm the 10% BSA solution to 37°C.
-
Filter the 5 mM palmitoyl-L-carnitine/ethanol solution through a 0.45 µm syringe filter.
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Add the filtered palmitoyl-L-carnitine solution to the pre-warmed 10% BSA solution at a 1:100 ratio (e.g., 10 µL of 5 mM palmitoyl-L-carnitine into 990 µL of 10% BSA). This will result in a 50 µM palmitoyl-L-carnitine stock solution in 10% BSA.
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Vortex the mixture and incubate at 55°C for 15 minutes. Repeat the vortexing and incubation step.
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-
Prepare the vehicle control:
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Add absolute ethanol to the 10% BSA solution at the same 1:100 ratio.
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Final Dilution for Cell Treatment:
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The 50 µM BSA-conjugated palmitoyl-L-carnitine stock solution can now be diluted to the desired final concentrations in your cell culture medium for experiments.
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Store the BSA-conjugated stock solution at -20°C. Before use, incubate at 55°C for 15 minutes.
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Visualizations
Caption: Experimental workflow for solubilizing and using long-chain acyl-carnitines.
Caption: Key pathways involving long-chain acyl-carnitines.
References
storage and handling of Carnitine Chloride to prevent degradation
This technical support center provides guidance on the proper storage and handling of Carnitine Chloride to minimize degradation and ensure experimental success.
Frequently Asked Questions (FAQs)
Storage and Handling
Q1: What are the ideal storage conditions for solid this compound?
A1: this compound is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. To prevent degradation and physical changes like clumping, it should be stored in a cool, dry place, in a tightly sealed container. The use of a desiccator is recommended to maintain a low-humidity environment.
Q2: How should I handle this compound in the laboratory to avoid moisture absorption?
A2: Minimize the exposure of this compound to the ambient air. When weighing, do so quickly and in a low-humidity environment if possible, such as a glove box with humidity control. Reseal the container immediately after use. For frequent use, consider aliquoting the powder into smaller, single-use vials to avoid repeated exposure of the main stock to air.
Q3: What are the consequences of improper storage?
A3: Improper storage, particularly exposure to humidity, can lead to the absorption of water, causing the powder to clump or even deliquesce (dissolve in the absorbed water)[1]. This can make accurate weighing difficult and can accelerate chemical degradation. Over time, degradation can lead to the release of trimethylamine, which has a fishy odor[1].
Degradation and Stability
Q4: What are the main degradation pathways for this compound?
A4: The primary degradation pathways for this compound are hydrolysis, especially under acidic and basic conditions, and thermal degradation at elevated temperatures. One study showed significant degradation when heated at 70°C in both 1 M hydrochloric acid and 1 M sodium hydroxide for 12 hours[2].
Q5: How stable is this compound under different experimental conditions?
A5: this compound is relatively stable under neutral pH, ambient temperature, and when protected from light. However, it shows significant degradation under harsh acidic and basic conditions[2]. The table below summarizes the results of a forced degradation study on L-carnitine.
| Stress Condition | Parameters | % Recovery of L-Carnitine | Reference |
| Acidic Hydrolysis | 1 M HCl, 70°C, 12h | 24.0% ± 0.81 | [2] |
| Basic Hydrolysis | 1 M NaOH, 70°C, 12h | 17.35% ± 1.72 | |
| Thermal Degradation | 70°C, 12h | 93.09% ± 1.93 | |
| Oxidative Stress | 30% H₂O₂, RT, 12h | 100.17% ± 1.28 | |
| Photolytic Stress | UV light, RT, 12h | 99.50% ± 0.63 |
Q6: What are the known degradation products of this compound?
A6: Forced degradation studies have identified the formation of unknown impurities under acidic and basic hydrolysis. One of these has been designated as "Impurity A". In biological systems, microbial degradation of L-carnitine can lead to the formation of trimethylamine (TMA).
Troubleshooting Guides
Handling and Preparation Issues
| Issue | Possible Cause | Recommended Solution |
| Powder is clumped or appears wet | Absorption of atmospheric moisture due to improper storage or handling. | Dry the material under vacuum at a gentle temperature. For future use, store in a desiccator and minimize exposure to air. Consider working in a glove box for highly sensitive experiments. |
| Inaccurate or inconsistent weighings | The hygroscopic nature of the powder leads to rapid weight gain upon exposure to air. | Weigh the compound quickly. Use a weighing vessel with a lid. For the highest accuracy, use a glove box with controlled humidity. |
| "Fishy" odor from the compound | Degradation of this compound, leading to the release of trimethylamine. | This indicates significant degradation. The compound may not be suitable for use. Ensure proper storage of new stock. |
Experimental and Analytical Issues
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or non-reproducible experimental results | Degradation of this compound in stock solutions or during the experiment. Moisture contamination affecting concentration. | Prepare fresh stock solutions of this compound for each experiment. If using aqueous solutions, be mindful of the pH and temperature. Ensure the solid material has been properly stored and handled to prevent moisture uptake. |
| Unexpected peaks in HPLC chromatogram | Degradation of this compound. | Review the storage conditions of the solid material and the preparation and storage of the sample solution. Refer to the HPLC troubleshooting guide below for more specific issues. |
| High background in assays | Presence of impurities or degradation products in the this compound sample. | Use high-purity this compound. Confirm the purity of your material using a validated analytical method like HPLC. |
Experimental Protocols
Stability Assessment by HPLC
This protocol outlines a stability-indicating HPLC method for the analysis of L-Carnitine.
1. Chromatographic Conditions:
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Column: C18 analytical column.
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Mobile Phase: 0.05 M phosphate buffer (pH = 3) : ethanol (99:1), containing 0.56 mg/mL of sodium 1-heptanesulfonate.
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Flow Rate: 1.0 mL/min.
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Column Temperature: 50°C.
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Detection: UV at 225 nm.
2. Standard Solution Preparation:
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Prepare a stock solution of L-Carnitine reference standard in HPLC-grade water.
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Create a series of working standards by diluting the stock solution with water to cover the desired concentration range (e.g., 85-3400 µg/mL).
3. Sample Preparation:
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Accurately weigh the this compound sample and dissolve it in a known volume of HPLC-grade water to achieve a concentration within the calibration range.
4. Analysis:
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Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
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Inject the standard solutions to generate a calibration curve.
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Inject the sample solutions.
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Quantify the amount of this compound in the sample by comparing the peak area to the calibration curve.
Moisture Content Determination by Karl Fischer Titration
This protocol provides a general method for determining the water content in this compound.
1. Instrument Setup:
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Use a volumetric or coulometric Karl Fischer titrator.
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The titrant should be a standardized Karl Fischer reagent. The solvent is typically methanol.
2. Standardization:
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Standardize the Karl Fischer reagent using a certified water standard or disodium tartrate dihydrate.
3. Sample Analysis:
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Add a suitable amount of methanol to the titration vessel and titrate to a dry endpoint to neutralize the solvent.
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Accurately weigh a sample of this compound and quickly transfer it to the titration vessel.
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Stir to dissolve the sample completely.
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Titrate the sample with the Karl Fischer reagent to the electrometric endpoint.
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The water content is calculated based on the volume of titrant consumed and the titrant's water equivalence factor.
Visualizations
Logical Troubleshooting Workflow for this compound Handling
Caption: A flowchart for troubleshooting common issues encountered when working with this compound.
Experimental Workflow for Stability Assessment
References
- 1. CN1177807C - Stable, non-hygroscopic salts of L carnitine and alkanoyl L carnitines, process for their preparation and solid oral compositions containing them - Google Patents [patents.google.com]
- 2. Validation of a Stability-Indicating RP-HPLC Method for Determination of l-Carnitine in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
overcoming limitations of tandem mass spectrometry for acylcarnitine analysis
Welcome to the technical support center for acylcarnitine analysis using tandem mass spectrometry (MS/MS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the limitations of this analytical technique.
Frequently Asked Questions (FAQs)
Q1: What are the primary limitations of flow-injection tandem mass spectrometry (MS/MS) for acylcarnitine analysis?
Q2: How can isomeric and isobaric interference affect my results?
A2: Isomeric and isobaric interferences can lead to false-positive results or the overestimation of acylcarnitine concentrations.[4][5] For instance, an elevated C4-carnitine level detected by flow-injection MS/MS could be due to the accumulation of either butyrylcarnitine or isobutyrylcarnitine, which are markers for different metabolic disorders. Similarly, isobaric compounds from the sample matrix can interfere with the analyte signal, leading to inaccurate quantification.
Q3: What are the recommended methods to overcome the limitation of isomeric interference?
A3: The most effective way to resolve isomeric acylcarnitines is by incorporating a chromatographic separation step before mass spectrometric analysis, a technique known as liquid chromatography-tandem mass spectrometry (LC-MS/MS). This allows for the separation of isomers based on their different chemical properties before they enter the mass spectrometer. Various LC methods, including reversed-phase and hydrophilic interaction liquid chromatography (HILIC), have been successfully employed for this purpose.
Q4: What is derivatization and how can it improve my acylcarnitine analysis?
A4: Derivatization is a chemical modification of the analyte to improve its analytical properties. In acylcarnitine analysis, derivatization to butyl esters is a common practice. This process can enhance the ionization efficiency of acylcarnitines, leading to improved sensitivity. Furthermore, derivatization can alter the chromatographic behavior of the analytes, which can aid in the separation of certain isobaric compounds. For example, butylation of dicarboxylic acylcarnitines results in a different mass shift compared to hydroxyacylcarnitines, allowing for their differentiation.
Q5: Are there alternatives to butylation for derivatization?
A5: Yes, other derivatization reagents can be used. For example, 3-nitrophenylhydrazine (3NPH) has been used to modify the carboxyl groups of acylcarnitines. Another approach involves derivatization with pentafluorophenacyl trifluoromethanesulfonate. The choice of derivatization agent depends on the specific requirements of the analysis, such as the desired sensitivity and the types of acylcarnitines being targeted. Isotope labeling strategies can also be employed for nontargeted profiling of acylcarnitines.
Troubleshooting Guide
Problem 1: An unexpectedly high concentration of a specific acylcarnitine is observed, which is not consistent with other biomarkers.
Possible Cause: This could be due to interference from an isomeric or isobaric compound.
Troubleshooting Steps:
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Review the literature: Check for known isomers or isobars of the acylcarnitine .
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Employ a separation technique: Re-analyze the sample using an LC-MS/MS method capable of separating the potential interferences. This is considered a second-tier or confirmatory analysis.
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Use a different derivatization method: In some cases, a different derivatization strategy can help to resolve isobaric interferences.
Problem 2: Poor sensitivity and reproducibility for low-abundance acylcarnitines.
Possible Cause: This may be due to low ionization efficiency, matrix effects, or suboptimal sample preparation.
Troubleshooting Steps:
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Optimize sample preparation: Ensure efficient extraction of acylcarnitines from the sample matrix. Solid-phase extraction (SPE) can be used to clean up the sample and concentrate the analytes.
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Consider derivatization: Butylation or other derivatization methods can improve the ionization efficiency and sensitivity of the analysis.
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Optimize MS parameters: Fine-tune the mass spectrometer settings, such as collision energy, for the specific acylcarnitines of interest to maximize signal intensity.
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Use appropriate internal standards: Employ stable isotope-labeled internal standards for each analyte to correct for matrix effects and variations in instrument response, which is crucial for accurate quantification.
Problem 3: Difficulty in distinguishing between different dicarboxylic acylcarnitines.
Possible Cause: Dicarboxylic acylcarnitines can be challenging to analyze due to their polarity and potential for isobaric overlap.
Troubleshooting Steps:
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Utilize derivatization: Butylation of dicarboxylic acylcarnitines results in the derivatization of both carboxyl groups, leading to a unique mass shift that allows them to be distinguished from other isobaric species like hydroxyacylcarnitines.
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Implement LC-MS/MS: A suitable chromatographic method can effectively separate different dicarboxylic acylcarnitines.
Data Presentation
Table 1: Comparison of Analytical Approaches for Acylcarnitine Analysis
| Feature | Flow-Injection MS/MS | LC-MS/MS | Derivatization + LC-MS/MS |
| Throughput | High | Medium to High | Medium |
| Isomer Resolution | No | Yes | Yes |
| Isobar Resolution | Limited | Yes | Enhanced |
| Sensitivity | Good | Good to Excellent | Excellent |
| Quantitative Accuracy | Prone to inaccuracies | High | High |
| Common Use | Newborn screening (first-tier) | Confirmatory diagnosis, research | Confirmatory diagnosis, research |
Experimental Protocols
Protocol 1: Acylcarnitine Extraction and Butylation from Plasma
This protocol is a generalized procedure based on common methods described in the literature.
Materials:
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Plasma sample
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Internal standard solution (containing stable isotope-labeled acylcarnitines)
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Methanol (LC-MS grade)
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3 M Hydrochloric acid in n-butanol
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Nitrogen gas evaporator
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Centrifuge
Procedure:
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To 100 µL of plasma, add the internal standard solution.
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Precipitate proteins by adding 400 µL of cold methanol.
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Vortex the mixture for 1 minute and then centrifuge at 13,000 x g for 10 minutes.
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Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen gas at 40-50°C.
-
Add 100 µL of 3 M HCl in n-butanol to the dried residue.
-
Incubate the mixture at 65°C for 15-20 minutes.
-
Evaporate the solution to dryness under a stream of nitrogen gas.
-
Reconstitute the sample in a suitable solvent (e.g., 80:20 methanol:water) for injection into the LC-MS/MS system.
Protocol 2: LC-MS/MS Analysis of Butylated Acylcarnitines
This protocol outlines a general approach for the chromatographic separation of butylated acylcarnitines. Specific column and gradient conditions may need to be optimized.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute the more hydrophobic long-chain acylcarnitines.
-
Flow Rate: Dependent on the column dimensions (e.g., 0.3-0.5 mL/min for a standard analytical column).
-
Injection Volume: 5-10 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Precursor ion scan of m/z 85 is often used for general profiling of acylcarnitines, as this is a characteristic fragment ion. Alternatively, Multiple Reaction Monitoring (MRM) can be used for targeted quantification of specific acylcarnitines, offering higher sensitivity and specificity.
Visualizations
Caption: Workflow for Acylcarnitine Analysis by LC-MS/MS.
Caption: Troubleshooting High Acylcarnitine Levels.
References
- 1. Quantitation of Butyrylcarnitine, Isobutyrylcarnitine, and Glutarylcarnitine in Urine Using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A clinically validated method to separate and quantify underivatized acylcarnitines and carnitine metabolic intermediates using mixed-mode chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Enhancing L-Carnitine Bioavailability for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the bioavailability of L-carnitine for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the expected oral bioavailability of L-carnitine in animal models?
The oral bioavailability of L-carnitine is relatively low and can be influenced by the dose administered. For supplemental doses ranging from 0.5 to 6 grams, the bioavailability is approximately 14-18%, with absorption occurring primarily through passive diffusion.[1][2][3] In contrast, dietary L-carnitine has a much higher bioavailability, estimated to be between 54% and 87%.[1][3]
Q2: Why am I observing low and variable L-carnitine plasma concentrations in my in vivo study?
Low and variable plasma concentrations of L-carnitine following oral administration are common and can be attributed to several factors:
-
Saturable Active Transport: L-carnitine is absorbed in the small intestine by both active and passive transport. The active transport mechanism can become saturated at high doses, leading to decreased absorption efficiency.
-
Gut Microbiota Degradation: Unabsorbed L-carnitine is metabolized by microorganisms in the large intestine. This degradation reduces the amount of L-carnitine available for absorption. The composition of the gut microbiota can vary between individual animals, contributing to variability in bioavailability.
-
Renal Excretion: The kidneys efficiently reabsorb L-carnitine at normal plasma concentrations. However, as plasma levels increase after supplementation, renal reabsorption becomes less efficient, leading to increased urinary excretion.
Q3: What are the different strategies to enhance the bioavailability of L-carnitine?
Several strategies can be employed to improve the bioavailability of L-carnitine in in vivo studies:
-
Formulation Strategies:
-
Nanoparticles: Encapsulating L-carnitine in nanostructured lipid carriers (NLCs) can improve its stability and facilitate its diffusion across biological membranes, thereby increasing bioavailability.
-
Prodrugs: Modifying the L-carnitine molecule to create a more lipophilic prodrug can enhance its absorption.
-
-
Alternative Administration Routes:
-
Intradermal Delivery: Using techniques like functional microarray (FMA) for intradermal delivery can significantly increase bioavailability compared to oral administration.
-
Intravenous Administration: Direct intravenous injection bypasses the gastrointestinal tract, resulting in 100% bioavailability.
-
-
Co-administration Strategies:
-
Synbiotics: Co-administration with synbiotics (a combination of probiotics and prebiotics) may improve the metabolic profile and potentially enhance the effects of L-carnitine.
-
Troubleshooting Guides
Issue: Inconsistent Bioavailability Between Subjects
| Possible Cause | Troubleshooting Step |
| Variations in Gut Microbiota | Pre-treat animals with a standardized diet to normalize gut flora before the study. Consider analyzing fecal samples to correlate microbiota composition with L-carnitine absorption. |
| Differences in Food Intake | Ensure consistent fasting and feeding schedules for all animals, as food can affect the absorption of L-carnitine. |
| Genetic Variability in Transporters | Acknowledge that genetic differences in carnitine transporters (e.g., OCTN2) can lead to inherent variability in absorption. Use a sufficiently large sample size to account for this. |
Issue: Low Plasma Concentrations Despite High Oral Doses
| Possible Cause | Troubleshooting Step |
| Saturation of Active Transport | Administer smaller, more frequent doses instead of a single large dose to avoid saturating the active transport mechanism. |
| Rapid Renal Clearance | Monitor urinary excretion of L-carnitine to assess the extent of renal clearance. Consider that high plasma concentrations will lead to increased excretion. |
| Degradation by Gut Microbiota | Consider co-administering agents that modulate the gut microbiota, or use an alternative administration route that bypasses the gut. |
Quantitative Data Summary
The following tables summarize the bioavailability of L-carnitine through different administration routes and the impact of formulation on its delivery.
Table 1: Bioavailability of L-Carnitine by Administration Route
| Administration Route | Dose Range | Bioavailability (%) | Species | Reference(s) |
| Oral (Dietary) | Normal Dietary Intake | 54 - 87 | Humans | |
| Oral (Supplement) | 0.5 - 6 g | 14 - 18 | Humans | |
| Oral (Supplement) | 1 - 6 g | 5 - 18 | Humans | |
| Intradermal (FMA) | 750 mg gel patch | ~27% of loaded dose | Rats | |
| Intravenous | 0.5 g | 100 | Humans |
Table 2: Impact of Formulation on L-Carnitine Delivery
| Formulation | Key Finding | Model | Reference(s) |
| Nanostructured Lipid Carriers (NLCs) | LC-NLCs showed significantly greater effects on adipocyte cells compared to regular L-carnitine formulations. | Rats | |
| Prodrug (Hydrazine derivative) | Reduced moisture uptake from 42.5% to less than 3%, improving stability. | In vitro | |
| Intradermal Gel Patch with FMA | 2.8-fold enhancement in absolute bioavailability compared to oral administration. | Rats |
Experimental Protocols
Protocol 1: Determination of L-Carnitine in Plasma using HPLC
This protocol outlines a general method for quantifying L-carnitine in plasma samples using High-Performance Liquid Chromatography (HPLC).
1. Sample Preparation: a. Collect blood samples in heparinized tubes and centrifuge at 2000 x g for 15 minutes at 4°C to separate plasma. b. To deproteinize, add a 10 kDa molecular weight cut-off (MWCO) spin filter to the plasma samples. c. Alternatively, protein precipitation can be achieved by adding a suitable organic solvent (e.g., acetonitrile) to the plasma, followed by centrifugation to remove the precipitate.
2. HPLC Analysis: a. Column: Use a suitable column for the separation of polar compounds, such as a silica-based column. b. Mobile Phase: A mobile phase consisting of acetonitrile, citric acid, and triethanolamine has been shown to be effective. The exact composition should be optimized for your specific column and system. c. Detection: L-carnitine can be detected using a UV detector at a wavelength of 260 nm after derivatization, or more sensitively using mass spectrometry (LC-MS/MS). d. Standard Curve: Prepare a standard curve using known concentrations of L-carnitine to quantify the amount in the plasma samples. The method should be linear in the expected concentration range of the samples.
3. Data Analysis: a. Calculate the concentration of L-carnitine in the plasma samples by comparing their peak areas to the standard curve. b. Bioavailability can be calculated by comparing the area under the curve (AUC) of plasma concentration versus time for oral administration to that of intravenous administration.
Protocol 2: In Vivo Study to Compare Oral vs. Intradermal L-Carnitine Bioavailability
This protocol provides a framework for an in vivo study in rats to compare the bioavailability of L-carnitine administered orally versus intradermally using a functional microarray (FMA) system.
1. Animal Model: a. Use adult male Sprague-Dawley rats, housed under standard laboratory conditions. b. Acclimatize the animals for at least one week before the experiment.
2. Experimental Groups: a. Group 1 (Oral): Administer a known dose of L-carnitine in solution via oral gavage. b. Group 2 (Intradermal): Apply a gel patch containing a known concentration of L-carnitine to a shaved area of the skin, followed by the application of the FMA device. c. Group 3 (Intravenous): Administer a known dose of L-carnitine via intravenous injection to determine the absolute bioavailability.
3. Sample Collection: a. Collect blood samples from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) after administration. b. Process the blood samples to obtain plasma as described in Protocol 1.
4. Sample Analysis: a. Analyze the plasma samples for L-carnitine concentration using a validated analytical method, such as HPLC (Protocol 1) or a commercially available L-carnitine assay kit.
5. Pharmacokinetic Analysis: a. Plot the mean plasma L-carnitine concentration versus time for each group. b. Calculate pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve). c. Calculate the absolute bioavailability of the oral and intradermal formulations using the following formula: Absolute Bioavailability (%) = (AUC_oral/dermal / Dose_oral/dermal) / (AUC_IV / Dose_IV) x 100
Visualizations
Caption: Workflow for in vivo bioavailability study of L-carnitine.
Caption: Factors influencing the oral bioavailability of L-carnitine.
References
Validation & Comparative
A Comparative Guide to the In Vitro Effects of Carnitine Chloride and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro effects of Carnitine Chloride (L-Carnitine) and its prominent acyl derivatives, Acetyl-L-Carnitine (ALCAR) and Propionyl-L-Carnitine (PLC). The information presented is curated from experimental data to assist in the evaluation of these compounds for research and therapeutic development.
Core Mechanism of Action
L-Carnitine and its esters are pivotal in cellular energy metabolism. Their primary function is to facilitate the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix for β-oxidation, a key process in energy production.[1] Beyond this central role, these compounds exhibit antioxidant and anti-inflammatory properties, modulating various signaling pathways to protect cells from diverse stressors.
Comparative Performance Data
The following tables summarize quantitative data from in vitro studies, comparing the effects of L-Carnitine, Acetyl-L-Carnitine, and Propionyl-L-Carnitine on key cellular processes.
Table 1: Effects on Cell Viability
| Compound | Cell Line | Assay | Concentration | Result | Reference |
| L-Carnitine | HCT 116 (Colon Cancer) | MTT | 10 mM (72h) | ~29% decrease in cell viability | [2] |
| HT-29 (Colon Cancer) | MTT | 10 mM (72h) | ~37% decrease in cell viability | [2] | |
| Acetyl-L-Carnitine | HepG2 (Liver Cancer) | MTT | 40.61 µM (48h) | IC50 | |
| HT-29 (Colon Cancer) | MTT | 54.71 µM (48h) | IC50 | ||
| HCT 116 (Colon Cancer) | MTT | 10 mM (72h) | ~45% decrease in cell viability | ||
| Propionyl-L-Carnitine | Aortic Intimal Smooth Muscle Cells | Cell Count | Not Specified | Reduced proliferation |
Table 2: Effects on Apoptosis
| Compound | Cell Line | Assay | Concentration | Result | Reference |
| L-Carnitine | HCT 116 & HT-29 | Flow Cytometry | 1-10 mM (72h) | Promoted apoptosis | |
| Acetyl-L-Carnitine | HCT 116 & HT-29 | Flow Cytometry | 1-10 mM (72h) | Promoted apoptosis | |
| HepG2 & HT-29 | DNA Fragmentation | IC50 (48h) | Induced DNA fragmentation | ||
| Propionyl-L-Carnitine | Aortic Intimal Smooth Muscle Cells | TUNEL | Not Specified | Potentiated Bax-related apoptosis |
Table 3: Antioxidant Effects
| Compound | Assay | Result | Reference |
| L-Carnitine | DPPH Radical Scavenging | Effective scavenging activity | |
| Superoxide Anion Radical Scavenging | Effective scavenging activity | ||
| Hydrogen Peroxide Scavenging | Effective scavenging activity | ||
| Inhibition of Lipid Peroxidation | 97.1% inhibition at 45 µg/mL | ||
| ROS Production (in HCECs) | Suppressed hyperosmolarity-induced ROS production | ||
| Acetyl-L-Carnitine | Oxidative Stress Biomarkers (in vivo) | Decreased lipid peroxidation and oxidative damage in old rat brains, where L-carnitine did not show a significant effect. | |
| Propionyl-L-Carnitine | Superoxide Anion Scavenging | Dose-dependent scavenging activity | |
| Inhibition of Lipid Peroxidation | Inhibited lipoperoxidation of linoleic acid | ||
| DNA Cleavage Protection | Protected pBR322 DNA from cleavage induced by H2O2 UV photolysis |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways modulated by this compound and a general workflow for a common in vitro assay.
Detailed Experimental Protocols
Cell Viability Assessment (MTT Assay)
This protocol is adapted for assessing the effect of carnitine compounds on the viability of adherent cells, such as HepG2 or HT29.
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound, Acetyl-L-Carnitine, or Propionyl-L-Carnitine stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
Treatment: Prepare serial dilutions of the carnitine compounds in complete medium. Remove the existing medium from the wells and add 100 µL of the treatment solutions. Include wells with untreated cells as a negative control and a vehicle control if the compounds are dissolved in a solvent.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C and 5% CO2, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals. Gently pipette up and down to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance of wells with medium only.
Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)
This protocol describes the detection of apoptosis by flow cytometry.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Treated and untreated cells
-
PBS
-
Flow cytometer
Procedure:
-
Cell Harvesting: For adherent cells, gently detach them using a non-enzymatic cell dissociation solution. For suspension cells, collect them by centrifugation.
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry within 1 hour.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS.
Materials:
-
DCFH-DA stock solution (e.g., 10 mM in DMSO)
-
Serum-free cell culture medium
-
Treated and untreated cells in a 96-well black plate
-
PBS
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well black, clear-bottom plate and treat with carnitine compounds as described in the MTT assay protocol. Include a positive control (e.g., H2O2) to induce ROS production.
-
Probe Loading: After treatment, remove the medium and wash the cells once with warm PBS. Add 100 µL of 10-20 µM DCFH-DA in serum-free medium to each well.
-
Incubation: Incubate the plate for 30-60 minutes at 37°C in the dark.
-
Washing: Remove the DCFH-DA solution and wash the cells twice with PBS.
-
Fluorescence Measurement: Add 100 µL of PBS to each well and immediately measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.
-
Data Analysis: Express the results as a fold change in fluorescence intensity relative to the untreated control.
Conclusion
The in vitro evidence suggests that this compound and its acetylated and propionylated analogs, Acetyl-L-Carnitine and Propionyl-L-Carnitine, are versatile molecules with significant effects on cellular metabolism, viability, apoptosis, and oxidative stress.
-
L-Carnitine serves as the foundational compound for fatty acid transport and demonstrates broad antioxidant properties.
-
Acetyl-L-Carnitine appears to have more potent effects on cell viability in certain cancer cell lines and may possess superior antioxidant activity in some contexts.
-
Propionyl-L-Carnitine shows particular promise in protecting cardiac and vascular cells, with distinct effects on apoptosis and proliferation in these cell types.
The choice of compound for in vitro studies should be guided by the specific cellular model and the biological question being addressed. The provided protocols and pathway diagrams offer a framework for designing and interpreting experiments to further elucidate the nuanced effects of these important biomolecules.
References
Carnitine Chloride vs. Acetyl-L-carnitine in Neurodegenerative Disease Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Carnitine Chloride (L-carnitine) and Acetyl-L-carnitine (ALCAR) in the context of neurodegenerative disease models. It aims to furnish researchers, scientists, and drug development professionals with a comprehensive overview of their respective mechanisms of action, supported by experimental data and detailed protocols.
At a Glance: Key Differences and Neuroprotective Mechanisms
L-carnitine and its acetylated form, Acetyl-L-carnitine, are both naturally occurring compounds crucial for cellular energy metabolism. However, their efficacy and mechanisms in neurodegenerative disease models differ significantly, primarily due to a key structural distinction. The addition of an acetyl group to L-carnitine to form ALCAR enhances its ability to cross the blood-brain barrier, allowing for more direct action within the central nervous system.[1]
L-carnitine primarily functions in the transport of long-chain fatty acids into the mitochondria for β-oxidation, a vital process for energy production.[2][3] Its neuroprotective effects are largely attributed to its role in maintaining mitochondrial function and reducing the accumulation of toxic acyl-CoA esters.[2]
Acetyl-L-carnitine , on the other hand, not only participates in fatty acid metabolism but also serves as a donor of acetyl groups.[2] This property is crucial for the synthesis of the neurotransmitter acetylcholine, levels of which are often depleted in neurodegenerative conditions like Alzheimer's disease. Furthermore, ALCAR has been shown to exert direct antioxidant and anti-inflammatory effects within the brain.
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies, highlighting the comparative efficacy of L-carnitine and Acetyl-L-carnitine in various neurodegenerative disease models.
Table 1: Effects on Oxidative Stress Markers in Aged Rat Brains
| Biomarker | Treatment Group | % Change vs. Control | Reference |
| Lipid Peroxidation (Malondialdehyde - MDA) | L-carnitine | No significant change | |
| Acetyl-L-carnitine | ↓ (Significant decrease) | ||
| Oxidized Nucleotides (oxo8dG/oxo8G) | L-carnitine | No significant change | |
| Acetyl-L-carnitine | ↓ (Significant decrease in hippocampal CA1 and cortex) | ||
| Nitrotyrosine Immunostaining | L-carnitine | No significant change | |
| Acetyl-L-carnitine | ↓ (Significant decrease in hippocampal CA1 and white matter) |
Table 2: Neuroprotective Effects in a Rat Model of Parkinson's Disease (6-OHDA-induced)
| Parameter | Treatment Group | Outcome | Reference |
| Apomorphine-induced Rotations | Acetyl-L-carnitine (200mg/kg) | ↓ (Reduced rotational asymmetry) | |
| Striatal Malondialdehyde (MDA) | Acetyl-L-carnitine (200mg/kg) | ↓ (Reduced lipid peroxidation) | |
| Catalase Activity | Acetyl-L-carnitine (200mg/kg) | ↑ (Increased antioxidant enzyme activity) | |
| Glutathione (GSH) Level | Acetyl-L-carnitine (200mg/kg) | ↑ (Increased antioxidant levels) | |
| Nigral Tyrosine Hydroxylase (TH)-positive neurons | Acetyl-L-carnitine (200mg/kg) | Prevented reduction | |
| Striatal Glial Fibrillary Acidic Protein (GFAP) | Acetyl-L-carnitine (200mg/kg) | ↓ (Reduced astrogliosis) | |
| Nuclear Factor NF-kappa B (NF-κB) | Acetyl-L-carnitine (200mg/kg) | ↓ (Reduced neuroinflammation marker) | |
| Toll-like receptor 4 (TLR4) | Acetyl-L-carnitine (200mg/kg) | ↓ (Reduced neuroinflammation marker) | |
| Nigral DNA fragmentation | Acetyl-L-carnitine (100 and 200mg/kg) | Mitigated (Reduced apoptosis) |
Table 3: Effects on Neuronal Survival and Motor Function in a Huntington's Disease Mouse Model (N171-82Q)
| Parameter | Treatment Group | Outcome | Reference |
| Survival | L-carnitine | ↑ by 14.9% | |
| Motor Activity | L-carnitine | Significantly ameliorated | |
| Neuronal Loss | L-carnitine | Significantly reduced | |
| Neuronal Intranuclear Aggregates | L-carnitine | Significantly reduced |
Experimental Protocols
This section details the methodologies for key experiments cited in this guide.
Parkinson's Disease Model: 6-Hydroxydopamine (6-OHDA)-Induced Neurotoxicity in Rats
-
Animal Model: Male Wistar rats.
-
Induction of Neurotoxicity: Unilateral intrastriatal injection of 6-OHDA to induce lesions in the dopaminergic neurons of the substantia nigra.
-
Treatment: Acetyl-L-carnitine was administered intraperitoneally at doses of 100 or 200 mg/kg/day for one week.
-
Behavioral Assessment: Apomorphine-induced rotational behavior was recorded to assess the extent of the lesion and the effect of the treatment. The narrow beam test was used to evaluate motor coordination.
-
Biochemical Analysis: Post-mortem analysis of striatal and nigral tissue was performed to measure levels of malondialdehyde (MDA), catalase activity, and glutathione (GSH) as markers of oxidative stress.
-
Immunohistochemistry: Staining for tyrosine hydroxylase (TH) was used to quantify the loss of dopaminergic neurons. Glial fibrillary acidic protein (GFAP) staining was used to assess astrogliosis. Markers of neuroinflammation such as NF-κB and TLR4, and apoptosis (DNA fragmentation) were also evaluated.
Cellular Model of Parkinson's Disease: Rotenone-Induced Toxicity in Human Neuroblastoma Cells
-
Cell Line: SK-N-MC human neuroblastoma cells.
-
Induction of Toxicity: Cells were treated with rotenone, a mitochondrial complex I inhibitor, to induce mitochondrial dysfunction and oxidative stress, mimicking aspects of Parkinson's disease pathology.
-
Treatment: Cells were pre-treated with R-alpha-lipoic acid (LA) and/or Acetyl-L-carnitine (ALC) for four weeks prior to rotenone exposure.
-
Outcome Measures: The study assessed mitochondrial function, levels of oxidative damage, and the accumulation of alpha-synuclein and ubiquitin, which are hallmark pathological features of Parkinson's disease.
Alzheimer's Disease Model: Glyceraldehyde-Induced Metabolic Impairment
-
Cell Models: SH-SY5Y neuroblastoma cells and rat primary cortical neurons.
-
Induction of AD-like Phenotype: Cells were treated with the glycolysis inhibitor glyceraldehyde (GA) to induce metabolic dysfunction, a key feature of Alzheimer's disease.
-
Treatment: L-carnitine was administered to the cell cultures.
-
Outcome Measures: Cell viability, oxygen consumption rate (OCR), ATP synthesis, mitochondrial membrane potential (Δψm), reactive oxygen species (ROS) formation, and levels of hyperphosphorylated Tau (pTau) were assessed.
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of this compound and Acetyl-L-carnitine are mediated through distinct and overlapping signaling pathways.
Acetyl-L-carnitine: Multi-Targeted Neuroprotection
ALCAR's ability to cross the blood-brain barrier allows it to exert a wider range of effects within the central nervous system. Its mechanisms include enhancing mitochondrial energy metabolism, donating acetyl groups for acetylcholine synthesis, and exhibiting antioxidant and anti-inflammatory properties.
Figure 1: Acetyl-L-carnitine's multifaceted neuroprotective pathways.
L-carnitine: Focus on Mitochondrial Health and Axonal Plasticity
While L-carnitine does not efficiently cross the blood-brain barrier, it can still exert neuroprotective effects, particularly by supporting mitochondrial function and influencing signaling pathways involved in neuronal growth and plasticity.
Figure 2: L-carnitine's role in mitochondrial function and neuronal signaling.
Conclusion
Both this compound (L-carnitine) and Acetyl-L-carnitine have demonstrated neuroprotective potential in various preclinical models of neurodegenerative diseases. The choice between these two compounds in a research or therapeutic context depends on the specific pathological mechanisms being targeted.
Acetyl-L-carnitine appears to be a more potent and versatile neuroprotective agent due to its ability to cross the blood-brain barrier, its direct antioxidant and anti-inflammatory actions, and its role in acetylcholine synthesis. This makes it a compelling candidate for diseases characterized by cholinergic deficits and significant oxidative stress, such as Alzheimer's and Parkinson's diseases.
L-carnitine , while less able to penetrate the central nervous system, still offers significant benefits by optimizing mitochondrial energy metabolism and reducing the accumulation of toxic fatty acid metabolites. Its influence on signaling pathways related to axonal growth suggests it may be valuable in conditions where promoting neuronal repair and plasticity is a key therapeutic goal.
Further research, particularly head-to-head clinical trials, is necessary to fully elucidate the therapeutic potential of both compounds in human neurodegenerative diseases. The experimental data and protocols presented in this guide offer a foundation for designing future studies to explore these promising molecules.
References
- 1. Preventive Role of L-Carnitine and Balanced Diet in Alzheimer’s Disease [mdpi.com]
- 2. L-Carnitine and acetyl-L-carnitine roles and neuroprotection in developing brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. L-Carnitine and Acetyl-L-carnitine Roles and Neuroprotection in Developing Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Pharmacokinetic Analysis of L-Carnitine and Propionyl-L-Carnitine
A deep dive into the absorption, distribution, metabolism, and excretion of two crucial metabolic compounds.
This guide provides a comprehensive comparative analysis of the pharmacokinetic profiles of L-carnitine and its propionyl ester, Propionyl-L-carnitine. Designed for researchers, scientists, and drug development professionals, this document summarizes key quantitative data, details experimental methodologies, and visualizes relevant metabolic pathways to facilitate a thorough understanding of these two compounds.
Pharmacokinetic Data Summary
The following table summarizes the key pharmacokinetic parameters for L-carnitine following oral administration and for Propionyl-L-carnitine following intravenous administration. It is important to note that a direct comparison of oral pharmacokinetic parameters for Propionyl-L-carnitine is limited due to the available literature. However, the data from intravenous administration of Propionyl-L-carnitine provides valuable insights into its disposition and its role as a pro-drug for L-carnitine.
| Pharmacokinetic Parameter | L-Carnitine (Oral Administration) | Propionyl-L-Carnitine (Intravenous Administration) |
| Dose | 2.0 g (single dose) | 1 g (constant rate infusion over 2h) |
| Maximum Plasma Concentration (Cmax) | 84.7 ± 25.2 µmol/L | Not applicable (IV administration) |
| Time to Maximum Plasma Concentration (Tmax) | 3.4 ± 0.46 h | Not applicable (IV administration) |
| Area Under the Curve (AUC 0-∞) | 2676.4 ± 708.3 µmol·h/L | Not applicable (IV administration) |
| Elimination Half-life (t½) | 60.3 ± 15.0 h | 1.09 ± 0.15 h[1][2] |
| Clearance (CL) | - | 11.6 ± 0.24 L/h[1][2] |
| Volume of Distribution (Vd) | - | 18.3 ± 2.4 L[1] |
Note: The pharmacokinetic parameters for L-carnitine were determined after a single oral dose in healthy volunteers. The parameters for Propionyl-L-carnitine were determined after intravenous administration in healthy male subjects. Following intravenous administration of Propionyl-L-carnitine, plasma concentrations of L-carnitine and Acetyl-L-carnitine also increased, indicating that Propionyl-L-carnitine is rapidly metabolized.
Experimental Protocols
Study Design for L-Carnitine Pharmacokinetics
A clinical study was conducted on 12 healthy volunteers to investigate the pharmacokinetics of L-carnitine and its metabolites after a single oral administration.
-
Administration: A single oral dose of 2.0 g of liquid L-carnitine was administered to the subjects.
-
Sample Collection: Blood and urine samples were collected at predetermined time points to measure the concentrations of L-carnitine, Acetyl-L-carnitine, and Propionyl-L-carnitine.
-
Analytical Method: The concentrations of L-carnitine and its esters in plasma and urine were determined using a High-Performance Liquid Chromatography (HPLC) method.
Study Design for Propionyl-L-Carnitine Pharmacokinetics
A placebo-controlled, double-blind, parallel-group, dose-escalating study was conducted on 24 healthy male subjects to assess the pharmacokinetics of intravenous Propionyl-L-carnitine hydrochloride.
-
Administration: Doses of 1 g, 2 g, 4 g, and 8 g of Propionyl-L-carnitine hydrochloride were administered as a constant rate infusion over 2 hours.
-
Sample Collection: Blood and urine samples were collected for 24 hours from the start of the infusion.
-
Analytical Method: Plasma and urine concentrations of Propionyl-L-carnitine, L-carnitine, and Acetyl-L-carnitine were quantified by HPLC.
Analytical Methodology: High-Performance Liquid Chromatography (HPLC)
The quantification of L-carnitine and its acyl esters in biological matrices is commonly performed using HPLC, often involving a pre-column derivatization step to enhance detection.
-
Sample Preparation: Plasma samples are typically subjected to protein precipitation.
-
Derivatization: A fluorescent tag, such as 1-aminoanthracene, is often used for derivatization to improve the sensitivity of detection.
-
Chromatographic Separation: The derivatized analytes are separated on a reversed-phase column (e.g., C18) with an isocratic mobile phase.
-
Detection: A fluorimetric detector is used for quantification, with specific excitation and emission wavelengths.
Signaling and Metabolic Pathways
The Carnitine Shuttle: Facilitating Fatty Acid Oxidation
L-carnitine plays a pivotal role in cellular energy metabolism by facilitating the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, where they undergo β-oxidation. This transport mechanism is known as the carnitine shuttle.
Caption: The Carnitine Shuttle Pathway.
The carnitine shuttle involves a series of enzymatic steps. First, carnitine palmitoyltransferase I (CPT I), located on the outer mitochondrial membrane, converts long-chain fatty acyl-CoAs to their corresponding acylcarnitines. These acylcarnitines are then transported across the inner mitochondrial membrane by the carnitine-acylcarnitine translocase (CACT). Once inside the mitochondrial matrix, carnitine palmitoyltransferase II (CPT II) converts the acylcarnitines back to fatty acyl-CoAs, which can then enter the β-oxidation pathway to produce energy.
Metabolism of Propionyl-L-Carnitine and its Entry into the TCA Cycle
Propionyl-L-carnitine is an ester of L-carnitine and propionic acid. Following administration, it is hydrolyzed to L-carnitine and propionyl-CoA. Propionyl-CoA, derived from the breakdown of odd-chain fatty acids and certain amino acids, can be converted to succinyl-CoA, an intermediate of the tricarboxylic acid (TCA) cycle. This anaplerotic pathway can replenish TCA cycle intermediates, which is particularly beneficial under ischemic conditions.
Caption: Metabolism of Propionyl-L-Carnitine.
Conclusion
This comparative analysis highlights the distinct pharmacokinetic profiles of L-carnitine and Propionyl-L-carnitine. L-carnitine exhibits a longer half-life after oral administration, suggesting a slower elimination process. In contrast, Propionyl-L-carnitine is rapidly cleared from the plasma following intravenous administration and acts as a pro-drug, delivering both L-carnitine and the metabolically active propionyl moiety. The anaplerotic potential of the propionyl group, by replenishing TCA cycle intermediates, may offer therapeutic advantages in conditions of cellular energy deficit. The choice between L-carnitine and Propionyl-L-carnitine for therapeutic or research purposes should be guided by these pharmacokinetic and metabolic differences. Further studies on the oral pharmacokinetics of Propionyl-L-carnitine are warranted to enable a more direct comparison and to fully elucidate its therapeutic potential.
References
A Comparative Guide to the Quantification of Carnitine Chloride: HPLC vs. Mass Spectrometry
For researchers, scientists, and professionals in drug development, the accurate quantification of Carnitine Chloride is paramount. This guide provides a comprehensive cross-validation and comparison of two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), offering insights into their respective methodologies, performance characteristics, and ideal applications.
This comparison guide synthesizes data from multiple validated studies to present a clear overview of each technique's capabilities in measuring this compound. We will delve into the experimental protocols and performance data to assist you in selecting the most appropriate method for your research needs.
At a Glance: Performance Comparison
The choice between HPLC and Mass Spectrometry for this compound analysis hinges on the specific requirements of the study, such as the need for high sensitivity, sample throughput, and the complexity of the sample matrix. While both methods offer robust and reliable quantification, they possess distinct advantages.
| Performance Metric | HPLC with UV/Fluorescence Detection | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Linearity Range | 2.0 to 20 µg/mL[1], 5 to 400 µmol/L[2], 84.74 to 3389.50 µg/mL[3] | Not explicitly stated in provided abstracts, but generally offers a wide dynamic range. |
| Limit of Detection (LOD) | 0.5 µg/mL[1], ~1 µmol/L[2], 0.85 µg/ml (for L-carnitine-L-tartrate) | Significantly lower than HPLC, offering higher sensitivity. |
| Limit of Quantification (LOQ) | 2.55 µg/ml (for L-carnitine-L-tartrate) | Lower than HPLC, enabling quantification of trace amounts. |
| Accuracy (% Recovery) | 98.2% (free carnitine), 96.3% (total carnitine), 95-105%, 100.83%–101.54% | High accuracy, often determined by the use of stable isotope-labeled internal standards. |
| Precision (%RSD) | Within-assay: 3.36% (free), 1.97% (total); Between-assay: 3.34% (free), 1.77% (total) | High precision, with RSD values typically below 15%. |
| Specificity | Good, but can be susceptible to interference from matrix components. | Excellent, with the ability to distinguish between isobaric compounds and reduce matrix effects. |
| Sample Throughput | Moderate, with run times typically in the range of 6-20 minutes per sample. | High, especially with modern UPLC systems and rapid gradients. |
| Derivatization | Often required for UV or fluorescence detection. | Can often be performed without derivatization, simplifying sample preparation. |
Experimental Workflows: A Visual Comparison
The following diagrams illustrate the typical experimental workflows for the analysis of this compound using HPLC and Mass Spectrometry.
Figure 1. Comparative experimental workflows for HPLC and Mass Spectrometry analysis.
Logical Comparison of Analytical Techniques
The selection of an analytical method is a critical decision in the drug development pipeline. The following diagram outlines the logical considerations when choosing between HPLC and Mass Spectrometry for this compound measurement.
Figure 2. Decision tree for selecting an analytical method for this compound.
Detailed Experimental Protocols
HPLC Method with UV Detection
This protocol is a representative example for the quantification of L-Carnitine in pharmaceutical dosage forms.
-
Instrumentation: A High-Performance Liquid Chromatography system equipped with a UV detector is used.
-
Column: A Purospher star C18 column (250 mm × 4.6 mm, 5 µm) is a suitable choice.
-
Mobile Phase: An isocratic mobile phase consisting of 10 mM potassium dihydrogen phosphate with the pH adjusted to 7.5 using triethylamine is employed.
-
Flow Rate: A flow rate of 0.5 ml/min is maintained.
-
Column Temperature: The column is kept at 25°C.
-
Detection: UV detection is performed at a wavelength of 214 nm.
-
Injection Volume: A 20 µl injection volume is used.
-
Sample Preparation:
-
Standard solutions are prepared by dissolving L-lysine hydrochloride and L-carnitine-L-tartrate in the mobile phase to achieve concentrations ranging from 70-150 µg/ml for L-carnitine-L-tartrate.
-
For pharmaceutical preparations, the contents of ten capsules are powdered and homogenized. An amount of powder equivalent to 100 µg/ml of L-carnitine-L-tartrate is dissolved in the mobile phase.
-
All solutions are filtered through a 0.45 µm membrane filter and sonicated before injection.
-
HPLC Method with Fluorescence Detection (after derivatization)
This method is suitable for the determination of this compound in pharmaceutical preparations and requires a pre-column derivatization step.
-
Instrumentation: An HPLC system equipped with a fluorescence detector.
-
Derivatization Reagent: Pyrene-1-carbonyl cyanide (PCC) in dimethyl sulphoxide.
-
Derivatization Procedure: this compound is reacted with PCC to form a fluorescent derivative.
-
Column: A cation-exchange column is used for the separation of the derivative.
-
Detection: Fluorescence detection is employed for quantification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
LC-MS/MS offers high sensitivity and specificity and is often the method of choice for analyzing carnitine in biological matrices.
-
Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer.
-
Sample Preparation: A simple protein precipitation step is often sufficient. For the analysis of total carnitine, a hydrolysis step using potassium hydroxide followed by neutralization with hydrochloric acid is performed. An internal standard is added, and proteins are precipitated with acetonitrile containing formic acid. The sample is then centrifuged, and the supernatant is analyzed.
-
Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is commonly used for the retention of polar analytes like carnitine.
-
Ionization: Electrospray ionization (ESI) in positive mode is typically used.
-
Mass Analysis: Quantification is achieved using Multiple Reaction Monitoring (MRM), which enhances specificity. The implementation of tandem mass spectrometry-based assays has led to significant increases in throughput, specificity, and sensitivity.
Conclusion
Both HPLC and Mass Spectrometry are powerful techniques for the quantification of this compound. The choice between them should be guided by the specific analytical needs of the study.
-
HPLC with UV or fluorescence detection is a cost-effective and reliable method suitable for routine quality control of pharmaceutical formulations where the concentration of this compound is relatively high and the sample matrix is simple. The requirement for derivatization in some HPLC methods can add to the sample preparation time.
-
Mass Spectrometry, particularly LC-MS/MS, excels in applications demanding high sensitivity, specificity, and throughput, such as in clinical research, metabolic studies, and the analysis of complex biological matrices. Its ability to measure a wide range of acylcarnitines simultaneously makes it an invaluable tool in newborn screening for metabolic disorders. The use of stable isotope-labeled internal standards in LC-MS/MS ensures high accuracy and precision.
By understanding the principles, protocols, and performance characteristics of each technique, researchers can make an informed decision to ensure the generation of accurate and reliable data in their studies of this compound.
References
A Comparative Analysis of the Biological Activities of L-Carnitine and D-Carnitine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of L-carnitine and its stereoisomer, D-carnitine. The information presented herein is supported by experimental data to elucidate the distinct physiological roles and toxicological profiles of these two molecules.
Introduction: The Stereospecificity of Carnitine's Biological Function
Carnitine (β-hydroxy-γ-N-trimethylaminobutyric acid) is a quaternary ammonium compound essential for fatty acid metabolism. It exists as two stereoisomers: L-carnitine and D-carnitine. While structurally similar, only the L-isomer is biologically active in animals and humans.[1] D-carnitine, the synthetic isomer, is not only biologically inactive but can also be detrimental to health by competitively inhibiting the vital functions of L-carnitine.[2] This guide will delve into the fundamental differences in their mechanisms of action, metabolic effects, and clinical implications.
L-Carnitine: The Biologically Active Isomer
L-carnitine plays a critical role in cellular energy production by acting as a shuttle for long-chain fatty acids across the inner mitochondrial membrane.[1] This process, known as the carnitine shuttle, is indispensable for the β-oxidation of fatty acids to generate ATP. Beyond its role in fatty acid transport, L-carnitine is also involved in modulating the intramitochondrial acetyl-CoA/CoA ratio, removing toxic acyl groups from mitochondria, and has been shown to possess antioxidant and anti-inflammatory properties.[3][4]
Mechanism of Action: The Carnitine Shuttle
The primary function of L-carnitine is facilitated by the carnitine shuttle, which involves three key enzymes:
-
Carnitine Palmitoyltransferase I (CPT1): Located on the outer mitochondrial membrane, CPT1 catalyzes the esterification of long-chain fatty acyl-CoAs to L-carnitine, forming acylcarnitines.
-
Carnitine-Acylcarnitine Translocase (CACT): This transporter, located in the inner mitochondrial membrane, facilitates the movement of acylcarnitines into the mitochondrial matrix in exchange for free L-carnitine.
-
Carnitine Palmitoyltransferase II (CPT2): Located on the inner mitochondrial membrane, CPT2 converts the imported acylcarnitines back to acyl-CoAs and free L-carnitine within the mitochondrial matrix. The regenerated acyl-CoAs can then enter the β-oxidation pathway.
References
- 1. l-carnitine: Nutrition, pathology, and health benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carnitine transport into muscular cells. Inhibition of transport and cell growth by mildronate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. L-carnitine ameliorates the liver inflammatory response by regulating carnitine palmitoyltransferase I-dependent PPARγ signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological inhibition of carnitine palmitoyl transferase 1 inhibits and reverses experimental autoimmune encephalitis in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Neuroprotective Effects of L-Carnitine and Acetyl-L-Carnitine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective properties of L-carnitine and its acetylated form, Acetyl-L-carnitine (ALCAR). By examining experimental data from both in vivo and in vitro studies, this document aims to elucidate the distinct mechanisms and therapeutic potential of each compound in the context of neuronal injury and degeneration.
Key Differences and Bioavailability
L-carnitine is a naturally occurring amino acid derivative that plays a crucial role in energy metabolism by transporting long-chain fatty acids into the mitochondria for β-oxidation.[1][2] Acetyl-L-carnitine is an ester of L-carnitine that shares its fundamental role in energy production but possesses distinct advantages, most notably its ability to cross the blood-brain barrier (BBB) more readily than L-carnitine.[1][2] This enhanced permeability allows ALCAR to directly exert its effects within the central nervous system.[1] Both compounds are transported into cells via the organic cation/carnitine transporter (OCTN) system, with OCTN2 being functionally expressed in brain astrocytes.
Comparative Efficacy in Ischemic Injury Models
Studies directly comparing L-carnitine and ALCAR under the same experimental conditions have revealed significant differences in their neuroprotective efficacy, particularly in in vivo models of ischemic stroke.
In Vivo: Middle Cerebral Artery Occlusion (MCAO) Model
In a transient MCAO model in rats, a common method for inducing focal cerebral ischemia, pretreatment with ALCAR significantly decreased the resulting infarct size. In contrast, L-carnitine pretreatment did not show a protective effect on infarct volume. This suggests that ALCAR is more effective in mitigating neuronal damage following focal cerebral ischemia in vivo.
In Vitro: Oxygen-Glucose Deprivation (OGD) Model
Interestingly, when tested in vitro using a PC12 cell culture model subjected to OGD, a cellular model of ischemia, both L-carnitine and ALCAR demonstrated significant neuroprotective effects. Both compounds were found to reduce OGD-induced cell injury, apoptosis, and cell death. This discrepancy between the in vivo and in vitro findings highlights the critical role of the blood-brain barrier in determining the neuroprotective efficacy of these compounds.
Quantitative Data Summary
The following tables summarize the key quantitative findings from comparative studies on L-carnitine and Acetyl-L-carnitine.
Table 1: Effects on Infarct Size in MCAO Model (in vivo)
| Compound | Dosage | Effect on Infarct Size | Reference |
| L-carnitine | Not specified | No significant reduction | |
| Acetyl-L-carnitine | Not specified | Significant reduction |
Table 2: Effects on Cell Viability and Oxidative Stress in OGD Model (in vitro)
| Parameter | Treatment | Outcome | Reference |
| Cell Viability | L-carnitine (200 µmol/L) | Increased | |
| Acetyl-L-carnitine (200 µmol/L) | Increased | ||
| Superoxide Dismutase (SOD) Activity | L-carnitine (200 µmol/L) | Increased | |
| Acetyl-L-carnitine (200 µmol/L) | Increased | ||
| Malondialdehyde (MDA) Concentration | L-carnitine (200 µmol/L) | Decreased | |
| Acetyl-L-carnitine (200 µmol/L) | Decreased | ||
| ATPase Activity | L-carnitine (200 µmol/L) | Increased | |
| Acetyl-L-carnitine (200 µmol/L) | Increased |
Mechanisms of Neuroprotection
Both L-carnitine and ALCAR exert their neuroprotective effects through multiple mechanisms, primarily centered around mitochondrial function and the mitigation of oxidative stress. However, ALCAR appears to engage additional pathways that contribute to its superior neuroprotective profile in vivo.
Mitochondrial and Metabolic Support
L-carnitine's primary role is to facilitate the transport of fatty acids into the mitochondria for energy production. ALCAR not only participates in this process but also serves as a donor of acetyl groups, which can be used to form acetylcholine, a key neurotransmitter, and to fuel the tricarboxylic acid (TCA) cycle for ATP production. By improving cerebral energy metabolism, ALCAR can reduce post-ischemic brain lactate levels and elevate ATP.
Antioxidant and Anti-inflammatory Effects
Both compounds have been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes like superoxide dismutase (SOD) and decreasing levels of malondialdehyde (MDA), a marker of lipid peroxidation. ALCAR has also been shown to attenuate neuroinflammation by targeting the TLR4/NFκB signaling pathway.
Signaling Pathways
ALCAR's neuroprotective effects are associated with the modulation of several key signaling pathways. It has been shown to increase the expression of survival-related proteins such as phosphorylated Akt (pAkt) and B-cell lymphoma 2 (Bcl-2), while reducing the expression of death-related proteins like Bax and cleaved caspases.
Experimental Protocols
Transient Middle Cerebral Artery Occlusion (MCAO) Model in Rats
-
Animal Preparation: Male Sprague-Dawley rats are anesthetized.
-
Surgical Procedure: A midline incision is made in the neck to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). The ECA is ligated. A nylon monofilament with a rounded tip is inserted into the ICA via the ECA stump and advanced to occlude the origin of the middle cerebral artery (MCA).
-
Occlusion and Reperfusion: The filament is left in place for a predetermined period (e.g., 2 hours) to induce ischemia. It is then withdrawn to allow for reperfusion.
-
Treatment: L-carnitine or Acetyl-L-carnitine is administered (e.g., intraperitoneally) at a specified time before or after the occlusion.
-
Outcome Assessment: After a set period of reperfusion (e.g., 24 hours), the animals are euthanized, and the brains are removed. Brain slices are stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area, which is then quantified using image analysis software.
Oxygen-Glucose Deprivation (OGD) in PC12 Cell Culture
-
Cell Culture: PC12 cells are cultured in appropriate media and conditions.
-
Pre-treatment: Cells are pre-treated with varying concentrations of L-carnitine or Acetyl-L-carnitine for a specified duration (e.g., 24 hours).
-
OGD Induction: The culture medium is replaced with a glucose-free medium, and the cells are placed in a hypoxic chamber with a controlled atmosphere (e.g., 95% N2, 5% CO2) for a set period (e.g., 2-4 hours) to induce cell injury.
-
Reoxygenation: After the OGD period, the glucose-free medium is replaced with the original culture medium, and the cells are returned to normoxic conditions.
-
Assessment of Cell Viability and Injury:
-
MTT Assay: To assess cell viability, MTT solution is added to the cells, and the resulting formazan crystals are dissolved. The absorbance is measured to quantify viable cells.
-
LDH Assay: Lactate dehydrogenase (LDH) release into the culture medium is measured as an indicator of cell membrane damage and cytotoxicity.
-
Apoptosis Assays: Apoptosis can be assessed using methods like TUNEL staining or by measuring the expression of apoptosis-related proteins (e.g., caspases, Bcl-2 family proteins) via Western blotting.
-
Measurement of Antioxidant Enzyme Activity
-
Sample Preparation: Brain tissue or cell lysates are homogenized in a suitable buffer.
-
Superoxide Dismutase (SOD) Activity Assay: The assay is based on the inhibition of the reduction of a chromogenic compound (e.g., nitroblue tetrazolium) by superoxide radicals generated by a xanthine/xanthine oxidase system. The absorbance is measured spectrophotometrically, and the SOD activity is calculated based on the degree of inhibition.
-
Malondialdehyde (MDA) Assay: MDA levels, a marker of lipid peroxidation, are typically measured using the thiobarbituric acid reactive substances (TBARS) assay. The reaction between MDA and thiobarbituric acid forms a colored product that can be quantified spectrophotometrically.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Signaling pathways modulated by Acetyl-L-Carnitine for neuroprotection.
Caption: Workflow for in vivo comparison using the MCAO model.
Conclusion
The available experimental evidence strongly suggests that while both L-carnitine and Acetyl-L-carnitine possess neuroprotective properties, ALCAR is the more effective neuroprotective agent in the context of ischemic brain injury, primarily due to its superior ability to cross the blood-brain barrier. In vivo studies demonstrate a clear advantage for ALCAR in reducing infarct size after focal cerebral ischemia. Both compounds exhibit protective effects in vitro by enhancing mitochondrial function and reducing oxidative stress. The multifaceted mechanisms of ALCAR, including its ability to modulate key signaling pathways involved in cell survival and inflammation, further underscore its potential as a therapeutic agent for neurodegenerative conditions. Future research should continue to explore the clinical applications of ALCAR in a range of neurological disorders.
References
A Comparative Guide to the Metabolic Effects of Propionate and Propionyl-L-Carnitine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the metabolic effects of propionate and its acylated form, propionyl-L-carnitine (PLC). The information presented is based on experimental data from peer-reviewed scientific literature, offering a valuable resource for researchers in metabolism, cardiovascular disease, and drug development.
Introduction
Propionate is a short-chain fatty acid (SCFA) produced by the gut microbiota and is involved in various physiological processes. Propionyl-L-carnitine is a naturally occurring derivative of L-carnitine that can be metabolized to propionate and L-carnitine. While both compounds can influence cellular metabolism, their effects can differ significantly due to their distinct mechanisms of transport and metabolic fates. This guide contrasts their impacts on key metabolic pathways, including glucose metabolism, fatty acid oxidation, and energy production, and details the underlying signaling mechanisms.
Contrasting Metabolic Effects: A Data-Driven Comparison
The metabolic effects of propionate and propionyl-L-carnitine are multifaceted and context-dependent. High concentrations of propionate can lead to the sequestration of Coenzyme A (CoA) as propionyl-CoA, a phenomenon known as "CoA trapping," which can impair mitochondrial function.[1][2][3] In contrast, propionyl-L-carnitine is proposed to deliver propionyl units for energy metabolism while simultaneously providing L-carnitine, which may mitigate the negative effects of propionyl-CoA accumulation.[4][5]
Impact on Myocardial Metabolism
A key area of research for these compounds is their effect on heart metabolism, particularly under ischemic conditions. Studies using isolated perfused rat hearts have provided quantitative insights into their distinct metabolic consequences.
Table 1: Comparative Effects of Propionate and L-Carnitine on Acyl-CoA and Acylcarnitine Profiles in Perfused Rat Hearts
| Metabolite | Control | 3 mM Propionate | 3 mM Propionate + 3 mM L-Carnitine |
| Acyl-CoAs | |||
| Free CoA | 100% | ↓ (Decreased) | ↓ (Partially Restored) |
| Propionyl-CoA | 100% | ↑ (~101-fold) | ↑ (~50% decrease from propionate alone) |
| Methylmalonyl-CoA | 100% | ↑ (~36-fold) | ↑ (No significant change from propionate alone) |
| Acetyl-CoA | 100% | ↓ (Decreased) | ↓ (Decreased) |
| Acylcarnitines | |||
| Free L-Carnitine | 100% | ↓ (Decreased) | ↑ (Increased) |
| Propionylcarnitine | 100% | ↑ (Increased) | ↑ (2-fold increase from propionate alone) |
Data adapted from a study on perfused rat hearts. The study used L-carnitine in the rescue experiment, not propionyl-L-carnitine directly. However, the results provide insight into how L-carnitine availability, a component of PLC, can modulate the effects of propionate.
Table 2: Effects of Propionate on Fuel Oxidation in Perfused Rat Hearts
| Metabolic Flux | Control | 3 mM Propionate |
| Contribution of Palmitate to Acetyl-CoA | 100% | ↓ (Reduced by 50%) |
| Fractional Flux from Glucose to Acetyl-CoA | 100% | ↑ (~2-fold increase) |
These data illustrate that high propionate levels can significantly alter cardiac fuel metabolism, shifting the heart from its preferred substrate, fatty acids, towards glucose oxidation. This is a consequence of CoA trapping by propionyl-CoA, which inhibits fatty acid oxidation. While L-carnitine supplementation can partially alleviate the accumulation of propionyl-CoA by converting it to propionylcarnitine, it does not fully reverse the fuel switch. Propionyl-L-carnitine, by providing both the propionyl group and L-carnitine, is suggested to offer a more balanced metabolic effect, potentially serving as an anaplerotic substrate for the TCA cycle without causing detrimental CoA trapping.
Table 3: Comparative Effects on Cardiac Function and Energy Status in Ischemic Hearts
| Parameter | Control | Propionate | Propionyl-L-Carnitine |
| Post-ischemic Contractile Function | Partially Restored | Markedly Impaired | Fully Recovered |
| Mitochondrial Function (post-ischemia) | Partially Restored | Not Restored | Reduced Functional Decay |
| Free CoA Levels (normoxia) | Normal | Drastic Reduction | No Reduction |
| ATP Content (normoxia) | Normal | Decreased | Normal |
| Lactate Production (normoxia) | Normal | Increased | Normal |
This study highlights the protective effects of propionyl-L-carnitine in the context of ischemia-reperfusion injury, where it preserves mitochondrial function and cardiac performance, in stark contrast to the detrimental effects of propionate alone.
Signaling Pathways
The metabolic effects of propionate and propionyl-L-carnitine are mediated by distinct signaling pathways.
Propionate Signaling via FFAR2/FFAR3
Propionate acts as a signaling molecule by activating G-protein coupled receptors, Free Fatty Acid Receptor 2 (FFAR2) and Free Fatty Acid Receptor 3 (FFAR3). Activation of these receptors can lead to various downstream effects, including the release of gut hormones and modulation of inflammatory responses.
Caption: Propionate signaling through FFAR2 and FFAR3 receptors.
Propionyl-L-Carnitine and eNOS Activation
Propionyl-L-carnitine has been shown to have beneficial effects on vascular endothelial function through the activation of endothelial nitric oxide synthase (eNOS), leading to increased nitric oxide (NO) production. This pathway is crucial for vasodilation and has anti-atherogenic properties.
Caption: Propionyl-L-carnitine-mediated activation of eNOS.
Experimental Protocols
This section provides an overview of key experimental methodologies used to study the metabolic effects of propionate and propionyl-L-carnitine.
Langendorff Isolated Heart Perfusion
Objective: To study the direct effects of compounds on cardiac function and metabolism in an ex vivo setting, free from systemic influences.
Methodology:
-
Heart Isolation: The heart is rapidly excised from an anesthetized animal (e.g., rat, rabbit) and immediately placed in ice-cold Krebs-Henseleit buffer.
-
Aortic Cannulation: The aorta is cannulated, and the heart is mounted on a Langendorff apparatus.
-
Retrograde Perfusion: The heart is perfused in a retrograde manner through the aorta with oxygenated (95% O₂ / 5% CO₂) Krebs-Henseleit buffer at a constant pressure or flow. The buffer contains energy substrates such as glucose and fatty acids.
-
Experimental Intervention: Propionate or propionyl-L-carnitine is added to the perfusion buffer at the desired concentration.
-
Data Acquisition:
-
Functional Parameters: A balloon inserted into the left ventricle is used to measure left ventricular developed pressure (LVDP), heart rate, and coronary flow.
-
Metabolic Analysis: Perfusate and tissue samples are collected for metabolic analysis. 13C-labeled substrates (e.g., [13C₆]glucose, [1-¹³C]palmitate) can be used to trace metabolic fluxes through glycolysis, the TCA cycle, and fatty acid oxidation using techniques like mass spectrometry or NMR.
-
Seahorse XF Metabolic Flux Analysis
Objective: To measure real-time cellular respiration (oxygen consumption rate, OCR) and glycolysis (extracellular acidification rate, ECAR) in live cells.
Methodology:
-
Cell Seeding: Cardiomyocytes or other relevant cell types are seeded in a Seahorse XF microplate.
-
Compound Treatment: Cells are treated with propionate or propionyl-L-carnitine for a specified duration.
-
Mito Stress Test: This assay measures key parameters of mitochondrial function. The following inhibitors are sequentially injected:
-
Oligomycin: Inhibits ATP synthase, revealing ATP-linked respiration.
-
FCCP: An uncoupling agent that collapses the mitochondrial membrane potential and induces maximal respiration.
-
Rotenone/Antimycin A: Inhibit Complex I and III, respectively, shutting down mitochondrial respiration and revealing non-mitochondrial oxygen consumption.
-
-
Glycolysis Stress Test: This assay assesses the glycolytic capacity of the cells. The following are sequentially injected:
-
Glucose: To initiate glycolysis.
-
Oligomycin: To block mitochondrial ATP production and force cells to rely on glycolysis.
-
2-Deoxyglucose (2-DG): A glucose analog that inhibits glycolysis.
-
Measurement of Acyl-CoA and Acylcarnitine Profiles by LC-MS/MS
Objective: To quantify the levels of Coenzyme A, its acylated forms (e.g., propionyl-CoA, acetyl-CoA), and acylcarnitines in tissue or cell samples.
Methodology:
-
Sample Preparation: Tissue or cell samples are rapidly frozen in liquid nitrogen to quench metabolic activity.
-
Extraction: Metabolites are extracted using a suitable solvent system (e.g., methanol/water).
-
LC-MS/MS Analysis: The extracted metabolites are separated by liquid chromatography (LC) and detected and quantified by tandem mass spectrometry (MS/MS). This technique allows for the sensitive and specific measurement of a wide range of metabolites.
Conclusion
Propionate and propionyl-L-carnitine exhibit distinct metabolic profiles. High concentrations of propionate can be detrimental to cellular metabolism, primarily through the mechanism of CoA trapping, leading to an inhibition of fatty acid oxidation and a compensatory increase in glucose utilization. Propionyl-L-carnitine, on the other hand, appears to offer a more favorable metabolic profile, particularly in the context of cardiac bioenergetics and endothelial function. By providing both a substrate for the TCA cycle and L-carnitine to buffer the acyl-CoA pool, PLC may enhance energy metabolism without the adverse effects associated with high levels of free propionate. Furthermore, its ability to activate eNOS provides an additional therapeutic advantage in cardiovascular settings.
For researchers and drug development professionals, understanding these contrasting metabolic effects is crucial for the rational design of therapeutic strategies targeting metabolic dysfunction in various diseases. Further head-to-head comparative studies are warranted to fully elucidate the quantitative differences in their metabolic impacts under various physiological and pathological conditions.
References
- 1. Propionate-induced changes in cardiac metabolism, notably CoA trapping, are not altered by l-carnitine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Propionate-induced changes in cardiac metabolism, notably CoA trapping, are not altered by l-carnitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Contrasting effects of propionate and propionyl-L-carnitine on energy-linked processes in ischemic hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Therapeutic effects of L-carnitine and propionyl-L-carnitine on cardiovascular diseases: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
synthesis and characterization of carnitine-based ionic liquids for chiral separation
For Researchers, Scientists, and Drug Development Professionals
The enantioselective separation of chiral molecules is a critical process in the pharmaceutical and chemical industries, where the physiological activity of a drug can be highly dependent on its stereochemistry. In the quest for efficient and versatile chiral selectors, carnitine-based ionic liquids (CILs) have emerged as a promising class of materials. This guide provides a comprehensive comparison of the synthesis, characterization, and application of these novel CILs in chiral separation, with a focus on their performance against established methods. Experimental data is presented to support the objective comparison, along with detailed protocols for key experiments.
Performance Comparison of Chiral Selectors
The efficacy of carnitine-based ionic liquids in chiral separation is best understood through a direct comparison with commonly used chiral selectors. The following tables summarize the performance of various L-carnitine-derived ionic liquids and benchmark them against conventional methods for the separation of thiol amino acids and other analytes.
Table 1: Chiral Separation of Thiol Amino Acids using L-Carnitine-Based Ionic Liquids as Additives in Cyclodextrin-Electrokinetic Chromatography [1][2]
| Analyte | Chiral Selector System | Effective Electrophoretic Selectivity (αeff) | Resolution (Rs) |
| FMOC-Cysteine | γ-CD (2 mM) | 1.03 | - |
| γ-CD (2 mM) + L-Car-Me NTf2 (5 mM) | 1.10 | > 6.0 | |
| γ-CD (2 mM) + L-Car-Me Lactate (5 mM) | 1.03 | - | |
| FMOC-Homocysteine | γ-CD (2 mM) | 1.02 | - |
| γ-CD (2 mM) + L-Car-Me NTf2 (5 mM) | 1.08 | > 6.0 | |
| γ-CD (2 mM) + L-Car-Me Lactate (5 mM) | 1.02 | - |
FMOC: 9-fluorenylmethoxycarbonyl chloride; L-Car-Me NTf2: L-carnitine methyl ester bis(trifluoromethane)sulfonimide; L-Car-Me Lactate: L-carnitine methyl ester L-(+)-lactate. Data sourced from a study utilizing these CILs as additives.[1][2]
Table 2: General Comparison of Chiral Separation Techniques for Amino Acids and Pharmaceuticals
| Analyte Class | Chiral Separation Method | Typical Chiral Selector | Advantages | Disadvantages |
| Amino Acids | Capillary Electrophoresis (CE) | Cyclodextrins (CDs), Chiral Ionic Liquids (e.g., Carnitine-based) | High efficiency, small sample volume, versatility | Lower loading capacity, sensitivity can be an issue |
| High-Performance Liquid Chromatography (HPLC) | Polysaccharide-based (e.g., cellulose, amylose), Macrocyclic antibiotics | Broad applicability, well-established, preparative scale possible | Higher solvent consumption, can be expensive | |
| Profens (e.g., Ibuprofen) | Capillary Electrophoresis (CE) | Cyclodextrins, Chiral Ionic Liquids | Fast analysis times, good resolution | Complex method development for some analytes |
| High-Performance Liquid Chromatography (HPLC) | Polysaccharide-based, Pirkle-type | Robust and reliable, widely used in industry | Can require derivatization, mobile phase limitations |
This data highlights that L-carnitine-based ionic liquids, particularly when used as additives with cyclodextrins, can significantly enhance the enantiomeric separation of amino acids, showing a synergistic effect that leads to high resolution values.[1]
Experimental Protocols
For researchers looking to implement these techniques, detailed experimental procedures are crucial. Below are representative protocols for the synthesis of a carnitine-based ionic liquid and its application in a chiral separation experiment.
Protocol 1: Synthesis of L-carnitine methyl ester bis(trifluoromethane)sulfonimide ([L-Car-Me][NTf₂])
This protocol is adapted from established methods for the synthesis of amino acid-based ionic liquids.
Materials:
-
L-carnitine hydrochloride
-
Thionyl chloride (SOCl₂)
-
Anhydrous methanol (MeOH)
-
Lithium bis(trifluoromethanesulfonyl)imide (LiNTf₂)
-
Dichloromethane (CH₂Cl₂)
-
Deionized water
Procedure:
-
Esterification of L-carnitine:
-
Suspend L-carnitine hydrochloride (1 equivalent) in anhydrous methanol.
-
Slowly add thionyl chloride (1.2 equivalents) dropwise at 0 °C.
-
Stir the mixture at room temperature for 24 hours.
-
Remove the solvent under reduced pressure to obtain L-carnitine methyl ester hydrochloride as a white solid.
-
-
Anion Exchange:
-
Dissolve the L-carnitine methyl ester hydrochloride in deionized water.
-
Add a solution of LiNTf₂ (1.1 equivalents) in deionized water.
-
Stir the mixture at room temperature for 48 hours.
-
Extract the resulting ionic liquid into dichloromethane.
-
Wash the organic layer with deionized water multiple times to remove any remaining lithium chloride.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the final product, [L-Car-Me][NTf₂], as a viscous liquid.
-
Characterization: The structure and purity of the synthesized ionic liquid should be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier Transform Infrared (FTIR) spectroscopy, and mass spectrometry.
Protocol 2: Chiral Separation of FMOC-derivatized Amino Acids by Capillary Electrophoresis
This protocol describes the use of the synthesized carnitine-based ionic liquid as an additive in a cyclodextrin-based separation system.
Instrumentation and Reagents:
-
Capillary Electrophoresis (CE) system with a UV detector
-
Fused-silica capillary (e.g., 50 µm i.d., 360 µm o.d., 50 cm total length)
-
Background Electrolyte (BGE): 50 mM phosphate buffer (pH 7.0)
-
Chiral Selector: 2 mM γ-cyclodextrin (γ-CD)
-
Chiral Additive: 5 mM [L-Car-Me][NTf₂]
-
Sample: FMOC-derivatized amino acid enantiomers dissolved in the BGE
Procedure:
-
Capillary Conditioning:
-
Rinse the new capillary sequentially with 1 M NaOH (30 min), deionized water (15 min), and the background electrolyte (30 min).
-
-
Separation:
-
Prepare the separation buffer by dissolving γ-CD and [L-Car-Me][NTf₂] in the 50 mM phosphate buffer.
-
Inject the sample into the capillary using hydrodynamic injection (e.g., 50 mbar for 5 s).
-
Apply a separation voltage of, for example, 25 kV.
-
Detect the analytes at a suitable wavelength for the FMOC group (e.g., 265 nm).
-
-
Data Analysis:
-
Calculate the effective electrophoretic selectivity (αeff) and resolution (Rs) from the resulting electropherogram to evaluate the separation performance.
-
Visualizing the Workflow and Chiral Recognition
To better illustrate the processes involved, the following diagrams, created using the DOT language, depict the synthesis workflow and a conceptual model of the chiral recognition mechanism.
The chiral recognition mechanism is believed to rely on a three-point interaction model. The inherent chirality of the L-carnitine cation allows for differential interactions with the enantiomers of the analyte. These interactions can include hydrogen bonding, electrostatic forces, and steric hindrance. The combination of these interactions leads to the formation of transient diastereomeric complexes with different stabilities, which in turn results in different migration times in the separation system, allowing for their resolution. The achiral anion of the ionic liquid can also influence the overall separation by affecting the solubility and mobility of the analytes.
Conclusion
Carnitine-based ionic liquids represent a valuable addition to the toolbox of chiral selectors. Their straightforward synthesis, tunable properties, and demonstrated effectiveness, particularly in synergistic systems with cyclodextrins, make them a compelling area for further research and application in chiral separations. This guide provides a foundational understanding of their performance and the experimental approaches for their use, empowering researchers to explore their potential in addressing challenging enantioselective separation problems in drug development and other scientific disciplines.
References
A Comparative Analysis of the Pharmacokinetic Profiles of L-carnitine, Acetyl-L-carnitine, and Propionyl-L-carnitine
A comprehensive guide for researchers and drug development professionals on the distinct pharmacokinetic characteristics of L-carnitine and its prominent acyl esters, Acetyl-L-carnitine and Propionyl-L-carnitine. This report synthesizes available clinical data to illuminate their absorption, distribution, metabolism, and excretion, providing a foundation for informed decisions in research and therapeutic development.
Introduction
L-carnitine and its derivatives, Acetyl-L-carnitine (ALC) and Propionyl-L-carnitine (PLC), are endogenous compounds crucial for cellular energy metabolism. While L-carnitine's primary role is to facilitate the transport of long-chain fatty acids into the mitochondria for β-oxidation, its acetylated and propionylated forms exhibit unique physiological activities and pharmacokinetic profiles. Understanding these differences is paramount for the development of targeted therapeutic strategies. This guide provides a detailed comparison of the pharmacokinetics of these three compounds, supported by experimental data from studies in healthy human volunteers.
Comparative Pharmacokinetic Data
The pharmacokinetic parameters of L-carnitine, Acetyl-L-carnitine, and Propionyl-L-carnitine are summarized in the table below. It is important to note that the data for ALC and PLC are presented from studies involving their direct oral administration, while the data for all three compounds following a single oral dose of L-carnitine are also included for a comprehensive understanding of their interconversion and subsequent kinetics.
| Parameter | L-carnitine (after oral L-carnitine admin.) | Acetyl-L-carnitine (after oral ALC admin.) | Propionyl-L-carnitine (after oral L-carnitine admin.) |
| Dose | 2.0 g | 590 mg | 2.0 g (of L-carnitine) |
| Cmax (μmol/L) | 84.7 ± 25.2[1][2][3] | ~8.5 (1.74 ± 0.43 µg/mL)[4] | 5.08 ± 3.08[1] |
| Tmax (hours) | 3.4 ± 0.46 | ~3.5 (inferred from sampling times) | Not explicitly stated |
| t½ (hours) | 60.3 ± 15.0 | Not explicitly stated | 25.7 ± 30.3 |
| AUC (μmol·h/L) | 2676.4 ± 708.3 | ~63.5 (12.96 ± 1.89 µg·h/mL) | 155.6 ± 264.2 |
| Bioavailability | 5-18% (pharmacological doses) | Partially absorbed without hydrolysis | Not available for oral administration |
Note: The data for Acetyl-L-carnitine Cmax and AUC were converted from µg/mL to µmol/L for comparative purposes (Molar mass of ALC ≈ 203.24 g/mol ).
Experimental Protocols
The methodologies employed in the key pharmacokinetic studies cited are detailed below to provide a clear understanding of the experimental conditions.
Pharmacokinetics after Oral L-carnitine Administration
This study aimed to investigate the pharmacokinetics of L-carnitine and its metabolites, ALC and PLC, following a single oral dose of L-carnitine.
-
Study Design: A single-dose, open-label pharmacokinetic study.
-
Participants: 12 healthy volunteers.
-
Intervention: Administration of a single 2.0 g oral dose of liquid L-carnitine.
-
Sample Collection: Blood and urine samples were collected at predetermined time points.
-
Analytical Method: Plasma and urine concentrations of L-carnitine, ALC, and PLC were determined using High-Performance Liquid Chromatography (HPLC).
Pharmacokinetics after Oral Acetyl-L-carnitine Administration
This study was designed to assess the bioequivalence of two different formulations of Acetyl-L-carnitine.
-
Study Design: A randomized, single-dose, two-way crossover study.
-
Participants: Healthy Korean male volunteers.
-
Intervention: A single oral dose of 590 mg of Acetyl-L-carnitine hydrochloride.
-
Sample Collection: Blood samples were collected at 0, 0.5, 1, 1.5, 2, 2.5, 3, 3.5, 4, 6, 8, and 12 hours post-dose.
-
Analytical Method: Plasma concentrations of ALC were analyzed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Pharmacokinetics after Intravenous Propionyl-L-carnitine Administration
While oral pharmacokinetic data for PLC is limited, this study provides valuable insights into its disposition after intravenous administration.
-
Study Design: A placebo-controlled, double-blind, parallel-group, dose-escalating study.
-
Participants: 24 healthy male volunteers.
-
Intervention: A constant rate intravenous infusion of PLC hydrochloride over 2 hours at doses of 1 g, 2 g, 4 g, and 8 g.
-
Sample Collection: Blood and urine were collected for 24 hours from the start of the infusion.
-
Analytical Method: PLC, ALC, and L-carnitine concentrations in plasma and urine were quantified by HPLC.
Metabolic Pathways and Interconversion
L-carnitine, Acetyl-L-carnitine, and Propionyl-L-carnitine are metabolically interconvertible, a process central to their physiological functions. The following diagram illustrates these relationships.
Caption: Metabolic interconversion of L-carnitine, Acetyl-L-carnitine, and Propionyl-L-carnitine.
Discussion
The compiled data reveal distinct pharmacokinetic profiles for L-carnitine, Acetyl-L-carnitine, and Propionyl-L-carnitine. Following oral administration of L-carnitine, it is absorbed and results in measurable plasma concentrations of its acetylated and propionylated esters, ALC and PLC, although at significantly lower levels than the parent compound. This indicates that the body can endogenously convert L-carnitine into these esters.
When administered directly, Acetyl-L-carnitine is absorbed, with a peak plasma concentration observed around 3.5 hours post-dose. The bioavailability of oral L-carnitine supplements is known to be relatively low, in the range of 5-18% for pharmacological doses, and it is suggested that ALC is at least partially absorbed without prior hydrolysis.
Pharmacokinetic data for the oral administration of Propionyl-L-carnitine is less readily available in the literature. However, intravenous administration of PLC demonstrates its rapid clearance and conversion to L-carnitine.
The differences in their pharmacokinetic profiles are likely attributable to variations in their absorption mechanisms, tissue distribution, and metabolic handling. These distinctions are critical for selecting the appropriate compound and dosing regimen for specific therapeutic applications. For instance, the ability of ALC to cross the blood-brain barrier more readily than L-carnitine makes it a preferred candidate for neurological applications.
Conclusion
This comparative guide highlights the significant differences in the pharmacokinetic profiles of L-carnitine, Acetyl-L-carnitine, and Propionyl-L-carnitine. L-carnitine exhibits the highest plasma concentrations after its own oral administration, while direct oral administration of ALC leads to its systemic absorption. The interconversion between these compounds further complicates their individual pharmacokinetics. For researchers and drug development professionals, a thorough understanding of these nuances is essential for the rational design of preclinical and clinical studies and for the optimization of therapeutic strategies involving these metabolically active compounds. Further research, particularly on the oral pharmacokinetics of Propionyl-L-carnitine, is warranted to complete our understanding of this important class of endogenous molecules.
References
Safety Operating Guide
Proper Disposal of Carnitine Chloride: A Safety and Operations Guide
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of laboratory chemicals is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Carnitine Chloride, safeguarding both personnel and the environment.
I. Immediate Safety and Personal Protection
Before handling this compound for disposal, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to prevent accidental exposure. Different forms of this compound may present varying levels of hazard, from being non-hazardous to causing skin, eye, and respiratory irritation.[1][2] Always consult the specific Safety Data Sheet (SDS) for the particular product in use.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye/Face | Tightly fitting safety goggles with side-shields.[3] | To prevent eye contact, which can cause serious irritation.[1] |
| Hand | Impervious chemical-resistant gloves (e.g., nitrile rubber).[3] | To prevent skin contact, which may cause irritation. |
| Body | Lab coat or fire/flame-resistant and impervious clothing. | To protect skin from accidental spills. |
| Respiratory | Use only in a well-ventilated area. If dust is generated or exposure limits are exceeded, a full-face respirator or NIOSH/MSHA approved respirator is necessary. | To avoid inhalation, which may cause respiratory tract irritation. |
II. Spill Management and Cleanup Protocol
In the event of a spill, immediate and proper cleanup is critical to prevent contamination and exposure. The following steps outline the procedure for managing a this compound spill.
Step 1: Secure the Area
-
Remove all sources of ignition.
-
Ensure adequate ventilation.
-
Evacuate non-essential personnel from the immediate area.
Step 2: Contain the Spill
-
Prevent the spilled material from entering drains, sewers, or waterways. This is crucial as the environmental impact has not been fully investigated, and some forms are considered slightly hazardous for water.
Step 3: Clean the Spill
-
For solid (powder) spills: Use dry cleanup procedures to avoid generating dust. Carefully sweep or shovel the material into a suitable, closed, and properly labeled container for disposal.
-
For liquid spills: Absorb the solution with an inert, finely-powdered liquid-binding material such as diatomite or universal binders.
Step 4: Decontaminate
-
Once the spilled material is collected, wash the contaminated area thoroughly with large amounts of water.
-
Decontaminate surfaces and equipment, for example, by scrubbing with alcohol.
-
Place all cleanup materials (e.g., contaminated absorbents) into the labeled waste container.
-
Remove and launder any contaminated clothing before reuse.
III. Disposal Procedures for Unused this compound
The primary principle for the disposal of this compound is to adhere to all applicable local, regional, and national environmental regulations. Never dispose of this compound down the drain unless explicitly permitted by local authorities.
Recommended Disposal Methods:
-
Chemical Incineration:
-
This is a preferred method for chemical waste.
-
The material may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.
-
-
Licensed Landfill:
-
If incineration is not available, disposal in a licensed landfill may be an option.
-
Consult with a licensed waste management authority to identify a suitable facility.
-
-
Recycling:
-
While not common for this product, you can consult the manufacturer for potential recycling options.
-
Container Disposal:
-
Contaminated containers should be treated as hazardous waste and disposed of in the same manner as the substance itself.
-
Observe all label safeguards until the containers are cleaned and destroyed.
-
Thoroughly emptied and decontaminated containers may be recycled.
IV. Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: this compound Disposal Decision Workflow.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Carnitine Chloride
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of Carnitine Chloride, fostering a secure research environment.
Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound, a comprehensive approach to safety involves a combination of engineering controls and personal protective equipment to minimize exposure.
Engineering Controls:
-
Ventilation: Work in a well-ventilated area.[1][2][3] Use of a chemical fume hood or other local exhaust ventilation is recommended, especially when dealing with powders or creating aerosols.[4] A mechanical exhaust system may be required.[5]
-
Safety Stations: Ensure that a safety shower and an eye wash station are readily accessible in the immediate work area.
Personal Protective Equipment:
A multi-layered PPE strategy is crucial for minimizing direct contact with this compound.
| PPE Category | Specifications | Rationale |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA. Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) are recommended. | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Hand Protection | Wear compatible chemical-resistant gloves. Gloves must be inspected prior to use. Wash and dry hands after handling. | Prevents skin contact, which can cause skin irritation. |
| Body Protection | Wear a lab coat, long-sleeved clothing, or a chemical-resistant apron. In cases of higher exposure risk, fire/flame resistant and impervious clothing should be worn. | Minimizes the risk of skin contact with the substance. |
| Respiratory Protection | For operations that may generate dust, a NIOSH/MSHA or European Standard EN 149 approved respirator or an effective dust mask should be used. If exposure limits are exceeded or irritation is experienced, a full-face respirator is recommended. | Protects against inhalation of dust, which may cause respiratory irritation. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound ensures safety at every stage of its lifecycle in the laboratory.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the container in a cool, dry, and well-ventilated place.
-
Keep the container tightly closed when not in use.
-
Some formulations may require refrigeration; store at 2°C - 8°C as specified.
-
Store away from incompatible materials, such as strong oxidizing agents.
2. Handling and Use:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Read the Safety Data Sheet (SDS) for the specific this compound product being used.
-
Weighing and Transfer:
-
Whenever possible, handle in a chemical fume hood to control dust.
-
Avoid the formation of dust and aerosols.
-
Use non-sparking tools.
-
-
General Practices:
-
Avoid contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the handling area.
-
Wash hands thoroughly with soap and water after handling.
-
Contaminated clothing should be removed immediately and laundered before reuse.
-
3. Spill Management:
-
Minor Spills (Dry):
-
Remove all ignition sources.
-
Use dry clean-up procedures and avoid generating dust.
-
Collect the residue and place it in a sealed, labeled container for disposal.
-
-
Accidental Release:
-
Evacuate personnel from the area.
-
Ensure adequate ventilation.
-
Wear appropriate PPE, including respiratory protection.
-
Prevent the spill from entering drains or waterways.
-
Contain and collect the spilled material using an inert absorbent material if it is a liquid, or by carefully sweeping or vacuuming if it is a solid.
-
Place the collected material into a suitable, closed container for disposal.
-
4. Disposal:
-
Dispose of waste in accordance with all applicable federal, state, and local regulations.
-
Collect waste material in suitable, labeled, and closed containers.
-
One suggested method for disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.
First Aid Procedures
Immediate and appropriate first aid is critical in the event of an exposure.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention if irritation persists. |
| Skin Contact | Immediately remove all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists. |
| Inhalation | Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell. |
| Ingestion | Do not induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention. |
Workflow for Safe Handling of this compound
Caption: A logical workflow for the safe handling of this compound, from preparation to disposal.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
